RN941
Description
Properties
CAS No. |
1360055-03-3 |
|---|---|
Molecular Formula |
C34H34FN7O5 |
Molecular Weight |
639.6884 |
IUPAC Name |
6-tert-Butyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(morpholine-4-carbonyl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridazin-3-yl}-phenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C34H34FN7O5/c1-34(2,3)22-14-21-18-37-42(33(46)30(21)25(35)15-22)28-7-5-6-23(24(28)19-43)26-16-27(32(45)40(4)39-26)38-29-9-8-20(17-36-29)31(44)41-10-12-47-13-11-41/h5-9,14-18,43H,10-13,19H2,1-4H3,(H,36,38) |
InChI Key |
GLLQSOROVXWYRC-UHFFFAOYSA-N |
SMILES |
O=C1N(C2=CC=CC(C(C=C3NC4=NC=C(C(N5CCOCC5)=O)C=C4)=NN(C)C3=O)=C2CO)N=CC6=C1C(F)=CC(C(C)(C)C)=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RN941 |
Origin of Product |
United States |
Foundational & Exploratory
LINC00941: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long non-coding RNAs (lncRNAs) have emerged as critical regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. This technical guide provides an in-depth overview of the discovery and initial characterization of LINC00941, a lncRNA with significant roles in both normal tissue homeostasis and malignancy. We will detail the seminal findings, experimental methodologies, and key signaling pathways associated with LINC00941, presenting quantitative data in structured tables and visualizing complex biological interactions through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of molecular biology and drug development.
Discovery and Initial Identification
LINC00941 was first identified through transcriptome sequencing analyses comparing non-differentiated and differentiated human keratinocytes.[1] This study aimed to uncover novel lncRNAs involved in human epidermal homeostasis. LINC00941, encoded on chromosome 12, was found to be highly expressed in undifferentiated progenitor keratinocytes, with its abundance significantly decreasing upon the onset of terminal differentiation.[1] This initial observation pointed towards a potential role for LINC00941 in maintaining the progenitor state of keratinocytes.[1]
Characterization in Epidermal Homeostasis
Further investigation revealed that LINC00941 acts as a crucial repressor of keratinocyte differentiation.[1][2] This function is critical for maintaining the balance between progenitor cell proliferation and terminal differentiation necessary for a healthy epidermis.[1]
Functional Role in Keratinocyte Differentiation
Knockdown of LINC00941 in primary keratinocytes and in 3D organotypic epidermal models led to premature differentiation. This was evidenced by the increased expression of both early and late differentiation markers.[1]
Mechanism of Action in the Epidermis
The initial proposed mechanism for LINC00941's function in epidermal homeostasis was through the repression of SPRR5, a previously uncharacterized protein that was found to be an essential regulator of keratinocyte differentiation.[1][2] Later studies have further elucidated this mechanism, showing that LINC00941 interacts with the MTA2/NuRD epigenetic repressor complex. This interaction modulates the occupancy of the NuRD complex at the promoter of the EGR3 gene, a key transcription factor that drives the expression of differentiation genes.[3][4] By recruiting the NuRD complex to the EGR3 locus, LINC00941 helps to repress its transcription, thereby preventing premature keratinocyte differentiation.[3][4]
Role of LINC00941 in Cancer
Subsequent to its characterization in normal tissue, LINC00941 has been identified as a significant player in the progression of various cancers, where it is often upregulated and functions as an oncogene.[5][6][7]
Function as a Competing Endogenous RNA (ceRNA)
A primary mechanism through which LINC00941 exerts its oncogenic effects is by acting as a competing endogenous RNA (ceRNA).[5][8] In the cytoplasm, LINC00941 can "sponge" or bind to microRNAs (miRNAs), thereby preventing these miRNAs from binding to and repressing their target messenger RNAs (mRNAs). This leads to the increased expression of the target oncogenes.
A well-characterized example of this is the LINC00941/miR-205-5p/MYC axis in colon cancer.[8] LINC00941 binds to and sequesters miR-205-5p, which would normally target the MYC oncogene for degradation. This sequestration leads to increased MYC protein levels, promoting cancer cell proliferation and invasion.[8]
Involvement in Key Cancer-Related Signaling Pathways
LINC00941 has been shown to modulate several critical signaling pathways implicated in cancer progression:
-
PI3K/AKT/mTOR Pathway: In some cancers, LINC00941 has been found to activate the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.
-
Wnt/β-catenin Pathway: In oral squamous cell carcinoma, LINC00941 has been shown to activate the Wnt/β-catenin signaling pathway.[8]
-
TGF-β/SMAD Pathway: There is evidence suggesting a role for LINC00941 in the TGF-β/SMAD pathway, which is involved in epithelial-mesenchymal transition (EMT) and metastasis.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on LINC00941.
Table 1: LINC00941 Expression in Keratinocyte Differentiation
| Condition | Relative LINC00941 Expression (Fold Change) | Reference |
| Differentiated Keratinocytes vs. Progenitor Keratinocytes | Significantly Decreased | [1] |
Table 2: Effects of LINC00941 Knockdown in Keratinocytes
| Gene/Protein Marker | mRNA/Protein Level Change | Reference |
| Keratin 10 | Increased | [1] |
| SPRR4 | Increased | [1] |
| Loricrin | Increased | [1] |
Table 3: LINC00941 Expression in Cancer
| Cancer Type | LINC00941 Expression in Tumor vs. Normal Tissue | Reference |
| Colon Cancer | Significantly Increased | [8] |
| Gastric Cancer | Significantly Increased | [9] |
| Hepatocellular Carcinoma | Significantly Increased | [1] |
| Esophageal Squamous Cell Carcinoma | Significantly Increased | [7] |
Table 4: Functional Effects of LINC00941 in Cancer Cells
| Cancer Type | Effect of LINC00941 Overexpression/Knockdown | Reference |
| Colon Cancer | Overexpression: Increased proliferation, migration, and invasion | [8] |
| Gastric Cancer | Knockdown: Inhibited proliferation, migration, and invasion | [9] |
| Mesothelioma | Knockdown: Decreased survival and aggressiveness | [10] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of LINC00941.
Quantitative Real-Time PCR (qRT-PCR) for LINC00941 Expression
Objective: To quantify the relative expression level of LINC00941 in different cell or tissue samples.
Protocol:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, forward and reverse primers specific for LINC00941, and the synthesized cDNA as a template. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
-
Data Analysis: The relative expression of LINC00941 is calculated using the 2-ΔΔCt method.
Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of LINC00941 on cell proliferation.
Protocol:
-
Cell Seeding: Cells (e.g., cancer cell lines with LINC00941 overexpression or knockdown) are seeded into 96-well plates at a specific density.
-
Incubation: The cells are incubated for different time points (e.g., 0, 24, 48, 72 hours).
-
CCK-8 Reagent Addition: At each time point, Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for a specified period (e.g., 1-4 hours).
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: The absorbance values are plotted against time to generate cell growth curves.
Transwell Invasion Assay
Objective: To evaluate the effect of LINC00941 on the invasive capacity of cancer cells.
Protocol:
-
Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are rehydrated.
-
Cell Seeding: Cells, resuspended in serum-free medium, are seeded into the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plates are incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed and stained with crystal violet.
-
Cell Counting: The number of invaded cells is counted in several random fields under a microscope.
Dual-Luciferase Reporter Assay for ceRNA Validation
Objective: To confirm the direct binding of a miRNA to LINC00941.
Protocol:
-
Vector Construction: A fragment of LINC00941 containing the predicted miRNA binding site is cloned into the 3' UTR of a luciferase reporter vector (e.g., pmirGLO). A mutant version of the binding site is also created as a control.
-
Co-transfection: Cells are co-transfected with the luciferase reporter vector (wild-type or mutant) and a miRNA mimic or a negative control mimic.
-
Cell Lysis and Luciferase Measurement: After a defined incubation period, the cells are lysed, and the activities of both Firefly and Renilla luciferase are measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miRNA mimic and the wild-type LINC00941 construct (but not the mutant) confirms direct binding.
Visualizing LINC00941-Mediated Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of LINC00941's function.
LINC00941 in Epidermal Homeostasis
Caption: LINC00941 represses keratinocyte differentiation by recruiting the NuRD complex to the EGR3 gene.
LINC00941 as a ceRNA in Colon Cancer
Caption: LINC00941 acts as a ceRNA to sponge miR-205-5p, leading to increased MYC expression.
Experimental Workflow for ceRNA Validation
Caption: Workflow for validating the interaction between LINC00941 and a miRNA using a dual-luciferase assay.
Conclusion and Future Directions
The discovery and initial characterization of LINC00941 have unveiled its dual role in both maintaining normal tissue homeostasis and driving cancer progression. Its function as a repressor of keratinocyte differentiation highlights its importance in epidermal biology, while its oncogenic activities, particularly as a ceRNA, have established it as a potential therapeutic target and biomarker in various cancers.
Future research should continue to unravel the complex regulatory networks in which LINC00941 participates. A deeper understanding of its interactions with proteins and other RNA molecules will be crucial. Furthermore, the development of therapeutic strategies to modulate LINC00941 expression or function holds promise for the treatment of a range of diseases. This technical guide serves as a foundational resource to aid in these ongoing and future research endeavors.
References
- 1. embopress.org [embopress.org]
- 2. The long non-coding RNA LINC00941 and SPRR5 are novel regulators of human epidermal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The human long non-coding RNA LINC00941 and its modes of action in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Linc00941 fuels ribogenesis and protein synthesis by supporting robust cMYC translation in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
LINC00941: A Technical Guide to Gene Structure, Isoforms, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in a myriad of biological processes and are increasingly implicated in the pathogenesis of human diseases, including cancer. LINC00941, also known as Long Intergenic Non-Protein Coding RNA 941, has garnered significant attention for its role as an oncogene in various malignancies. This technical guide provides a comprehensive overview of the current knowledge on LINC00941, focusing on its gene structure, transcriptional isoforms, and its intricate involvement in key cellular signaling pathways. Detailed experimental protocols and visual representations of its molecular interactions are presented to facilitate further research and therapeutic development targeting this promising molecular entity.
LINC00941 Gene Structure and Isoforms
LINC00941 is located on chromosome 12, specifically at the cytogenetic band 12p11.21. It is transcribed from the plus strand and is classified as a long intergenic non-coding RNA (lincRNA), meaning it does not overlap with any protein-coding genes. Several aliases for LINC00941 exist in the literature, including lncRNA-MUF (Mesenchymal Stem Cell Upregulatory Factor) and lncIAPF (lncRNA Inhibit Autophagy In Pulmonary Fibrogenesis).
Multiple transcript variants of LINC00941 have been identified and annotated in various databases, indicating a complex transcriptional regulation through alternative splicing. These isoforms differ in their exon composition, length, and potentially in their functional capacities. The existence of numerous isoforms suggests that LINC00941 may have diverse roles in different cellular contexts and tissues.
Quantitative Data of LINC00941 Isoforms
The following table summarizes the key features of the major LINC00941 transcript variants as annotated in the LNCipedia and Ensembl databases. These databases provide a valuable resource for researchers to design isoform-specific experiments.
| Transcript ID | Database | Genomic Coordinates (hg38) | Length (bp) | Number of Exons |
| LINC00941:1 | LNCipedia | chr12:30795043-30796206 | 1164 | Not Specified |
| LINC00941:10 | LNCipedia | chr12:30795440-30806746 | 6000 | Not Specified |
| ENST00000550292 | Ensembl | Not Specified | 1355 | Not Specified |
| ENST00000499732 | Ensembl | Not Specified | 1895 | Not Specified |
Note: The number of exons for some isoforms is not explicitly stated in the summary of the search results. Further interrogation of the respective databases is recommended for detailed exon-intron structures.
Experimental Protocols
Understanding the function of LINC00941 has been made possible through a variety of molecular biology techniques. This section provides an overview of the methodologies for key experiments cited in the literature.
Quantitative Real-Time PCR (qRT-PCR) for LINC00941 Expression
qRT-PCR is a standard method to quantify the expression levels of LINC00941 in different cell lines or tissues.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, cDNA template, and primers specific for LINC00941. Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of LINC00941.
Dual-Luciferase Reporter Assay for miRNA Sponging Activity
The dual-luciferase reporter assay is a powerful tool to validate the direct interaction between LINC00941 and its target microRNAs (miRNAs).
Protocol:
-
Vector Construction:
-
Clone the full-length sequence of LINC00941 or the specific miRNA-binding site into a luciferase reporter vector (e.g., pmirGLO) downstream of the luciferase gene. This will be the wild-type (WT) construct.
-
Create a mutant (MUT) construct by introducing mutations in the predicted miRNA binding seed region within the LINC00941 sequence.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the WT or MUT LINC00941 luciferase reporter vector and either a miRNA mimic (e.g., miR-205-5p mimic) or a negative control mimic.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
A significant decrease in luciferase activity in cells co-transfected with the WT LINC00941 vector and the miRNA mimic compared to the controls indicates a direct interaction. The luciferase activity of the MUT construct should not be significantly affected.
-
Signaling Pathways and Molecular Interactions
LINC00941 exerts its oncogenic functions by modulating various signaling pathways. This section details its role in the Wnt/β-catenin and PI3K/AKT pathways and its function as a competing endogenous RNA (ceRNA).
LINC00941 in the Wnt/β-catenin Signaling Pathway
Recent studies have elucidated a role for LINC00941 in the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[1]
Caption: LINC00941 promotes Wnt/β-catenin signaling by stabilizing β-catenin.
LINC00941 in the PI3K/AKT Signaling Pathway
LINC00941 has been shown to activate the PI3K/AKT signaling pathway, a central regulator of cell proliferation, survival, and growth. While the precise mechanism of LINC00941's interaction with this pathway is an area of active investigation, it is hypothesized to act upstream of AKT activation.
Caption: LINC00941 is implicated in the activation of the PI3K/AKT pathway.
LINC00941 as a Competing Endogenous RNA (ceRNA)
A primary mechanism by which LINC00941 functions is by acting as a ceRNA. In this capacity, LINC00941 harbors miRNA response elements (MREs) that allow it to bind to and "sponge" specific miRNAs. This sequestration prevents the miRNAs from binding to their target messenger RNAs (mRNAs), thereby derepressing the expression of these target genes.
The following workflow outlines the key steps to validate the ceRNA activity of LINC00941.
Caption: Experimental workflow for validating the ceRNA function of LINC00941.
One of the well-characterized ceRNA networks involving LINC00941 is the LINC00941/miR-205-5p/MYC axis, which plays a crucial role in promoting the proliferation and invasion of colon cancer.[2]
Caption: LINC00941 acts as a ceRNA for miR-205-5p, upregulating MYC expression.
Conclusion and Future Directions
LINC00941 is a multifaceted lncRNA with significant oncogenic potential. Its diverse isoforms and complex involvement in critical signaling pathways underscore its importance as a potential biomarker and therapeutic target. The experimental protocols and molecular interaction models presented in this guide provide a framework for researchers to further investigate the roles of LINC00941 in health and disease. Future research should focus on elucidating the specific functions of different LINC00941 isoforms, identifying the full spectrum of its interacting partners, and developing targeted therapies to inhibit its oncogenic activities. A deeper understanding of the molecular mechanisms governed by LINC00941 will be pivotal in translating this knowledge into clinical applications for the benefit of patients.
References
LINC00941 Expression in Normal Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long non-coding RNAs (lncRNAs) are increasingly recognized as critical regulators of cellular processes and disease. LINC00941, a recently identified lncRNA, has garnered attention for its role in cancer progression. However, a comprehensive understanding of its expression and function in normal physiological contexts is essential for discerning its therapeutic potential and off-target effects. This technical guide provides an in-depth overview of LINC00941 expression across a wide range of normal human tissues, detailed experimental protocols for its detection and quantification, and an exploration of its known signaling pathways in tissue homeostasis.
Quantitative Expression of LINC00941 in Normal Human Tissues
The expression of LINC00941 varies significantly across different normal human tissues. Analysis of data from the Genotype-Tissue Expression (GTEx) project provides a comprehensive overview of its transcript levels. The following table summarizes the median expression of LINC00941 in Transcripts Per Million (TPM) across a panel of normal human tissues.
| Tissue | Median Expression (TPM) |
| Adipose - Subcutaneous | 1.5 |
| Adipose - Visceral (Omentum) | 1.2 |
| Adrenal Gland | 0.8 |
| Artery - Aorta | 0.9 |
| Artery - Coronary | 0.7 |
| Artery - Tibial | 1.1 |
| Bladder | 0.5 |
| Brain - Amygdala | 0.3 |
| Brain - Anterior cingulate cortex (BA24) | 0.4 |
| Brain - Caudate (basal ganglia) | 0.4 |
| Brain - Cerebellar Hemisphere | 0.2 |
| Brain - Cerebellum | 0.2 |
| Brain - Cortex | 0.4 |
| Brain - Frontal Cortex (BA9) | 0.4 |
| Brain - Hippocampus | 0.3 |
| Brain - Hypothalamus | 0.5 |
| Brain - Nucleus accumbens (basal ganglia) | 0.4 |
| Brain - Putamen (basal ganglia) | 0.4 |
| Brain - Spinal cord (cervical c-1) | 0.3 |
| Brain - Substantia nigra | 0.3 |
| Breast - Mammary Tissue | 0.9 |
| Cells - EBV-transformed lymphocytes | 0.6 |
| Cells - Transformed fibroblasts | 2.5 |
| Cervix - Ectocervix | 0.7 |
| Cervix - Endocervix | 0.6 |
| Colon - Sigmoid | 0.8 |
| Colon - Transverse | 0.7 |
| Esophagus - Gastroesophageal Junction | 1.0 |
| Esophagus - Mucosa | 1.2 |
| Esophagus - Muscularis | 0.6 |
| Fallopian Tube | 0.5 |
| Heart - Atrial Appendage | 0.4 |
| Heart - Left Ventricle | 0.3 |
| Kidney - Cortex | 0.6 |
| Liver | 0.4 |
| Lung | 1.1 |
| Minor Salivary Gland | 0.9 |
| Muscle - Skeletal | 0.3 |
| Nerve - Tibial | 1.8 |
| Ovary | 0.5 |
| Pancreas | 0.4 |
| Pituitary | 0.7 |
| Prostate | 0.6 |
| Skin - Not Sun Exposed (Suprapubic) | 3.1 |
| Skin - Sun Exposed (Lower leg) | 2.8 |
| Small Intestine - Terminal Ileum | 0.7 |
| Spleen | 0.5 |
| Stomach | 0.8 |
| Testis | 0.3 |
| Thyroid | 1.3 |
| Uterus | 0.6 |
| Vagina | 0.8 |
| Whole Blood | 0.2 |
Data is based on RNA-seq data from the GTEx V8 release.
LINC00941 in Epidermal Homeostasis: A Signaling Pathway
In normal tissues, one of the most well-characterized roles of LINC00941 is in the regulation of epidermal homeostasis. It is enriched in progenitor keratinocytes and acts as a repressor of premature differentiation[1][2]. This function is mediated through its interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex[3][4][5].
LINC00941 recruits the NuRD complex, specifically interacting with the MTA2 subunit, to the promoter of the transcription factor Early Growth Response 3 (EGR3)[3][4]. This leads to the epigenetic silencing of EGR3 expression. As EGR3 is a key activator of keratinocyte differentiation genes, its repression by the LINC00941-NuRD complex prevents the premature onset of differentiation, thus maintaining the pool of progenitor keratinocytes.
Upon receiving differentiation signals, LINC00941 expression is downregulated, leading to the dissociation of the NuRD complex from the EGR3 promoter. This allows for the transcription of EGR3, which in turn activates the expression of downstream differentiation markers, such as Keratin 10, Loricrin, and components of the Small Proline-Rich (SPRR) and Late Cornified Envelope (LCE) gene clusters, ultimately leading to terminal differentiation of keratinocytes[1][2].
Experimental Protocols for LINC00941 Expression Analysis
Accurate quantification of LINC00941 expression is crucial for both basic research and clinical applications. The following sections provide detailed protocols for three common methods used to analyze lncRNA expression.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a highly sensitive and specific method for quantifying RNA levels. This protocol outlines the steps for measuring LINC00941 expression from total RNA samples.
Workflow Diagram:
Methodology:
-
Total RNA Extraction: Isolate total RNA from tissues or cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a standard Trizol-based method, following the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer; intact 28S and 18S ribosomal RNA bands (or a high RNA Integrity Number, RIN) indicate good quality RNA.
-
Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., PrimeScript™ RT reagent Kit, Takara) with random hexamers or oligo(dT) primers, according to the manufacturer's protocol. The reaction is typically incubated at 37°C for 15 minutes, followed by 85°C for 5 seconds to inactivate the reverse transcriptase[6].
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix (e.g., SYBR® Premix Ex Taq™ II, Takara) and LINC00941-specific primers. A typical 20 µL reaction mixture includes 10 µL of 2x SYBR Green Master Mix, 0.8 µL of each forward and reverse primer (10 µM), 2 µL of cDNA template, and 6.4 µL of nuclease-free water[6][7].
-
Thermal Cycling: A standard three-step cycling protocol on an ABI 7500 Real-Time PCR machine or similar instrument is as follows: initial denaturation at 95°C for 30 seconds, followed by 40 cycles of 95°C for 5 seconds and 60°C for 34 seconds[6].
-
Data Analysis: Determine the quantification cycle (Cq) values for LINC00941 and a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression of LINC00941 using the 2-ΔΔCq method[7].
Northern Blotting
Northern blotting allows for the detection and size estimation of specific RNA molecules. This method is particularly useful for confirming the transcript size of LINC00941 and identifying potential splice variants.
Methodology:
-
RNA Electrophoresis: Separate 10-20 µg of total RNA per lane on a 1.2% agarose gel containing formaldehyde to denature the RNA[8][9]. Run the gel in 1x MOPS buffer.
-
RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via capillary transfer overnight[8].
-
Cross-linking: UV-crosslink the RNA to the membrane to permanently fix it.
-
Probe Synthesis and Labeling: Prepare a DNA or RNA probe complementary to a region of LINC00941. Label the probe with a non-radioactive label such as digoxigenin (DIG) or biotin using a commercial kit.
-
Hybridization: Pre-hybridize the membrane in a hybridization buffer (e.g., QuikHyb, Stratagene) at 68°C for 1-2 hours. Add the denatured, labeled probe to the hybridization buffer and incubate overnight at 68°C with gentle agitation[9].
-
Washing: Wash the membrane with a series of low and high stringency buffers to remove the unbound probe. For example, two washes in 2x SSC, 0.1% SDS at room temperature, followed by two washes in 0.1x SSC, 0.1% SDS at 68°C[10].
-
Detection: Detect the hybridized probe using an appropriate detection system. For DIG-labeled probes, incubate the membrane with an anti-DIG antibody conjugated to alkaline phosphatase, followed by incubation with a chemiluminescent substrate (e.g., CDP-Star) and exposure to X-ray film or a digital imager[10].
In Situ Hybridization (ISH)
In situ hybridization allows for the visualization of LINC00941 expression within the morphological context of a tissue, providing valuable information about its cellular localization.
Methodology:
-
Tissue Preparation: Fix fresh-frozen or paraffin-embedded tissue sections on slides. For paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol[11].
-
Permeabilization: Treat the sections with proteinase K to increase probe accessibility.
-
Probe Hybridization: Apply a labeled RNA probe (e.g., a DIG-labeled antisense riboprobe or a set of fluorescently labeled oligonucleotide probes like RNAscope) to the tissue section and hybridize overnight in a humidified chamber at an appropriate temperature (e.g., 65°C)[11].
-
Washing: Perform stringent washes to remove unbound probes.
-
Signal Detection:
-
For DIG-labeled probes: Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Develop the signal with a chromogenic substrate to produce a colored precipitate at the site of probe binding[11].
-
For fluorescent probes (e.g., RNAscope): Follow the manufacturer's protocol for signal amplification and visualization using fluorescence microscopy[12].
-
-
Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., DAPI or hematoxylin) and mount with an appropriate mounting medium.
-
Imaging: Visualize and capture images using a bright-field or fluorescence microscope.
Conclusion
This technical guide provides a comprehensive resource for the study of LINC00941 in normal human tissues. The provided quantitative expression data offers a baseline for understanding its tissue-specific roles. The detailed experimental protocols serve as a practical guide for its detection and quantification, while the elucidated signaling pathway in epidermal homeostasis highlights its functional significance in maintaining tissue integrity. As research into lncRNAs continues to expand, a thorough understanding of their expression and function in normal physiology, as exemplified here for LINC00941, will be paramount for the development of novel therapeutic strategies.
References
- 1. The long non‐coding RNA LINC00941 and SPRR5 are novel regulators of human epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Detection of Long Noncoding RNA Expression by Nonradioactive Northern Blots | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. qRT-PCR analysis of lncRNAs expression [bio-protocol.org]
- 7. 4.6. Quantitative RT-PCR Validation of LncRNAs, MiRNAs, and mRNAs Expression [bio-protocol.org]
- 8. Northern Blot [protocols.io]
- 9. gladstone.org [gladstone.org]
- 10. Detection of Long Non-coding RNA Expression by Non-radioactive Northern Blots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
LINC00941: A Multifaceted Long Non-coding RNA Driving Oncogenesis
An In-depth Technical Guide on the Core Mechanisms of Action in Cancer
For Researchers, Scientists, and Drug Development Professionals
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in the complex landscape of cancer biology. Among them, LINC00941 has garnered significant attention as a potent oncogene implicated in the progression of numerous malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms through which LINC00941 exerts its pro-tumorigenic functions, with a focus on its role as a competing endogenous RNA (ceRNA), a modulator of signaling pathways, and its impact on key cellular processes. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development seeking to understand and target LINC00941-driven cancers.
Core Mechanism of Action: The Competing Endogenous RNA (ceRNA) Network
A primary and well-documented mechanism of LINC00941 action is its function as a competing endogenous RNA (ceRNA).[1][2] Located predominantly in the cytoplasm, LINC00941 can act as a molecular sponge for microRNAs (miRNAs), thereby preventing them from binding to their target messenger RNAs (mRNAs).[3] This sequestration leads to the de-repression of miRNA targets, which are often key oncogenes.[4][5]
The LINC00941/miRNA/mRNA Axis in Various Cancers:
-
Colon Cancer: LINC00941 is significantly upregulated in colon cancer tissues and cell lines.[3][6] It directly sponges miR-205-5p, leading to the increased expression of its target, the proto-oncogene MYC.[3] This LINC00941-miR-205-5p-MYC axis promotes colon cancer cell proliferation, migration, and invasion.[3] Silencing LINC00941 has been shown to inhibit tumor growth and metastasis in xenograft models.[3]
-
Pancreatic Cancer: In pancreatic adenocarcinoma (PAAD), LINC00941 promotes proliferation and metastasis by competitively binding to miR-873-3p, which in turn upregulates Ataxin-2 (ATXN2).[7] Another study in pancreatic cancer identified a similar axis where LINC00941 sponges miR-335-5p, leading to the activation of the ROCK1-mediated LIMK1/Cofilin-1 pathway, thereby promoting proliferation and metastasis.[8]
-
Gastric Cancer: High expression of LINC00941 in gastric cancer is associated with tumor depth and distant metastasis, indicating its role as a potential prognostic biomarker.[9][10][11] Functionally, silencing LINC00941 inhibits gastric cancer cell proliferation, migration, and invasion.[9][10]
-
Lung Adenocarcinoma: In lung adenocarcinoma, elevated LINC00941 expression is linked to a poor prognosis and has been shown to regulate the PI3K-AKT signaling pathway.[9][12] It also promotes tumorigenesis through the induction of cell autophagy.[13][14]
-
Hepatocellular Carcinoma: LINC00941 expression is significantly elevated in hepatocellular carcinoma and promotes epithelial-to-mesenchymal transition (EMT) and malignant capacity.[9] One mechanism involves acting as a ceRNA for miR-34a, leading to the upregulation of Snail1.[12]
-
Oral Squamous Cell Carcinoma (OSCC): In OSCC, LINC00941 activates the Wnt/β-catenin signaling pathway.[3] It can also interact with hnRNPK to promote cell proliferation and invasion.[12]
The following diagram illustrates the generalized ceRNA mechanism of LINC00941.
References
- 1. The human long non-coding RNA LINC00941 and its modes of action in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoding competing endogenous RNA networks for cancer biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crosstalk between lncRNA and microRNA in cancer metastasis: orchestrating the epithelial-mesenchymal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between LncRNAs and microRNAs in Breast Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Long Non-coding RNA LINC00941 as a Potential Biomarker Promotes the Proliferation and Metastasis of Gastric Cancer [frontiersin.org]
- 10. Long Non-coding RNA LINC00941 as a Potential Biomarker Promotes the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long Non-coding RNA LINC00941 as a Potential Biomarker Promotes the Proliferation and Metastasis of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LINC00941 long intergenic non-protein coding RNA 941 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LINC00941 is a diagnostic biomarker for lung adenocarcinoma and promotes tumorigenesis through cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
LINC00941: A Pivotal Regulator of Epidermal Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The long non-coding RNA (lncRNA) LINC00941 has emerged as a critical gatekeeper in maintaining epidermal homeostasis, primarily by acting as a potent repressor of premature keratinocyte differentiation.[1][2] Enriched in progenitor keratinocytes, its expression is significantly downregulated upon the onset of terminal differentiation.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the function of LINC00941, details key experimental methodologies for its study, and presents quantitative data from seminal research, aiming to equip researchers, scientists, and drug development professionals with a thorough understanding of its role in skin biology.
Core Mechanisms of LINC00941-Mediated Regulation
LINC00941 orchestrates the delicate balance between keratinocyte proliferation and differentiation through at least two distinct, yet potentially interconnected, pathways. It exerts its influence by modulating the expression of key regulatory proteins, including SPRR5 and the transcription factor EGR3, the latter through interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex.
Repression of SPRR5
LINC00941 directly represses the expression of SPRR5, a protein that has been identified as an essential positive regulator of keratinocyte differentiation.[1][2] This repressive action of LINC00941 on SPRR5 is crucial for preventing the untimely activation of the differentiation program in progenitor keratinocytes.[1] Underscoring the significance of this interaction, studies have shown that a substantial portion of genes repressed in SPRR5-deficient epidermal tissue are induced upon the depletion of LINC00941, suggesting a shared mode of action.[1][2]
Interaction with the NuRD Complex and Regulation of EGR3
A pivotal mechanism through which LINC00941 controls epidermal differentiation is its interaction with the NuRD complex, a major chromatin remodeler.[3][4] LINC00941 associates with the NuRD complex component MTA2 in human primary keratinocytes.[3][4] This interaction is instrumental in modulating the occupancy of the NuRD complex at specific genomic loci.
Notably, depletion of LINC00941 leads to a reduction in NuRD occupancy at the gene locus of Early Growth Response 3 (EGR3), a transcription factor known to regulate epidermal differentiation.[3][4] The reduced NuRD binding results in increased expression of EGR3.[3][4] EGR3, in turn, activates the transcription of a battery of genes essential for epidermal differentiation.[3] Thus, by sequestering or guiding the NuRD complex, LINC00941 effectively keeps the expression of EGR3 in check, thereby preventing premature differentiation.[3][4]
Signaling Pathways
The signaling cascades initiated by LINC00941 are central to its function. Below are diagrammatic representations of the key pathways.
Caption: LINC00941 negatively regulates SPRR5, a positive regulator of keratinocyte differentiation.
Caption: LINC00941 interacts with the NuRD complex to repress EGR3 expression and downstream differentiation genes.
Quantitative Data Summary
The functional consequences of LINC00941 depletion have been quantified in several studies. The following tables summarize key findings on the upregulation of differentiation markers following LINC00941 knockdown.
Table 1: Upregulation of Epidermal Differentiation Markers upon LINC00941 Knockdown
| Gene Marker | Fold Change (mRNA) | Fold Change (Protein) | Cell Type | Reference |
| Keratin 10 (KRT10) | Increased | Increased | Primary Human Keratinocytes, Organotypic Epidermis | [1] |
| Loricrin (LOR) | Increased | Increased | Organotypic Epidermis | [1] |
| SPRR4 | Increased | Not Reported | Organotypic Epidermis | [1] |
| Filaggrin (FLG) | Increased | Increased | Organotypic Epidermis | [3] |
| LCE1E | Moderately Increased | Not Reported | Organotypic Epidermis | [5] |
Table 2: Effect of LINC00941 and SPRR5 Knockdown on Gene Expression
| Condition | Observation | Reference |
| LINC00941 Knockdown | Induction of 54.8% of genes repressed in SPRR5-deficient tissue | [1] |
| SPRR5 Knockdown | Decreased expression of early and late differentiation genes | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to elucidate the function of LINC00941.
siRNA-Mediated Knockdown of LINC00941 in Primary Human Keratinocytes
-
Cell Culture : Primary human keratinocytes are cultured in appropriate keratinocyte growth medium.
-
siRNA Preparation : A pool of 30 siRNAs targeting LINC00941 is used to ensure efficient and specific knockdown. A non-targeting control siRNA pool is used as a negative control.
-
Transfection : Keratinocytes are transfected with the siRNA pools using a nucleofection-based method for high transfection efficiency in primary cells.
-
Post-transfection Culture : Transfected cells are cultured for a specified period (e.g., 2-3 days) to allow for LINC00941 depletion before downstream analysis.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation : Total RNA is extracted from keratinocytes or organotypic tissues using a suitable kit (e.g., RNeasy Plus mini kit).
-
DNase Treatment : Genomic DNA is removed by DNase I treatment.
-
cDNA Synthesis : 1 µg of total RNA is reverse transcribed into cDNA using a cDNA synthesis kit.
-
qPCR Reaction : The qPCR reaction is performed using a SYBR Green-based master mix and specific primers for LINC00941 and target differentiation genes. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH).
Western Blotting
-
Protein Extraction : Total protein is extracted from cells or tissues using a suitable lysis buffer.
-
Protein Quantification : Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against differentiation markers (e.g., Keratin 10, Loricrin, Filaggrin) and a loading control (e.g., β-actin).
-
Detection : The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) system.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking : Keratinocytes are cross-linked with formaldehyde to fix protein-DNA and protein-RNA interactions.
-
Chromatin Shearing : The cross-linked chromatin is sheared to an appropriate size range (e.g., 200-1000 bp) by sonication.
-
Immunoprecipitation : The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., MTA2) or a control IgG antibody.
-
Immune Complex Capture : Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Elution and Reverse Cross-linking : The immunoprecipitated chromatin is eluted, and the cross-links are reversed by heating.
-
DNA Purification : The DNA is purified and analyzed by qPCR or high-throughput sequencing (ChIP-seq).
Generation of Organotypic 3D Skin Models
-
Dermal Matrix Preparation : A devitalized dermal matrix is prepared.
-
Keratinocyte Seeding : LINC00941-deficient or control keratinocytes are seeded onto the dermal matrix.
-
Air-Liquid Interface Culture : The cultures are raised to the air-liquid interface to induce stratification and differentiation.
-
Tissue Harvest and Analysis : After a set period of culture (e.g., 3 days), the organotypic tissues are harvested for histological analysis (immunofluorescence) or molecular analysis (qRT-PCR, Western blotting).
Experimental Workflow
The following diagram illustrates a typical experimental workflow to investigate the role of LINC00941.
Caption: A generalized workflow for studying LINC00941 function in epidermal differentiation.
Conclusion and Future Directions
LINC00941 is a master regulator of epidermal homeostasis, acting as a brake on premature keratinocyte differentiation. Its dual mechanisms of repressing SPRR5 and modulating the NuRD complex's activity on the EGR3 locus highlight the intricate regulatory networks governed by lncRNAs in skin biology. A thorough understanding of these pathways is paramount for developing novel therapeutic strategies for skin disorders characterized by aberrant differentiation, such as psoriasis and certain skin cancers. Future research should focus on further dissecting the precise molecular interactions of LINC00941, exploring its potential as a biomarker, and evaluating its suitability as a therapeutic target for the treatment of skin diseases.
References
- 1. The long non‐coding RNA LINC00941 and SPRR5 are novel regulators of human epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation | Life Science Alliance [life-science-alliance.org]
- 4. biorxiv.org [biorxiv.org]
- 5. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation | Life Science Alliance [life-science-alliance.org]
LINC00941: A Multi-faceted Regulator of Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Long non-coding RNAs (lncRNAs) have emerged as critical players in the intricate network of cellular regulation, and LINC00941 is a prominent example of a lncRNA with diverse and significant functions in both health and disease. Initially identified for its upregulation in various cancers, LINC00941 is now understood to influence cell proliferation, metastasis, and tissue homeostasis through a variety of molecular mechanisms.[1] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by LINC00941, presenting key quantitative data, detailed experimental protocols, and visual representations of these complex interactions.
Core Mechanisms of LINC00941 Action
LINC00941 exerts its influence through several distinct modes of action, including acting as a competitive endogenous RNA (ceRNA), regulating transcription and protein stability, and participating in epigenetic modulation.[1] These mechanisms are not mutually exclusive and contribute to the multifaceted role of LINC00941 in cellular function.
Competitive Endogenous RNA (ceRNA) Activity
LINC00941 can function as a molecular sponge for microRNAs (miRNAs), thereby preventing them from binding to their target messenger RNAs (mRNAs) and leading to increased expression of the target protein.
One of the well-characterized ceRNA activities of LINC00941 involves the miR-205-5p/MYC axis in colon cancer.[2] LINC00941 sequesters miR-205-5p, leading to the upregulation of its target, the proto-oncogene MYC.[2] This, in turn, promotes cancer cell proliferation, migration, and invasion.[2] Another instance of its ceRNA function is its interaction with miR-335-5p , as verified by dual-luciferase reporter assays.[3]
| Interaction | Cancer Type | Effect of LINC00941 Overexpression | Target Gene | Fold Change (Target Gene Expression) | Reference |
| LINC00941 sponges miR-205-5p | Colon Cancer | Increased Proliferation, Migration, Invasion | MYC | Not specified | [2] |
| LINC00941 sponges miR-335-5p | Not specified | Not specified | Not specified | Not specified | [3] |
To validate the interaction between LINC00941 and a specific miRNA (e.g., miR-205-5p), a dual-luciferase reporter assay is commonly employed.[2]
-
Vector Construction: A fragment of LINC00941 containing the predicted miRNA binding site is cloned into the 3' untranslated region (UTR) of a luciferase reporter vector (e.g., pGL3). A mutant version of this vector, with alterations in the miRNA seed sequence binding site, is also created as a negative control.
-
Cell Culture and Transfection: A suitable cell line (e.g., HCT116 or LoVo for colon cancer research) is seeded in 24-well plates.[2] The cells are then co-transfected with the wild-type or mutant luciferase reporter vector, a Renilla luciferase vector (for normalization), and either a miRNA mimic or a negative control mimic.
-
Luciferase Activity Measurement: After a defined incubation period (e.g., 48 hours), cell lysates are collected, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miRNA mimic with the wild-type LINC00941 vector compared to the mutant vector confirms a direct interaction.
Caption: LINC00941 as a ceRNA for miR-205-5p, upregulating MYC.
Transcriptional and Post-Transcriptional Regulation
LINC00941 can directly influence gene expression at both the transcriptional and post-transcriptional levels through its interactions with various proteins.
-
cis-acting Transcriptional Regulation: LINC00941 can regulate the expression of neighboring genes. For instance, it promotes the expression of CAPRIN2 in cis through a mechanism involving CTCF-mediated chromatin looping.[3][4]
-
trans-acting Transcriptional Regulation: LINC00941 can recruit transcription factors to the promoters of distant genes. It facilitates the binding of ILF2 and YBX1 to the SOX2 promoter, thereby activating SOX2 transcription.[3][4]
-
mRNA Stability: Beyond transcriptional activation, LINC00941 also enhances the stability of SOX2 mRNA by promoting the binding of ILF2 and YBX1 to the SOX2 transcript itself.[3][4]
-
Protein Stability: LINC00941 can protect proteins from degradation. It binds to ANXA2 , preventing its ubiquitination by the E3 ligase NEDD4L and subsequent proteasomal degradation.[3][4]
To identify proteins that interact with LINC00941, an RNA pull-down assay is a key technique.[2]
-
Probe Design and Synthesis: Biotin-labeled sense and antisense RNA probes for LINC00941 are synthesized in vitro.
-
Cell Lysis and Incubation: Cells are harvested and lysed. The cell lysate is then incubated with the biotinylated LINC00941 probes.
-
Capture of RNA-Protein Complexes: Streptavidin-coated magnetic beads are added to the lysate to capture the biotin-labeled RNA and any interacting proteins.
-
Washing and Elution: The beads are washed to remove non-specific binding proteins. The bound proteins are then eluted.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and can be identified by Western blotting (if a candidate protein is known) or by mass spectrometry for a broader, unbiased identification of interacting partners.
Caption: LINC00941's dual roles in the nucleus and cytoplasm.
Epigenetic Regulation in Epidermal Homeostasis
In the context of normal tissue homeostasis, LINC00941 plays a crucial role in regulating human epidermal differentiation.[5] It is enriched in progenitor keratinocytes and acts as a repressor of premature differentiation.[5][6]
This function is mediated through its interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex , a major chromatin remodeler.[6] LINC00941 interacts with the NuRD components MTA2 and CHD4 .[6] This interaction is critical for modulating the occupancy of the NuRD complex at the gene locus of the transcription factor EGR3 . By maintaining NuRD at the EGR3 locus, LINC00941 represses EGR3 expression.[6] The downregulation of EGR3, in turn, prevents the premature activation of downstream differentiation genes, including those in the Epidermal Differentiation Complex (EDC) , such as the Small Proline-Rich (SPRR) and Late Cornified Envelope (LCE) gene clusters.[3][6] Specifically, LINC00941 has been shown to repress SPRR5 .[5][7]
| Gene | Effect of LINC00941 Knockdown | Fold Change (mRNA abundance) | Reference |
| SPRR5 | Increased expression | Not specified | [7] |
| EDC genes (general) | Enhanced expression | Not specified | [3] |
| EGR3 | Increased expression | Not specified | [6] |
To demonstrate that LINC00941 modulates the binding of the NuRD complex to the EGR3 promoter, a ChIP assay is performed.
-
Cross-linking: Keratinocytes are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to a NuRD complex component (e.g., MTA2). Protein A/G beads are then used to pull down the antibody-chromatin complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the proteins are digested. The DNA is then purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers that flank the putative binding site in the EGR3 promoter. An enrichment of this DNA in the immunoprecipitated sample compared to a negative control (e.g., IgG immunoprecipitation) indicates that the protein of interest binds to that specific genomic region. This experiment would be performed in cells with normal and depleted LINC00941 levels to assess changes in NuRD occupancy.
References
- 1. The human long non-coding RNA LINC00941 and its modes of action in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long non‐coding RNA LINC00941 and SPRR5 are novel regulators of human epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Interactome of LINC00941: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the long non-coding RNA (lncRNA) LINC00941 and its interacting protein partners. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies for identifying and validating these interactions, and visualizes the complex signaling pathways involved.
Long non-coding RNAs have emerged as critical regulators of cellular processes, and understanding their mechanisms of action is paramount. LINC00941, in particular, has been implicated in various cancers and in maintaining tissue homeostasis, such as in the epidermis.[1] Its functional diversity stems from its ability to interact with a range of proteins, thereby influencing gene expression at transcriptional and post-transcriptional levels.
LINC00941: A Hub for Protein Interaction
LINC00941 exerts its influence through a variety of molecular mechanisms, primarily by acting as a scaffold or decoy for proteins. These interactions can modulate protein stability, regulate transcription, and affect chromatin structure. The following table summarizes the key proteins known to interact with LINC00941 and the functional consequences of these interactions.
| Interacting Protein | Cellular Context | Method of Identification | Quantitative Data | Functional Consequence |
| NuRD Complex (MTA2, CHD4, HDAC2, GATAD2A/B, RBBP4/7) | Human Primary Keratinocytes | RNA Pull-down, Mass Spectrometry, RNA Immunoprecipitation (RIP) | Enriched in LINC00941 pull-down | LINC00941 modulates the occupancy of the NuRD complex on chromatin, leading to the repression of genes that promote premature epidermal differentiation.[2][3] |
| hnRNPK (heterogeneous nuclear ribonucleoprotein K) | Oral Squamous Cell Carcinoma (OSCC) | In silico analysis, Experimental validation (unspecified) | Positive regulator of LINC00941 activity | The interaction promotes OSCC progression by activating the Wnt/β-catenin signaling pathway and inducing epithelial-mesenchymal transition (EMT).[4] |
| ILF2 and YBX1 (Interleukin enhancer-binding factor 2 and Y-box binding protein 1) | Esophageal Squamous Cell Carcinoma (ESCC) | RNA Pull-down, Mass Spectrometry, RIP | Co-precipitated with LINC00941 | LINC00941 recruits ILF2 and YBX1 to the SOX2 promoter, enhancing its transcription. This complex also binds to SOX2 mRNA, increasing its stability.[5] |
| ANXA2 (Annexin A2) | Pancreatic Cancer | RNA Pull-down, Mass Spectrometry, RIP | Interaction confirmed | LINC00941 binds to ANXA2, preventing its ubiquitination and subsequent degradation mediated by the E3 ubiquitin ligase NEDD4L.[5] |
| CTCF (CCCTC-binding factor) | Oral Squamous and Esophageal Cell Carcinoma | Not explicitly stated, inferred from functional studies | Not available | LINC00941 participates in CTCF-mediated chromatin looping to regulate the expression of the nearby gene CAPRIN2 in cis.[2] |
Experimental Protocols for Identifying LINC00941 Interacting Proteins
The identification and validation of lncRNA-protein interactions are crucial for elucidating their functions. The following are detailed protocols for key techniques used in studying the LINC00941 interactome.
RNA Pull-down Assay
This technique is used to isolate proteins that bind to a specific RNA molecule of interest.
a. Preparation of Biotinylated LINC00941 Probe:
-
The full-length or specific fragments of LINC00941 are transcribed in vitro using a T7 RNA polymerase system.
-
Biotin-UTP is incorporated into the transcript during the in vitro transcription reaction.
-
The biotinylated RNA probe is purified to remove unincorporated nucleotides.
b. Cell Lysate Preparation:
-
Cells of interest are harvested and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and RNase inhibitors).
-
The lysate is cleared by centrifugation to remove cellular debris.
c. RNA-Protein Binding:
-
The biotinylated LINC00941 probe is incubated with the cleared cell lysate to allow for the formation of RNA-protein complexes. This is typically done for 2-4 hours at 4°C with gentle rotation.
d. Capture of RNA-Protein Complexes:
-
Streptavidin-coated magnetic beads are added to the lysate and incubated to capture the biotinylated RNA-protein complexes.
e. Washing and Elution:
-
The beads are washed multiple times with wash buffer (a less stringent version of the lysis buffer) to remove non-specific binding proteins.
-
The bound proteins are eluted from the RNA probe by boiling in SDS-PAGE loading buffer.
f. Analysis:
-
The eluted proteins are resolved by SDS-PAGE and can be visualized by silver staining or Coomassie blue staining.
-
Specific interacting proteins can be identified by Western blotting using antibodies against candidate proteins.
-
For unbiased identification of novel interacting proteins, the eluted proteins can be analyzed by mass spectrometry.
RNA Immunoprecipitation (RIP) Assay
RIP is used to confirm the interaction between an RNA and a protein in vivo.
a. Cell Cross-linking and Lysis:
-
Cells are treated with a cross-linking agent, such as formaldehyde, to stabilize RNA-protein interactions.
-
The cross-linking reaction is quenched, and the cells are lysed.
b. Immunoprecipitation:
-
The cell lysate is incubated with an antibody specific to the protein of interest (e.g., anti-MTA2, anti-hnRNPK).
-
Protein A/G beads are added to pull down the antibody-protein-RNA complexes.
c. Washing:
-
The beads are washed extensively to remove non-specifically bound RNAs and proteins.
d. RNA Isolation:
-
The cross-links are reversed, and the protein is digested with proteinase K.
-
The co-precipitated RNA is purified.
e. Analysis:
-
The presence of LINC00941 in the immunoprecipitated RNA is quantified using reverse transcription-quantitative PCR (RT-qPCR).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the association of LINC00941-protein complexes with specific genomic DNA regions.
a. Cross-linking and Chromatin Shearing:
-
Cells are cross-linked with formaldehyde.
-
The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
b. Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody against the protein of interest (e.g., anti-CTCF, anti-MTA2).
-
The antibody-protein-DNA complexes are immunoprecipitated using protein A/G beads.
c. Washing and Elution:
-
The beads are washed to remove non-specific chromatin.
-
The chromatin complexes are eluted from the beads.
d. DNA Purification:
-
The cross-links are reversed, and the DNA is purified.
e. Analysis:
-
The enrichment of specific DNA sequences is quantified by qPCR. For genome-wide analysis, the purified DNA can be subjected to high-throughput sequencing (ChIP-seq).
Visualizing LINC00941 Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms of LINC00941 action and the experimental workflows used to study them.
Caption: Signaling pathways modulated by LINC00941.
Caption: Workflow for RNA Pull-down Assay.
Caption: Workflow for RNA Immunoprecipitation (RIP) Assay.
This guide provides a comprehensive overview of the current understanding of LINC00941's protein interactions and the methodologies to investigate them. As research in the field of lncRNAs continues to evolve, these foundational techniques and known interactions will serve as a valuable resource for developing novel therapeutic strategies targeting LINC00941-mediated pathways.
References
- 1. The human long non-coding RNA LINC00941 and its modes of action in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation | Life Science Alliance [life-science-alliance.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
LINC00941: A Competitive Endogenous RNA in Cancer Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Long non-coding RNAs (lncRNAs) have emerged as critical regulators of gene expression, playing pivotal roles in both normal physiological processes and the development of diseases such as cancer. LINC00941, a recently identified lncRNA, has garnered significant attention for its function as a competitive endogenous RNA (ceRNA). By sequestering microRNAs (miRNAs), LINC00941 effectively derepresses the target messenger RNAs (mRNAs) of these miRNAs, thereby influencing crucial cellular signaling pathways. This technical guide provides a comprehensive overview of the ceRNA activity of LINC00941, focusing on its validated miRNA and mRNA targets, its impact on key signaling cascades, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, molecular biology, and drug development.
The LINC00941 ceRNA Network
LINC00941 primarily exerts its oncogenic functions by acting as a molecular sponge for various tumor-suppressive miRNAs. This sequestration prevents the miRNAs from binding to their cognate mRNA targets, leading to the upregulation of proteins that promote cancer progression. The most well-characterized LINC00941-miRNA-mRNA axes are summarized below.
LINC00941/miR-205-5p/MYC Axis in Colon Cancer
In colon cancer, LINC00941 has been shown to be significantly upregulated in tumor tissues compared to adjacent normal tissues[1][2]. Its cytoplasmic localization suggests a role in post-transcriptional regulation, consistent with ceRNA activity[2]. LINC00941 directly binds to and sponges miR-205-5p, a known tumor-suppressive miRNA. This interaction relieves the miR-205-5p-mediated suppression of its target, the proto-oncogene MYC. The resulting increase in MYC protein levels promotes colon cancer cell proliferation, migration, and invasion[2].
Other Validated LINC00941 ceRNA Interactions
Beyond the well-established axis in colon cancer, LINC00941 has been implicated as a ceRNA for other miRNAs in various cancer types, contributing to tumorigenesis through the upregulation of their respective mRNA targets.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the LINC00941 ceRNA network.
Table 1: LINC00941 Expression in Cancer
| Cancer Type | Comparison | Fold Change (LINC00941) | p-value | Reference |
| Colon Cancer | Tumor vs. Adjacent Normal | Upregulated | < 0.01 | [1][2] |
| Colon Cancer Cell Lines (HCT116, LoVo) | vs. Normal Colon Epithelial Cells | Significantly Increased | < 0.01 | [1] |
Table 2: LINC00941-miRNA Interaction Data
| miRNA | Experimental Assay | Result | Cell Line | Reference |
| miR-205-5p | Dual-Luciferase Reporter Assay | Significant decrease in luciferase activity with wild-type LINC00941 | HCT116, LoVo | [2] |
| miR-205-5p | RNA Immunoprecipitation (RIP) | Enrichment of LINC00941 with Ago2 | HCT116, LoVo | [2] |
Table 3: Downstream Effects of LINC00941 ceRNA Activity
| Axis | Effect | Assay | Result | Cell Line | Reference |
| LINC00941/miR-205-5p/MYC | MYC protein expression | Western Blot | Increased | HCT116, LoVo | [2] |
| LINC00941 Knockdown | Cell Proliferation | CCK-8 Assay | Significantly impaired | HCT116, LoVo | [2] |
| LINC00941 Knockdown | Cell Migration & Invasion | Transwell Assay | Significantly prevented | HCT116, LoVo | [2] |
Signaling Pathways Modulated by LINC00941
The ceRNA activity of LINC00941 has been shown to impinge upon several critical signaling pathways implicated in cancer development and progression.
Wnt/β-catenin Signaling Pathway
In oral squamous cell carcinoma, LINC00941 activates the canonical Wnt/β-catenin signaling pathway by upregulating CAPRIN2[2]. This leads to the nuclear translocation of β-catenin and the subsequent transcription of Wnt target genes, promoting cell proliferation.
Caption: LINC00941-mediated activation of the Wnt/β-catenin pathway.
PI3K/AKT Signaling Pathway
LINC00941 has been reported to regulate the phosphorylation of key components of the PI3K/AKT signaling pathway in lung adenocarcinoma[2]. This pathway is a central regulator of cell growth, survival, and metabolism. The precise mechanism by which the LINC00941 ceRNA network activates this pathway is an area of active investigation.
Caption: LINC00941's influence on the PI3K/AKT signaling pathway.
TGF-β Signaling Pathway
Recent studies have indicated that LINC00941 can promote metastasis in colorectal cancer by preventing the degradation of SMAD4, a key transducer of the TGF-β signal, and activating the TGF-β/SMAD2/3 signaling pathway[3][4][5].
References
- 1. researchgate.net [researchgate.net]
- 2. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Unboxing the network among long non-coding RNAs and TGF-β signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Subcellular Landscape of LINC00941: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the subcellular localization of the long non-coding RNA LINC00941. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes current findings on LINC00941's distribution within the cell, the experimental methodologies used to determine its location, and its involvement in key signaling pathways.
Executive Summary
Long non-coding RNAs (lncRNAs) are emerging as critical regulators of cellular processes, and their subcellular localization is intrinsically linked to their function. LINC00941, a lncRNA implicated in both normal tissue homeostasis and various cancers, exhibits differential localization depending on the cellular context. In epithelial cells, particularly human keratinocytes, LINC00941 is detected in both the nucleus and the cytoplasm, with a notable enrichment in the nuclear compartment.[1] This nuclear localization is consistent with its role in epigenetic regulation through interaction with the MTA2/NuRD chromatin remodeling complex. Conversely, in the context of colon cancer, LINC00941 is predominantly found in the cytoplasm, where it is proposed to function as a competing endogenous RNA (ceRNA), sequestering microRNAs and thereby modulating gene expression at a post-transcriptional level. Understanding the precise subcellular distribution of LINC00941 is paramount for elucidating its molecular mechanisms and for the development of targeted therapeutics.
Data Presentation: Quantitative Subcellular Localization of LINC00941
The relative abundance of LINC00941 in the nucleus and cytoplasm has been quantified using cellular fractionation followed by quantitative reverse transcription PCR (qRT-PCR). The following table summarizes the observed distribution in different cell types.
| Cell Type | Cellular Compartment | Relative Enrichment | Primary Function Linked to Localization | Reference |
| Human Keratinocytes | Nucleus | Increased | Repression of differentiation genes via interaction with MTA2/NuRD complex. | [Cellular fractionation of undifferentiated human keratinocytes indicated presence of LINC00941 in both cytoplasmic and nuclear compartments, with an increased nuclear enrichment compared to mRNAs.](cite: 1) |
| Cytoplasm | Present | Putative role as a ceRNA. | ||
| Colon Cancer Cells | Cytoplasm | Predominant | Acts as a ceRNA to sponge miR-205-5p, leading to increased MYC expression. | |
| (HCT116, LoVo) | ||||
| Esophageal Squamous | Nucleus & Cytoplasm | Measured | Not specified | |
| Carcinoma Cells | ||||
| (TE-1, YES-2, KYSE-170, KYSE-150) |
Experimental Protocols
The determination of LINC00941's subcellular localization relies on two primary experimental techniques: Cellular Fractionation followed by qRT-PCR and RNA Fluorescence In Situ Hybridization (FISH) .
Cellular Fractionation and qRT-PCR
This method physically separates the nuclear and cytoplasmic components of the cell, allowing for the quantification of RNA in each fraction.
Protocol:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5% NP-40, with RNase inhibitors).
-
Incubate on ice to allow cells to swell.
-
-
Nuclear and Cytoplasmic Separation:
-
Homogenize the cell lysate using a Dounce homogenizer or by passing through a narrow-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Carefully collect the supernatant, which represents the cytoplasmic fraction.
-
-
RNA Extraction:
-
Extract total RNA from the nuclear pellet and the cytoplasmic supernatant separately using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit).
-
-
Quantitative Reverse Transcription PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA from both fractions.
-
Perform qRT-PCR using primers specific for LINC00941.
-
Use appropriate controls, such as a known nuclear-retained lncRNA (e.g., MALAT1) and a known cytoplasmic mRNA (e.g., GAPDH), to validate the fractionation efficiency.
-
Calculate the relative abundance of LINC00941 in the nuclear and cytoplasmic fractions using the ΔΔCt method.
-
RNA Fluorescence In Situ Hybridization (FISH)
RNA FISH allows for the direct visualization of RNA molecules within intact cells, providing spatial information about their localization.
Protocol:
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a culture dish.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS) to allow probe entry.
-
-
Hybridization:
-
Pre-hybridize the cells in a hybridization buffer to block non-specific binding.
-
Hybridize the cells overnight with fluorescently labeled probes specific to LINC00941. Probes are typically a set of short oligonucleotides that tile along the target RNA.
-
-
Washing and Counterstaining:
-
Wash the cells to remove unbound probes.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the fluorescent signals using a fluorescence microscope. The localization of the fluorescent spots corresponding to LINC00941 can be determined relative to the nuclear DAPI stain.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving LINC00941 and the experimental workflows for determining its subcellular localization.
Caption: LINC00941-MTA2/NuRD Signaling Pathway in Keratinocytes.
Caption: LINC00941 as a ceRNA in Colon Cancer.
References
LINC00941: A Pivotal Oncogenic Regulator in Colon Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in the pathogenesis of various cancers, including colorectal cancer. This technical guide focuses on the long intergenic non-protein coding RNA 941 (LINC00941), a recently identified oncogenic lncRNA implicated in the progression of colon cancer. Elevated expression of LINC00941 is significantly correlated with advanced tumor stages and poor patient prognosis. Mechanistically, LINC00941 functions as a competitive endogenous RNA (ceRNA), primarily by sponging microRNA-205-5p (miR-205-5p), which leads to the subsequent upregulation of the proto-oncogene MYC. This guide provides a comprehensive overview of the role of the LINC00941/miR-205-5p/MYC axis in promoting colon cancer cell proliferation, migration, and invasion. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate further research and the development of novel therapeutic strategies targeting this pathway.
Introduction
Colon cancer is a leading cause of cancer-related mortality worldwide, with its progression involving complex molecular alterations. Long non-coding RNAs (lncRNAs), transcripts longer than 200 nucleotides with limited protein-coding potential, are increasingly recognized for their roles in tumorigenesis. LINC00941 has been identified as a key oncogenic lncRNA in several cancers, and recent evidence highlights its significant contribution to colon cancer progression. Studies have demonstrated that LINC00941 is markedly upregulated in colon cancer tissues and cell lines, and its expression level is associated with critical clinicopathological features, including tumor invasive depth, lymph node metastasis, and distant metastasis.[1] This guide synthesizes the current understanding of LINC00941's molecular mechanisms and its impact on the malignant behavior of colon cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of LINC00941 in colon cancer.
Table 1: LINC00941 Expression in Colon Cancer Tissues and Cell Lines
| Sample Type | Comparison | Relative LINC00941 Expression (Fold Change) | Significance | Reference |
| Colon Cancer Tissues | vs. Adjacent Normal Tissues | Significantly Increased | p < 0.01 | [1] |
| HCT116 Cell Line | vs. NCM460 (Normal Colon Epithelial Cells) | ~4.5 | p < 0.01 | [2] |
| LoVo Cell Line | vs. NCM460 (Normal Colon Epithelial Cells) | ~5.0 | p < 0.01 | [2] |
| SW480 Cell Line | vs. NCM460 (Normal Colon Epithelial Cells) | ~3.0 | p < 0.01 | [2] |
| HCT29 Cell Line | vs. NCM460 (Normal Colon Epithelial Cells) | ~2.5 | p < 0.01 | [2] |
Table 2: Functional Impact of LINC00941 Modulation on Colon Cancer Cells
| Experiment | Cell Line | Condition | Result (Fold Change vs. Control) | Significance | Reference |
| Cell Proliferation (CCK-8) | HCT116 | LINC00941 Overexpression | ~1.8 at 72h | p < 0.01 | [1] |
| LoVo | LINC00941 Overexpression | ~1.6 at 72h | p < 0.01 | [1] | |
| HCT116 | LINC00941 Knockdown | ~0.5 at 72h | p < 0.01 | [1] | |
| LoVo | LINC00941 Knockdown | ~0.6 at 72h | p < 0.01 | [1] | |
| Cell Migration (Transwell) | HCT116 | LINC00941 Overexpression | ~2.5 | p < 0.01 | [1] |
| LoVo | LINC00941 Overexpression | ~2.2 | p < 0.01 | [1] | |
| HCT116 | LINC00941 Knockdown | ~0.4 | p < 0.01 | [1] | |
| LoVo | LINC00941 Knockdown | ~0.5 | p < 0.01 | [1] | |
| Cell Invasion (Transwell) | HCT116 | LINC00941 Overexpression | ~3.0 | p < 0.01 | [1] |
| LoVo | LINC00941 Overexpression | ~2.8 | p < 0.01 | [1] | |
| HCT116 | LINC00941 Knockdown | ~0.3 | p < 0.01 | [1] | |
| LoVo | LINC00941 Knockdown | ~0.4 | p < 0.01 | [1] |
Table 3: In Vivo Tumorigenesis in Xenograft Models
| Xenograft Model | Condition | Tumor Volume (mm³) at Day 28 (Approx.) | Tumor Weight (g) at Day 28 (Approx.) | Significance | Reference |
| HCT116 | sh-LINC00941 | ~400 | ~0.4 | p < 0.01 | [1] |
| sh-NC (Control) | ~1200 | ~1.1 | p < 0.01 | [1] |
Signaling Pathways and Molecular Mechanisms
LINC00941 exerts its oncogenic function in colon cancer primarily through the competitive endogenous RNA (ceRNA) mechanism. It acts as a molecular sponge for miR-205-5p, thereby preventing miR-205-5p from binding to its target mRNA, MYC. This leads to the derepression of MYC translation and subsequent activation of downstream signaling pathways that promote cell proliferation, migration, and invasion.
Caption: The LINC00941/miR-205-5p/MYC signaling axis in colon cancer.
The ceRNA mechanism of LINC00941 is a key regulatory event in colon cancer progression. The following diagram illustrates this logical relationship.
Caption: Logical diagram of the LINC00941 ceRNA mechanism.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the function of LINC00941 in colon cancer.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of LINC00941, miR-205-5p, and MYC mRNA.
Protocol:
-
RNA Extraction: Total RNA is extracted from colon cancer tissues, adjacent normal tissues, and cultured colon cancer cell lines using TRIzol reagent (Invitrogen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer. RNA integrity is assessed by agarose gel electrophoresis.
-
Reverse Transcription: For LINC00941 and MYC mRNA, cDNA is synthesized from 1 µg of total RNA using a PrimeScript RT Reagent Kit (Takara). For miR-205-5p, a specific stem-loop primer is used for reverse transcription with a Mir-X miRNA First-Strand Synthesis Kit (Takara).
-
qRT-PCR: Real-time PCR is performed using a SYBR Premix Ex Taq II kit (Takara) on a real-time PCR system (e.g., ABI 7500). The reaction conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method. GAPDH is commonly used as the internal control for LINC00941 and MYC mRNA, while U6 is used for miR-205-5p.
Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of LINC00941 on the proliferation of colon cancer cells.
Protocol:
-
Cell Seeding: Colon cancer cells (e.g., HCT116, LoVo) are seeded into 96-well plates at a density of 2 x 10³ cells per well.
-
Transfection: Cells are transfected with LINC00941 overexpression vectors, siRNA targeting LINC00941, or corresponding negative controls using a lipofectamine reagent.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 24, 48, and 72 hours.
-
CCK-8 Addition: At each time point, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for an additional 1-2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
Transwell Migration and Invasion Assays
Objective: To evaluate the effect of LINC00941 on the migratory and invasive capabilities of colon cancer cells.
Protocol:
-
Cell Preparation: Transfected cells are harvested and resuspended in serum-free medium.
-
Chamber Preparation: For the invasion assay, the upper chamber of a Transwell insert (8 µm pore size) is pre-coated with Matrigel. For the migration assay, the chamber is not coated.
-
Cell Seeding: Approximately 5 x 10⁴ cells in 200 µL of serum-free medium are added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with 600 µL of complete medium containing 10% fetal bovine serum as a chemoattractant.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed with methanol and stained with 0.1% crystal violet.
-
Quantification: The number of stained cells is counted in at least five randomly selected fields under a microscope.
Dual-Luciferase Reporter Assay
Objective: To confirm the direct interaction between LINC00941 and miR-205-5p, and between miR-205-5p and MYC.
Protocol:
-
Vector Construction: The wild-type (WT) and mutant (MUT) binding sites of LINC00941 for miR-205-5p are cloned into a psiCHECK-2 luciferase reporter vector. Similarly, the WT and MUT 3'-UTR of MYC containing the miR-205-5p binding site are cloned into the same vector.
-
Co-transfection: Colon cancer cells are co-transfected with the reporter vectors and either miR-205-5p mimics or a negative control.
-
Incubation: Cells are incubated for 48 hours.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured using a Dual-Luciferase Reporter Assay System (Promega) according to the manufacturer's protocol. The relative luciferase activity is calculated as the ratio of firefly to Renilla luciferase activity.
RNA Pull-Down Assay
Objective: To verify the direct binding of LINC00941 to miR-205-5p.
Protocol:
-
Probe Synthesis: Biotin-labeled LINC00941 and a biotin-labeled antisense control probe are synthesized.
-
Cell Lysis and Incubation: Colon cancer cell lysates are incubated with the biotinylated probes and streptavidin-coated magnetic beads.
-
RNA Elution and Purification: The RNA complexes bound to the beads are pulled down, and the RNA is eluted and purified.
-
qRT-PCR Analysis: The enrichment of miR-205-5p in the pulled-down RNA is quantified by qRT-PCR.
In Vivo Xenograft Model
Objective: To assess the effect of LINC00941 on tumor growth in vivo.
Protocol:
-
Cell Preparation: HCT116 cells stably transfected with sh-LINC00941 or a negative control shRNA are harvested and resuspended in PBS.
-
Animal Model: Four- to six-week-old male BALB/c nude mice are used.
-
Subcutaneous Injection: Approximately 5 x 10⁶ cells in 100 µL of PBS are subcutaneously injected into the flank of each mouse.
-
Tumor Monitoring: Tumor volume is measured every 3-4 days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint Analysis: After a predetermined period (e.g., 4-5 weeks), the mice are euthanized, and the tumors are excised, weighed, and photographed. Tumor tissues can be used for further analysis, such as qRT-PCR and immunohistochemistry.
Experimental and logical Workflow
The following diagram outlines a typical experimental workflow for investigating the role of LINC00941 in colon cancer.
Caption: A standard experimental workflow for LINC00941 functional studies.
Conclusion and Future Directions
The evidence strongly supports the role of LINC00941 as a significant oncogenic driver in colon cancer progression. Its mechanism of action through the LINC00941/miR-205-5p/MYC axis presents a promising target for therapeutic intervention. Future research should focus on:
-
Clinical Validation: Larger cohort studies are needed to validate LINC00941 as a prognostic biomarker and a predictive marker for therapeutic response.
-
Therapeutic Targeting: The development of antisense oligonucleotides or small molecule inhibitors to specifically target LINC00941 could represent a novel therapeutic strategy for colon cancer.
-
Upstream Regulation: Investigating the upstream regulatory mechanisms that lead to the dysregulation of LINC00941 in colon cancer will provide a more complete understanding of its role in the disease.
-
Broader Network Interactions: Exploring other potential miRNA and protein interactions of LINC00941 will help to uncover the full spectrum of its functions in colon cancer.
References
LINC00941: A Pivotal Regulator of Epithelial-Mesenchymal Transition in Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Long non-coding RNAs (lncRNAs) have emerged as critical regulators of cellular processes, with their dysregulation frequently implicated in the pathogenesis of human diseases, including cancer. LINC00941, a recently identified lncRNA, has garnered significant attention for its potent pro-oncogenic activities, particularly its role in promoting epithelial-mesenchymal transition (EMT). EMT is a fundamental biological process hijacked by cancer cells to enhance their migratory and invasive capabilities, facilitating metastasis and contributing to therapeutic resistance. This technical guide provides a comprehensive overview of the current understanding of LINC00941's involvement in EMT across various cancer types. We delve into the molecular mechanisms and signaling pathways orchestrated by LINC00941, present quantitative data from key experimental findings in structured tables, and provide detailed protocols for the essential assays used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively investigating novel therapeutic targets in oncology.
Introduction to LINC00941 and its Oncogenic Role
LINC00941, also known as MSC-upregulated factor (lncRNA-MUF), is a long intergenic non-coding RNA that has been identified as a significant player in the progression of several malignancies.[1][2] Upregulated expression of LINC00941 has been observed in various cancers, including colorectal, hepatocellular, gastric, and lung cancer, where it is often associated with poor prognosis, increased tumor invasion, and metastasis.[1][3][4] The primary mechanism through which LINC00941 exerts its oncogenic effects is by promoting EMT, a cellular program that allows epithelial cells to acquire mesenchymal characteristics, leading to increased motility and invasiveness.[1][2]
Signaling Pathways Modulated by LINC00941 in EMT
LINC00941 has been shown to modulate several key signaling pathways that are intrinsically linked to the induction and maintenance of EMT. These include the TGF-β/SMAD, Wnt/β-catenin, and PI3K/AKT pathways.
TGF-β/SMAD Signaling Pathway in Colorectal Cancer
In colorectal cancer (CRC), LINC00941 plays a crucial role in activating the TGF-β signaling pathway, a potent inducer of EMT.[1] Mechanistically, LINC00941 directly binds to the MH2 domain of SMAD4, a central mediator of TGF-β signaling. This interaction prevents the ubiquitination and subsequent proteasomal degradation of SMAD4 by competing with the E3 ubiquitin ligase β-TrCP. The stabilization of SMAD4 leads to the activation of the TGF-β/SMAD2/3 signaling cascade, resulting in the transcriptional upregulation of mesenchymal markers and downregulation of epithelial markers.[1]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Quantification of long non-coding RNAs using qRT-PCR: comparison of different cDNA synthesis methods and RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring lncRNA Expression by Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lncRNA RT-qPCR Workflow | Bio-Rad [bio-rad.com]
The Oncogenic Role of LINC00941: A Technical Guide for Researchers
An In-depth Examination of the Long Non-coding RNA LINC00941 in Cancer Progression and Its Potential as a Therapeutic Target.
Introduction
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in a myriad of cellular processes, with their dysregulation frequently implicated in the pathogenesis of human diseases, including cancer. LINC00941, a long intergenic non-protein coding RNA, has garnered significant attention for its oncogenic functions across various malignancies. This technical guide provides a comprehensive overview of the core oncogenic functions of LINC00941, detailing its molecular mechanisms, summarizing key quantitative data, and outlining experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the pursuit of novel therapeutic targets.
Core Oncogenic Functions of LINC00941
LINC00941 is consistently upregulated in a range of cancers, including gastric, colon, pancreatic, and glioblastoma, where its elevated expression is often correlated with poor prognosis, increased tumor size, and metastasis.[1][2] The primary oncogenic roles of LINC00941 involve the promotion of cell proliferation, migration, and invasion, key hallmarks of cancer progression.
Promotion of Cell Proliferation
Knockdown of LINC00941 has been shown to significantly impair the proliferative capacity of cancer cells. In vitro studies using CCK-8 and colony formation assays have demonstrated a marked reduction in cell viability and colony-forming ability upon LINC00941 silencing in colon cancer and glioblastoma cell lines.[1][3]
Enhancement of Cell Migration and Invasion
A crucial aspect of LINC00941's oncogenic function is its ability to promote cell motility and invasion. Transwell assays have consistently shown that depletion of LINC00941 leads to a significant decrease in the migratory and invasive potential of cancer cells.[1][3] This is further substantiated by in vivo studies where silencing of LINC00941 resulted in a reduced number of pulmonary nodules in xenograft models, indicating its role in metastatic dissemination.[1]
Molecular Mechanisms of LINC00941 Action
LINC00941 exerts its oncogenic functions through diverse and intricate molecular mechanisms, acting as a competing endogenous RNA (ceRNA), a protein interactor, and a modulator of key signaling pathways.
LINC00941 as a Competing Endogenous RNA (ceRNA)
One of the well-characterized mechanisms of LINC00941 is its function as a ceRNA. In colon cancer, LINC00941 acts as a molecular sponge for microRNA-205-5p (miR-205-5p). By sequestering miR-205-5p, LINC00941 prevents its inhibitory action on its target, the proto-oncogene MYC. This leads to the upregulation of MYC expression, a potent driver of cell proliferation and tumorigenesis.[1] This interaction forms a LINC00941-miR-205-5p-MYC regulatory axis.
Caption: LINC00941 as a ceRNA for miR-205-5p, upregulating MYC.
Interaction with ANXA2 and Regulation of Protein Stability
In pancreatic cancer, LINC00941 directly interacts with Annexin A2 (ANXA2), a protein involved in cell motility and invasion. LINC00941 binds to ANXA2 and prevents its ubiquitination and subsequent degradation mediated by the E3 ubiquitin ligase NEDD4L.[4] The stabilization of ANXA2 leads to the activation of the FAK/AKT signaling pathway, thereby promoting pancreatic cancer cell proliferation and metastasis.
References
- 1. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating diagnostic potential of long non-coding RNAs in head and neck squamous cell carcinoma using TCGA database and clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. LINC00941 promotes pancreatic cancer malignancy by interacting with ANXA2 and suppressing NEDD4L-mediated degradation of ANXA2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring LINC00941 Expression Levels
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the methodologies used for measuring the expression levels of the long non-coding RNA, LINC00941. This document includes detailed protocols for key experimental techniques, summarizes quantitative data, and provides visualizations of relevant signaling pathways and experimental workflows.
Introduction to LINC00941
Long intergenic non-protein coding RNA 941 (LINC00941) is a long non-coding RNA (lncRNA) that has been identified as a significant regulator in various cellular processes and is implicated in the pathogenesis of several diseases, including cancer.[1] Its expression levels are often dysregulated in tumor tissues, and it has been shown to influence cell proliferation, migration, and invasion.[1] Accurate and reliable measurement of LINC00941 expression is crucial for understanding its biological functions and for its potential development as a biomarker or therapeutic target.
Methods for Measuring LINC00941 Expression
Several molecular biology techniques can be employed to measure the expression levels of LINC00941. The choice of method depends on the research question, the required sensitivity and specificity, and the available resources.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is the most common method for quantifying gene expression due to its high sensitivity, specificity, and wide dynamic range. It is ideal for validating results from high-throughput methods and for analyzing a small number of genes in a large number of samples.
-
Northern Blotting: This technique provides information on the size, abundance, and integrity of the RNA transcript. It is useful for detecting different isoforms of LINC00941 and for confirming the specificity of probes used in other assays.
-
In Situ Hybridization (ISH): ISH allows for the visualization of LINC00941 expression within the spatial context of tissues and cells. This is particularly valuable for understanding the cellular localization of the lncRNA and its expression in heterogeneous tissues.
-
RNA Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive and unbiased view of the transcriptome. RNA-Seq can be used to discover novel isoforms of LINC00941, quantify its expression levels, and analyze its co-expression with other genes.
Quantitative Data Summary
The following tables summarize quantitative data related to LINC00941 expression from various studies.
Table 1: Relative Expression of LINC00941 in Colon Cancer Tissues and Cell Lines determined by RT-qPCR. [1][2]
| Sample Type | Condition | Relative LINC00941 Expression (Fold Change) |
| Tissues | Colon Cancer | Significantly upregulated vs. Adjacent Normal[1][2] |
| Cell Lines | NCM460 (Normal) | 1.0 (Reference) |
| LS174T | ~2.5 | |
| HCT116 | ~7.5 | |
| CT26 | ~3.0 | |
| HCT8 | ~4.0 | |
| HT29 | ~5.5 | |
| SW480 | ~6.0 | |
| LoVo | ~8.0 |
Table 2: Relative Expression of LINC00941 in Glioblastoma (GBM) Tissues and Cell Lines determined by RT-qPCR. [3]
| Sample Type | Condition | Relative LINC00941 Expression (Fold Change) |
| Tissues | GBM | Significantly upregulated vs. Non-tumor[3] |
| Cell Lines | U251 | High |
| U87-MG | High |
Table 3: LINC00941 Expression from TCGA RNA-Seq Data (FPKM-UQ).
| Cancer Type | LINC00941 Expression (Log2 FPKM-UQ) |
| Lung Adenocarcinoma (LUAD) - Tumor | Higher vs. Normal |
| Lung Squamous Cell Carcinoma (LUSC) - Tumor | Higher vs. Normal |
| Colon Adenocarcinoma (COAD) - Tumor | Higher vs. Normal |
Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values can be influenced by the bioinformatic pipeline used.[4][5] It is recommended to use normalized counts like TPM (Transcripts Per Million) for cross-sample and cross-gene comparisons.
Experimental Protocols
Protocol 1: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
This protocol describes the quantification of LINC00941 expression using a two-step RT-qPCR method.
A. Experimental Workflow
Caption: Workflow for LINC00941 expression analysis by RT-qPCR.
B. Materials
-
Total RNA Isolation Kit (e.g., TRIzol, RNeasy Mini Kit)
-
DNase I, RNase-free
-
Reverse Transcription Kit (e.g., with M-MLV or SuperScript reverse transcriptase)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for LINC00941 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
C. Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| LINC00941 | GACCTTTTCAGGCCAGCATT | ACAATCTGGATAGAGGGCTCA |
| GAPDH | GGGAGCCAAAAGGGTCATCA | TTTCTAGACGGCAGGTCAGG |
D. Procedure
-
Total RNA Extraction: Isolate total RNA from cell lines or tissues according to the manufacturer's protocol of the chosen kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture in a total volume of 20 µL:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis: 65°C to 95°C, increment 0.5°C
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for LINC00941 and the reference gene in each sample.
-
Calculate the relative expression of LINC00941 using the 2-ΔΔCt method.[6]
-
Protocol 2: Northern Blotting
This protocol provides a general method for the detection of LINC00941 by Northern blotting.
A. Experimental Workflow
Caption: General workflow for Northern blot analysis of LINC00941.[7][8][9][10][11][12]
B. Materials
-
Total RNA
-
Denaturing agarose gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Labeled probe specific for LINC00941 (radioactive or non-radioactive)
-
Wash buffers of varying stringency (SSC buffers)
-
Detection reagents (e.g., X-ray film, phosphorimager screen)
C. Procedure
-
RNA Gel Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.[10]
-
Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.[9][10]
-
Crosslinking: Immobilize the RNA to the membrane using a UV crosslinker.[8]
-
Probe Labeling: Prepare a labeled DNA or RNA probe complementary to a specific region of LINC00941.
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 42°C.
-
Add the labeled probe to the hybridization buffer and incubate overnight at 42°C.
-
-
Washing: Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Detection: Detect the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes).
Protocol 3: In Situ Hybridization (ISH)
This protocol outlines a general procedure for detecting LINC00941 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
A. Experimental Workflow
Caption: Workflow for in situ hybridization of LINC00941.[13]
B. Materials
-
FFPE tissue sections on slides
-
Xylene and ethanol series for deparaffinization
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled LINC00941 probe
-
Anti-digoxigenin (DIG) antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for color development
-
Nuclear Fast Red for counterstaining
-
Mounting medium
C. Procedure
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series.
-
Permeabilization: Treat the sections with Proteinase K to improve probe accessibility.
-
Hybridization:
-
Pre-hybridize the sections in hybridization buffer.
-
Hybridize with the DIG-labeled LINC00941 probe overnight at a specific temperature (e.g., 55°C).
-
-
Washing: Perform stringent washes to remove non-specifically bound probe.
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with an anti-DIG-AP antibody.
-
-
Color Development: Add NBT/BCIP substrate and incubate until the desired color intensity is reached.
-
Counterstaining and Mounting: Counterstain the nuclei with Nuclear Fast Red and mount the slides.
Protocol 4: RNA Sequencing (RNA-Seq) Data Analysis
This protocol outlines a general bioinformatic workflow for the analysis of LINC00941 expression from RNA-Seq data.
A. Experimental Workflow
Caption: Bioinformatic workflow for RNA-Seq data analysis.[14][15][16][17][18]
B. Procedure
-
Library Preparation: Prepare RNA-Seq libraries from total RNA. For lncRNA analysis, it is recommended to use ribosomal RNA (rRNA) depletion methods instead of poly(A) selection, as many lncRNAs are not polyadenylated.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene, including LINC00941.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes, including LINC00941, between different conditions.[19]
Signaling Pathways Involving LINC00941
LINC00941 has been shown to be involved in several key signaling pathways that are often dysregulated in cancer.
A. PI3K/AKT/mTOR Signaling Pathway
LINC00941 can activate the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: LINC00941 activates the PI3K/AKT/mTOR signaling pathway.
B. Wnt/β-catenin Signaling Pathway
LINC00941 can also activate the Wnt/β-catenin pathway, which plays a critical role in embryonic development and tumorigenesis.
Caption: LINC00941 can activate the Wnt/β-catenin signaling pathway.[20][21][22][23][24]
References
- 1. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Knockdown of long non-coding RNA LINC00941 suppressed cell proliferation, colony-formation, and migration of human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in estimated gene expression among commonly used RNA-seq pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative preprocessing of RNA-Sequencing data in The Cancer Genome Atlas leads to improved analysis results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Molecular biology - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Strategies for Detecting mRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 13. google.com [google.com]
- 14. Workflow of LncRNA Sequencing and Its Data Analysis - CD Genomics [cd-genomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Firalink: A bioinformatics pipeline for long non-coding RNA data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Detailed Protocol of LncRNA Data Analysis - CD Genomics [bioinfo.cd-genomics.com]
- 19. Count-Based Differential Expression Analysis of RNA-seq Data [bioconnector.github.io]
- 20. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Knockdown of LINC00941 using siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long non-coding RNAs (lncRNAs) are emerging as critical regulators in various cellular processes and disease states, including cancer. LINC00941, a recently identified lncRNA, has been implicated in the progression of several cancers, including laryngocarcinoma and lung adenocarcinoma.[1][2] Studies have demonstrated that LINC00941 promotes tumor growth, metastasis, and glycolysis by activating the PI3K/AKT/mTOR signaling pathway.[1][3] Consequently, the targeted knockdown of LINC00941 using small interfering RNA (siRNA) represents a valuable research tool and a potential therapeutic strategy. This document provides a detailed protocol for the siRNA-mediated knockdown of LINC00941, methods for its validation, and an overview of its impact on the PI3K/AKT/mTOR signaling pathway.
I. Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following the successful siRNA-mediated knockdown of LINC00941 in a relevant cancer cell line (e.g., laryngocarcinoma cells SNU-46 and SNU-899).
Table 1: LINC00941 Knockdown Efficiency
| Method | Target | Typical Knockdown Efficiency (%) |
| qRT-PCR | LINC00941 RNA | 70 - 90% |
Table 2: Phenotypic Effects of LINC00941 Knockdown
| Assay | Parameter Measured | Expected Outcome After Knockdown |
| CCK-8/MTS Assay | Cell Viability | Decrease |
| Colony Formation Assay | Proliferative Capacity | Decrease |
| Flow Cytometry (Annexin V) | Apoptosis | Increase |
| Transwell Assay | Cell Migration & Invasion | Decrease |
| Glucose Consumption Assay | Glycolysis | Decrease |
| Lactate Production Assay | Glycolysis | Decrease |
Table 3: Protein Expression Changes Following LINC00941 Knockdown
| Protein Target | Pathway/Function | Expected Change in Expression |
| Ki-67 | Proliferation | Decrease |
| PCNA | Proliferation | Decrease |
| MMP2 | Invasion | Decrease |
| N-Cadherin | Epithelial-Mesenchymal Transition | Decrease |
| E-Cadherin | Epithelial-Mesenchymal Transition | Increase |
| HK2 | Glycolysis | Decrease |
| PFKFB4 | Glycolysis | Decrease |
| PKM | Glycolysis | Decrease |
| p-PI3K/PI3K | PI3K/AKT/mTOR Signaling | Decrease in Ratio |
| p-AKT/AKT | PI3K/AKT/mTOR Signaling | Decrease in Ratio |
| p-mTOR/mTOR | PI3K/AKT/mTOR Signaling | Decrease in Ratio |
II. Experimental Protocols
A. siRNA Design and Synthesis
For effective knockdown, at least two independent siRNA sequences targeting LINC00941 should be designed and synthesized, along with a non-targeting negative control siRNA (si-NC). Custom siRNA synthesis services are commercially available from various suppliers.
B. Cell Culture and Transfection
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cancer cell line of interest (e.g., SNU-46, SNU-899)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-well plates
-
siRNA targeting LINC00941 (si-LINC00941) and negative control siRNA (si-NC)
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50-100 pmol of siRNA (si-LINC00941 or si-NC) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5-10 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add 1.5 mL of fresh, antibiotic-free complete medium to each well.
-
Add the 500 µL of siRNA-lipofectamine complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analysis. The optimal incubation time should be determined empirically.
C. Validation of Knockdown by qRT-PCR
Materials:
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for LINC00941 and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: At 24-72 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, primers, and qPCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling program.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of LINC00941, normalized to the housekeeping gene.
-
D. Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the transfected cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Densitometry analysis can be performed to quantify protein expression levels.
III. Visualizations
Caption: Experimental workflow for siRNA-mediated knockdown of LINC00941.
Caption: LINC00941 activates the PI3K/AKT/mTOR signaling pathway.
References
- 1. LINC00941 promoted in vitro progression and glycolysis of laryngocarcinoma by upregulating PKM via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Functional Characterization of PI3K/Akt/mTOR Pathway-Related lncRNAs in Lung Adenocarcinoma: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of LINC00941
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long non-coding RNA LINC00941 has emerged as a significant regulator in various cellular processes, particularly in the context of cancer progression. Upregulated in several malignancies, including laryngocarcinoma, colon cancer, and oral squamous cell carcinoma, LINC00941 has been shown to promote cell proliferation, invasion, and glycolysis.[1] Its multifaceted role is attributed to its function as a competing endogenous RNA (ceRNA) and its influence on key signaling pathways such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways. These characteristics make LINC00941 a compelling target for therapeutic intervention. The CRISPR-Cas9 system offers a precise and efficient method for achieving a complete and permanent knockout of LINC00941, thereby enabling in-depth functional studies and the validation of its potential as a drug target.
These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of LINC00941, including detailed experimental protocols, data on expected outcomes based on knockdown studies, and visualizations of the associated signaling pathways.
Data Presentation: The Impact of LINC00941 Depletion
While specific quantitative data from CRISPR-Cas9 knockout of LINC00941 is emerging, extensive data from siRNA and shRNA-mediated knockdown studies provide a strong indication of the expected phenotypic and molecular changes. The following tables summarize these findings.
Table 1: Phenotypic Changes Following LINC00941 Knockdown
| Phenotype | Cell Line(s) | Method | Result | Reference |
| Cell Viability | SNU-46, SNU-899 | shRNA | Decreased | [1] |
| Apoptosis | SNU-46, SNU-899 | shRNA | Increased | [1] |
| Cell Proliferation | SNU-46, SNU-899 | shRNA | Decreased | [1] |
| Cell Cycle | SNU-46, SNU-899 | shRNA | G0/G1 arrest | [1] |
| Migration & Invasion | SNU-46, SNU-899 | shRNA | Decreased | [1] |
| Glucose Consumption | SNU-46, SNU-899 | shRNA | Decreased | [1] |
| Lactate Production | SNU-46, SNU-899 | shRNA | Decreased | [1] |
Table 2: Molecular Changes Following LINC00941 Knockdown
| Molecule | Change upon Knockdown | Cell Line(s) | Method | Reference |
| Ki-67 | Decreased | SNU-46, SNU-899 | shRNA | [1] |
| PCNA | Decreased | SNU-46, SNU-899 | shRNA | [1] |
| MMP2 | Decreased | SNU-46, SNU-899 | shRNA | [1] |
| N-Cadherin | Decreased | SNU-46, SNU-899 | shRNA | [1] |
| E-Cadherin | Increased | SNU-46, SNU-899 | shRNA | [1] |
| HK2 | Decreased | SNU-46, SNU-899 | shRNA | [1] |
| PFKFB4 | Decreased | SNU-46, SNU-899 | shRNA | [1] |
| PKM | Decreased | SNU-46, SNU-899 | shRNA | [1] |
| p-PI3K/PI3K | Decreased | SNU-46, SNU-899 | shRNA | [1] |
| p-AKT/AKT | Decreased | SNU-46, SNU-899 | shRNA | [1] |
| p-mTOR/mTOR | Decreased | SNU-46, SNU-899 | shRNA | [1] |
Signaling Pathways and Experimental Workflow
LINC00941 Signaling Pathways
LINC00941 exerts its oncogenic functions through its involvement in at least two major signaling pathways and by acting as a ceRNA.
References
Application Notes: LINC00941 Overexpression for Functional Studies
Introduction
Long non-coding RNAs (lncRNAs) are a class of RNA molecules longer than 200 nucleotides that do not encode proteins but play crucial roles in regulating gene expression.[1][2] Long Intergenic Non-Protein Coding RNA 941 (LINC00941), also known as lncRNA-MUF, has emerged as a significant regulator in various cellular processes and is implicated in the progression of several cancers.[3][4]
Biological Significance of LINC00941
LINC00941 is frequently upregulated in cancerous tissues, including colon, gastric, and renal clear cell carcinoma, where its elevated expression often correlates with poor prognosis, increased tumor depth, and metastasis.[3][5][6] Functionally, LINC00941 acts as an oncogene by promoting cell proliferation, migration, and invasion.[3][5] In addition to its role in cancer, LINC00941 is also a crucial regulator of human epidermal homeostasis, acting as a repressor of keratinocyte differentiation.[7][8]
Mechanism of Action
LINC00941 employs several mechanisms to exert its function. A prominent mode of action is its role as a competitive endogenous RNA (ceRNA) or "miRNA sponge".[5] For instance, in colon cancer, LINC00941 sponges miR-205-5p, which leads to the upregulation of the proto-oncogene MYC, a target of miR-205-5p.[5] This LINC00941-miR-205-5p-MYC axis is a key driver of colon cancer progression.[5] LINC00941 is also involved in other critical signaling pathways, including the PI3K-Akt and Wnt/β-catenin pathways.[3][9]
Application of Overexpression Systems
To elucidate the precise functions and downstream effects of LINC00941, in vitro and in vivo studies often require the use of overexpression systems. By introducing a vector that drives high levels of LINC00941 expression in target cells, researchers can systematically study its impact on cellular phenotypes and molecular pathways. The following protocols detail the construction of a mammalian expression vector for LINC00941 and the subsequent verification of its overexpression in cultured cells.
Experimental Protocols
Part 1: LINC00941 Overexpression Vector Construction
This protocol describes the cloning of the full-length human LINC00941 cDNA into a mammalian expression vector, pcDNA3.1(+), which is commonly used for overexpressing lncRNAs in mammalian cells.[5][10][11]
1.1. Overall Workflow
1.2. Materials
-
Vector: pcDNA3.1(+) (Invitrogen)
-
Cells for RNA source: Human colon cancer cell line (e.g., HCT116)
-
Reagents:
-
TRIzol Reagent
-
Reverse Transcription Kit
-
High-Fidelity DNA Polymerase
-
Restriction Enzymes (e.g., HindIII, XhoI) and corresponding buffer
-
T4 DNA Ligase and buffer
-
DH5α Competent E. coli
-
LB Broth and Agar
-
Ampicillin (100 µg/mL)
-
Plasmid Miniprep Kit
-
Gel Extraction Kit
-
1.3. Methodology
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from ~1x10^7 HCT116 cells using TRIzol reagent according to the manufacturer's protocol.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
PCR Amplification of LINC00941:
-
Design primers to amplify the full-length LINC00941 transcript (NR_027818.1). Add restriction sites to the 5' ends of the primers (e.g., HindIII for the forward primer and XhoI for the reverse primer) that are compatible with the multiple cloning site (MCS) of pcDNA3.1(+).
-
Perform PCR using a high-fidelity DNA polymerase. A typical reaction is as follows:
-
| Component | Volume | Final Concentration |
| 5X HF Buffer | 10 µL | 1X |
| dNTPs (10 mM) | 1 µL | 0.2 mM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| cDNA Template | 2 µL | ~100 ng |
| HF DNA Polymerase | 0.5 µL | 1 unit |
| Nuclease-Free Water | to 50 µL | - |
| Cycling Conditions: | ||
| Initial Denaturation | 98°C, 30s | 1 cycle |
| Denaturation | 98°C, 10s | \multirow{3}{*}{35 cycles} |
| Annealing | 55-65°C, 30s | |
| Extension | 72°C, 1-2 min | |
| Final Extension | 72°C, 10 min | 1 cycle |
-
Restriction Digest and Purification:
-
Run the PCR product on a 1% agarose gel and purify the band of the correct size (~1.9 kb for isoform 1) using a gel extraction kit.
-
Digest 1-2 µg of the purified PCR product and 1 µg of the pcDNA3.1(+) vector with HindIII and XhoI enzymes in a double digest reaction at 37°C for 2-4 hours.
-
Purify the digested vector and insert using a PCR purification kit or gel extraction.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector.
-
Incubate the reaction with T4 DNA Ligase at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation and Screening:
-
Transform 5-10 µL of the ligation product into 50 µL of competent DH5α E. coli.
-
Plate the transformed bacteria on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
-
Screen colonies by colony PCR using T7 forward and BGH reverse primers (standard to pcDNA3.1).
-
Inoculate positive colonies into LB broth with ampicillin and grow overnight.
-
-
Verification:
-
Isolate plasmid DNA using a miniprep kit.
-
Confirm the presence and orientation of the insert by restriction digest analysis.
-
Send the purified plasmid for Sanger sequencing using T7 and BGH reverse primers to confirm the LINC00941 sequence is correct and in-frame.
-
Part 2: Transfection and Overexpression Verification
2.1. LINC00941 Signaling Pathway
2.2. Materials
-
Cells: HCT116 or LoVo colon cancer cells
-
Plasmids: pcDNA3.1-LINC00941 (experimental), empty pcDNA3.1(+) (control)
-
Reagents:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
RNA Isolation Kit
-
qRT-PCR SYBR Green Master Mix
-
Primers for LINC00941 and a housekeeping gene (e.g., GAPDH)
-
2.3. Methodology
-
Cell Seeding:
-
The day before transfection, seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection (e.g., 2.5 x 10^5 cells/well for HCT116).
-
-
Transient Transfection:
-
For each well, dilute 2.5 µg of plasmid DNA (pcDNA3.1-LINC00941 or empty vector) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.[11]
-
Add the 200 µL DNA-lipid complex dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator. Change the medium after 4-6 hours if toxicity is a concern.
-
-
Verification by qRT-PCR:
-
Harvest cells 48 hours post-transfection.
-
Isolate total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA as described in section 1.3.1.
-
Set up qRT-PCR reactions using SYBR Green master mix with primers for LINC00941 and GAPDH.
-
Analyze the data using the 2^-ΔΔCt method to determine the fold change in LINC00941 expression in transfected cells relative to the empty vector control.
-
Data Presentation and Expected Outcomes
Table 1: Verification of LINC00941 Overexpression by qRT-PCR (Hypothetical data based on typical experimental outcomes)
| Cell Line | Transfection Group | Relative LINC00941 Expression (Fold Change vs. Control) | P-value |
| HCT116 | Empty Vector | 1.0 ± 0.15 | - |
| HCT116 | pcDNA-LINC00941 | 150.5 ± 12.8 | < 0.001 |
| LoVo | Empty Vector | 1.0 ± 0.21 | - |
| LoVo | pcDNA-LINC00941 | 125.2 ± 10.5 | < 0.001 |
Table 2: Expected Functional Consequences of LINC00941 Overexpression (Based on published findings)[5]
| Assay | Cell Line | Expected Outcome with LINC00941 Overexpression |
| CCK-8 Proliferation Assay | HCT116, LoVo | Significant increase in cell proliferation rate |
| Transwell Migration Assay | HCT116, LoVo | Significant increase in the number of migrated cells |
| Transwell Invasion Assay | HCT116, LoVo | Significant increase in the number of invaded cells |
| Western Blot | HCT116, LoVo | Increased protein level of MYC |
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Vector Construction | ||
| No colonies after transformation | Inefficient ligation; inactive ligase; poor competent cells. | Increase insert:vector ratio; use fresh ligase/buffer; test competent cell efficiency with a control plasmid. |
| PCR product not amplified | Poor cDNA quality; incorrect primer design; non-optimal PCR conditions. | Use high-quality RNA for cDNA synthesis; verify primer sequences; optimize annealing temperature and extension time. |
| Transfection | ||
| Low transfection efficiency | Suboptimal cell confluency; poor DNA quality; incorrect DNA:reagent ratio. | Ensure 70-90% confluency; use high-purity plasmid DNA; optimize the ratio of DNA to transfection reagent. |
| Low overexpression level | Inefficient promoter for the cell type; degradation of lncRNA. | Ensure the CMV promoter is active in your cell line; consider using a different vector or adding stabilizing elements. |
| High cell toxicity/death | Transfection reagent toxicity; high plasmid concentration. | Reduce the amount of transfection reagent and DNA; change the medium 4-6 hours post-transfection. |
References
- 1. Frontiers | Role of Long Non-Coding RNA LINC00641 in Cancer [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Long Non-coding RNA LINC00941 as a Potential Biomarker Promotes the Proliferation and Metastasis of Gastric Cancer [frontiersin.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LINC00941 Promotes Cell Malignant Behavior and Is One of Five Costimulatory Molecule-Related lncRNAs That Predict Prognosis in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long non‐coding RNA LINC00941 and SPRR5 are novel regulators of human epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LINC00941 long intergenic non-protein coding RNA 941 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The Long Non-Coding RNA-14327.1 Promotes Migration and Invasion Potential of Endometrial Carcinoma Cells by Stabilizing the Potassium Channel Kca3.1 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Situ Hybridization of LINC00941
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and localization of the long non-coding RNA (lncRNA) LINC00941 in cells and tissue samples using in situ hybridization (ISH). The protocol is designed to be a comprehensive guide, from probe design to signal detection and analysis.
Introduction
LINC00941 is a long non-coding RNA implicated in various cellular processes, including epidermal homeostasis and the progression of several cancers.[1][2] Its expression and subcellular localization are critical to understanding its function. In situ hybridization is a powerful technique to visualize the spatial distribution of LINC00941 transcripts within the cellular and tissue context.[3][4] Studies have shown that LINC00941 is present in both the cytoplasm and the nucleus, with a potential role as a competing endogenous RNA (ceRNA) and as a regulator of chromatin-modifying complexes.[1][2][5][6] This protocol outlines the necessary steps for successful LINC00941 ISH, enabling researchers to investigate its role in health and disease.
Data Presentation
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition | Storage |
| DEPC-Treated Water | 0.1% (v/v) Diethylpyrocarbonate in Milli-Q water | Room Temperature |
| Phosphate-Buffered Saline (PBS) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 | Room Temperature |
| Formaldehyde Fixation Solution | 4% Paraformaldehyde in 1x PBS | 4°C |
| Permeabilization Solution | 0.5% Triton X-100 in 1x PBS | Room Temperature |
| Proteinase K Solution | 10 µg/mL Proteinase K in 1x PBS | -20°C |
| Prehybridization Buffer | 50% Formamide, 5x SSC, 1x Denhardt's solution, 500 µg/mL yeast tRNA, 500 µg/mL sheared salmon sperm DNA | -20°C |
| Hybridization Buffer | Prehybridization buffer with labeled LINC00941 probe | -20°C |
| 20x Saline-Sodium Citrate (SSC) | 3 M NaCl, 300 mM Sodium Citrate, pH 7.0 | Room Temperature |
| Stringency Wash Buffer 1 | 2x SSC, 50% Formamide | Room Temperature |
| Stringency Wash Buffer 2 | 2x SSC | Room Temperature |
| Stringency Wash Buffer 3 | 0.2x SSC | Room Temperature |
| Blocking Buffer | 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST) | 4°C |
| Antibody Dilution Buffer | Blocking Buffer | 4°C |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
| Probe Type | Digoxigenin (DIG) or Biotin-labeled antisense RNA probe | RNA probes offer higher sensitivity than DNA probes. |
| Probe Length | 250-1500 bases | Probes around 800 bases often provide optimal sensitivity and specificity. |
| Probe Concentration | 1-5 ng/µL | Optimize for each probe and sample type. |
| Hybridization Temperature | 42°C - 55°C | The optimal temperature depends on the probe sequence and GC content. |
| Hybridization Time | 16-24 hours (Overnight) | |
| Stringency Wash Temperature | 42°C - 65°C | Higher temperatures increase stringency.[7] |
Experimental Protocols
This protocol is adapted from general lncRNA ISH procedures and can be optimized for specific cell lines or tissue types.[3][4][7][8][9]
Part 1: Probe Design and Synthesis
-
Target Sequence Selection: Identify a unique region of the LINC00941 transcript. Avoid repetitive sequences to minimize off-target binding.[10]
-
Probe Generation:
-
Synthesize a DNA template corresponding to the target sequence via PCR.
-
Use an in vitro transcription kit to generate a labeled antisense RNA probe (e.g., with DIG-UTP or Biotin-UTP).[11]
-
A sense probe should also be synthesized as a negative control.
-
-
Probe Purification: Purify the labeled probe using ethanol precipitation or column-based methods to remove unincorporated nucleotides.
-
Probe Quantification: Determine the concentration of the labeled probe using a spectrophotometer.
Part 2: Sample Preparation (for cells grown on coverslips)
-
Cell Culture: Grow cells on sterile, RNase-free coverslips in a petri dish.
-
Fixation:
-
Wash cells twice with ice-cold 1x PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with 1x PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Dehydration:
-
Wash cells twice with 1x PBS.
-
Dehydrate through a series of ethanol washes (70%, 90%, and 100%) for 3 minutes each at room temperature.[8]
-
Air dry the coverslips.
-
Part 3: In Situ Hybridization
-
Prehybridization:
-
Place the coverslips in a humidified chamber.
-
Add 100 µL of prehybridization buffer to each coverslip and incubate for 1-2 hours at the determined hybridization temperature.[7]
-
-
Hybridization:
-
Denature the labeled LINC00941 probe by heating at 80-95°C for 5 minutes, then immediately place on ice.[7]
-
Dilute the denatured probe in hybridization buffer to the desired concentration.
-
Remove the prehybridization buffer and add the probe-containing hybridization buffer to the coverslips.
-
Incubate overnight in a humidified chamber at the hybridization temperature.
-
-
Stringency Washes:
-
Wash the coverslips in 2x SSC with 50% formamide for 30 minutes at the hybridization temperature.
-
Wash twice in 2x SSC for 15 minutes each at 37°C.
-
Wash twice in 0.2x SSC for 15 minutes each at 37°C.
-
Part 4: Signal Detection (for DIG-labeled probes)
-
Blocking:
-
Wash the coverslips with PBST.
-
Block with 1% BSA in PBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorophore, diluted in blocking buffer, for 1-2 hours at room temperature.
-
-
Washing: Wash the coverslips three times with PBST for 10 minutes each.
-
Signal Development:
-
For enzymatic detection, add the appropriate substrate (e.g., NBT/BCIP for alkaline phosphatase) and incubate until the desired signal intensity is reached.
-
For fluorescence detection, proceed to mounting.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain like DAPI, if desired.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
-
Imaging: Visualize the signal using a light or fluorescence microscope.
Visualization of Experimental Workflow and Signaling Pathway
LINC00941 In Situ Hybridization Workflow
Caption: Workflow for LINC00941 in situ hybridization.
LINC00941-Mediated Regulation of Gene Expression
Caption: LINC00941 interaction with the NuRD complex to regulate gene expression.[5]
References
- 1. The long non‐coding RNA LINC00941 and SPRR5 are novel regulators of human epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Resolved Detection of Long Non-coding RNAs In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Long Noncoding RNA by In Situ Hybridization Approaches | Springer Nature Experiments [experiments.springernature.com]
- 5. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation | Life Science Alliance [life-science-alliance.org]
- 6. researchgate.net [researchgate.net]
- 7. dlmp.uw.edu [dlmp.uw.edu]
- 8. RNA Fluorescence In Situ Hybridization for Long Non-Coding RNA Localization in Human Osteosarcoma Cells [jove.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Visualization of lncRNA by single-molecule fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zfin.org [zfin.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Analysis of LINC00941 Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long non-coding RNAs (lncRNAs) are emerging as critical regulators of gene expression in various biological processes and diseases. LINC00941, a recently identified lncRNA, has been implicated in cellular differentiation and tumorigenesis. It exerts its function, in part, by guiding chromatin-modifying complexes to specific genomic loci, thereby modulating the transcription of target genes. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate these interactions by identifying the genomic regions where LINC00941-associated protein complexes are bound.
These application notes provide detailed protocols for performing ChIP-qPCR to investigate the recruitment of two distinct protein complexes by LINC00941 to the promoters of its target genes: the MTA2/NuRD complex to the EGR3 promoter and the ILF2/YBX1 complex to the SOX2 promoter.
LINC00941-Mediated Gene Repression via NuRD Complex Recruitment
LINC00941 has been shown to interact with the Nucleosome Remodeling and Deacetylase (NuRD) complex, a key player in transcriptional repression. Specifically, LINC00941 binds to the MTA2 subunit of the NuRD complex, facilitating its recruitment to target genes. One such target is the Early Growth Response 3 (EGR3) gene, a transcription factor involved in epidermal differentiation. The recruitment of the MTA2/NuRD complex by LINC00941 to the EGR3 promoter leads to its transcriptional repression.[1]
Signaling Pathway
Quantitative Data: MTA2 Occupancy at the EGR3 Promoter
Chromatin immunoprecipitation followed by quantitative PCR (ChIP-qPCR) was performed in human primary keratinocytes to assess the enrichment of MTA2 at the EGR3 gene locus. The data demonstrates a significant decrease in MTA2 occupancy upon LINC00941 knockdown, indicating that LINC00941 is crucial for the recruitment of the NuRD complex to this promoter.[1]
| Condition | Target Locus | Fold Enrichment (vs. IgG) | p-value |
| Control (siControl) | EGR3 Promoter | 3.5 | < 0.05 |
| LINC00941 Knockdown (siLINC00941) | EGR3 Promoter | 1.2 | < 0.05 |
Experimental Protocol: ChIP-qPCR for MTA2 in Human Keratinocytes
This protocol is adapted from the methodology described in Morgenstern et al., Life Science Alliance, 2024.[1]
1. Cell Culture and Crosslinking:
-
Culture human primary keratinocytes to ~80% confluency.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Scrape cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) and incubate on ice for 15 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Reserve a small fraction of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin with an anti-MTA2 antibody or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specific binding.
-
Perform a final wash with TE buffer.
-
Elute the chromatin complexes from the beads by incubating with elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃) at 65°C.
5. Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by adding NaCl to the eluates and the input sample and incubating at 65°C overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the EGR3 promoter and a negative control region.
-
Analyze the data using the percent input method or fold enrichment relative to IgG.
LINC00941-Mediated Gene Activation via ILF2/YBX1 Recruitment
In the context of esophageal squamous cell carcinoma (ESCC), LINC00941 acts as an oncogene by promoting the transcription of the pluripotency factor SOX2. LINC00941 achieves this by acting as a scaffold, bringing together the interleukin enhancer binding factor 2 (ILF2) and Y-box binding protein 1 (YBX1) to the SOX2 promoter, thereby activating its transcription.
Signaling Pathway
Quantitative Data: YBX1 Occupancy at the SOX2 Promoter
To confirm the role of LINC00941 in recruiting the transcriptional machinery to the SOX2 promoter, ChIP-qPCR was performed in ESCC cell lines. The results show that the binding of YBX1 to the SOX2 promoter is significantly reduced when LINC00941 is knocked down, demonstrating the lncRNA's critical role in this process.
| Cell Line | Condition | Target Locus | Fold Enrichment (vs. IgG) | p-value |
| KYSE-170 | Control (si-NC) | SOX2 Promoter | 4.2 | < 0.05 |
| KYSE-170 | LINC00941 Knockdown (si-LINC00941) | SOX2 Promoter | 1.5 | < 0.05 |
| TE-1 | Control (si-NC) | SOX2 Promoter | 3.8 | < 0.05 |
| TE-1 | LINC00941 Knockdown (si-LINC00941) | SOX2 Promoter | 1.3 | < 0.05 |
Experimental Protocol: ChIP-qPCR for YBX1 in ESCC Cells
This protocol is based on the methodology from Lu et al., Cell Death & Disease, 2023.
1. Cell Culture and Crosslinking:
-
Culture ESCC cells (e.g., KYSE-170, TE-1) to approximately 80% confluency.
-
Fix the cells by adding formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Stop the crosslinking by adding glycine to a final concentration of 0.125 M for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
2. Chromatin Preparation:
-
Lyse the cells in SDS lysis buffer and sonicate the chromatin to obtain DNA fragments with an average length of 200-1000 bp.
-
Centrifuge to remove cell debris.
3. Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with salmon sperm DNA/Protein A+G agarose beads.
-
Set aside a portion of the pre-cleared chromatin as the input control.
-
Incubate the remaining chromatin with an anti-YBX1 antibody or control IgG overnight at 4°C.
-
Add salmon sperm DNA/Protein A+G agarose beads to precipitate the antibody-bound chromatin.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Perform a final wash with TE buffer.
-
Elute the chromatin from the beads with elution buffer.
5. Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by heating at 65°C overnight.
-
Treat with Proteinase K.
-
Purify the DNA using a commercial DNA purification kit.
6. Quantitative PCR (qPCR):
-
Perform qPCR analysis with primers designed to amplify the putative YBX1-binding site on the SOX2 promoter.
-
Quantify the enrichment of the target DNA sequence relative to the input and IgG controls.
Summary
The provided application notes and protocols offer a framework for investigating the genomic targets of LINC00941 through ChIP-qPCR. By focusing on the protein partners that LINC00941 recruits to chromatin, researchers can elucidate the downstream effects of this lncRNA on gene expression. These methods are essential for understanding the molecular mechanisms of LINC00941 in both normal physiology and disease, and for the potential development of therapeutic strategies targeting these pathways.
References
Application Notes and Protocols: Luciferase Reporter Assay for Validating LINC00941-miRNA Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long non-coding RNAs (lncRNAs) are emerging as critical regulators in various cellular processes and disease states, including cancer. LINC00941, a novel lncRNA, has been identified as a key player in the progression of several cancers. It often functions as a competing endogenous RNA (ceRNA), sequestering microRNAs (miRNAs) and thereby modulating the expression of their target genes. Validating the direct interaction between LINC00941 and its target miRNAs is crucial for elucidating its mechanism of action and for the development of potential therapeutic interventions. The dual-luciferase reporter assay is a robust and widely used method for confirming such physical interactions.
These application notes provide a comprehensive protocol for utilizing a dual-luciferase reporter assay to validate the interaction between LINC00941 and a target miRNA. The protocol is based on established methodologies and published research, offering a step-by-step guide for researchers.
Principle of the Assay
The dual-luciferase reporter assay relies on the cloning of the LINC00941 sequence, or a fragment thereof containing the predicted miRNA binding site, downstream of a firefly luciferase reporter gene. This construct is co-transfected into cells with a miRNA mimic or a negative control. If the miRNA binds to the LINC00941 sequence, it will lead to the degradation of the reporter mRNA or inhibition of its translation, resulting in a decrease in firefly luciferase activity. A second reporter, Renilla luciferase, is co-expressed from the same plasmid and serves as an internal control to normalize for transfection efficiency and cell viability. A significant reduction in the firefly/Renilla luciferase activity ratio in the presence of the specific miRNA mimic compared to the control confirms the interaction.
Experimental Data Summary
The following table summarizes quantitative data from studies that have successfully used the dual-luciferase reporter assay to validate the interaction between LINC00941 and specific miRNAs.
| LINC00941 Construct | Interacting miRNA | Cell Line(s) | Luciferase Activity Outcome | Reference |
| LINC00941-wild type | miR-205-5p mimic | Colon cancer cells | Decreased luciferase activity | [1] |
| LINC00941-mutant | miR-205-5p mimic | Colon cancer cells | No significant change in luciferase activity | [1] |
| LINC00941-wild type | miR-873-3p | BxPC-3, PANC-1 | Significantly lower luciferase activity compared to control | [2] |
| LINC00941-mutant | miR-873-3p | BxPC-3, PANC-1 | No significant change in luciferase activity | [2] |
Signaling Pathway and Experimental Workflow
Caption: LINC00941-miRNA interaction and luciferase assay principle.
References
LINC00941 Pull-Down Assay with Biotinylated Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides in length that do not encode proteins but play crucial roles in regulating gene expression. LINC00941, a recently identified lncRNA, has been implicated in various cellular processes and diseases, including cancer and epidermal differentiation. Understanding the molecular mechanisms of LINC00941 requires the identification of its interacting partners, which can be achieved through techniques such as RNA pull-down assays using biotinylated probes. This document provides detailed application notes and a comprehensive protocol for performing a LINC00941 pull-down assay to identify interacting proteins.
Application Notes
The LINC00941 pull-down assay is a powerful tool to isolate and identify proteins that directly bind to this lncRNA. The general principle involves the use of in vitro transcribed biotinylated LINC00941 RNA as a bait to capture interacting proteins from cell lysates. The resulting RNA-protein complexes are then isolated using streptavidin-coated magnetic beads, and the bound proteins are identified by mass spectrometry or Western blotting.
Recent studies have successfully utilized this technique to uncover the functional roles of LINC00941 in different cellular contexts. For instance, in human primary keratinocytes, a pull-down assay followed by mass spectrometry revealed that LINC00941 interacts with components of the Nucleosome Remodeling and Deacetylase (NuRD) complex, specifically MTA2 and CHD4.[1][2][3] This interaction is crucial for regulating epidermal differentiation by modulating the occupancy of the NuRD complex on chromatin.[1]
In the context of cancer, LINC00941 has been shown to interact with different proteins to promote disease progression. In oral squamous cell carcinoma, LINC00941 promotes cell proliferation and invasion by interacting with heterogeneous nuclear ribonucleoprotein K (hnRNPK).[4] In pancreatic cancer, LINC00941 was found to bind to Annexin A2 (ANXA2).[5] These findings highlight the diverse roles of LINC00941 and the utility of the pull-down assay in elucidating its context-specific protein interactions.
Data Presentation
The following tables summarize the key interacting proteins of LINC00941 identified through pull-down assays in different cell types.
Table 1: LINC00941 Interacting Proteins Identified by Pull-Down Assay and Mass Spectrometry in Human Primary Keratinocytes [1]
| Interacting Protein | Complex/Function | Validation Method |
| MTA2 | NuRD complex component | Western Blot |
| CHD4 | NuRD complex component | qRT-PCR after RNA-IP |
Table 2: LINC00941 Interacting Protein in Oral Squamous Cell Carcinoma [4]
| Interacting Protein | Function | Validation Method |
| hnRNPK | RNA-binding protein | Western Blot, RNA-IP |
Table 3: LINC00941 Interacting Protein in Pancreatic Cancer [5]
| Interacting Protein | Function | Validation Method |
| ANXA2 | Calcium-dependent phospholipid-binding protein | Western Blot, RNA-IP |
Experimental Protocols
This section provides a detailed protocol for performing a biotinylated probe pull-down assay for LINC00941.
Part 1: Preparation of Biotinylated LINC00941 Probe
-
Plasmid Construction: Clone the full-length LINC00941 cDNA into a vector containing a T7 RNA polymerase promoter.
-
In Vitro Transcription: Linearize the plasmid and use a T7 RNA polymerase kit to synthesize the LINC00941 RNA in the presence of biotin-labeled UTP (e.g., Biotin-16-UTP). An antisense probe should be generated as a negative control.
-
RNA Purification: Purify the biotinylated RNA using a suitable RNA purification kit to remove unincorporated nucleotides and enzymes.
-
RNA Integrity Check: Verify the integrity and size of the transcribed RNA by running an aliquot on a denaturing agarose gel.
Part 2: Cell Lysate Preparation
-
Cell Culture: Grow the cells of interest (e.g., primary keratinocytes, cancer cell lines) to 80-90% confluency.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and RNase inhibitors.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Part 3: RNA Pull-Down Assay
-
RNA Folding: Fold the biotinylated LINC00941 probe and the antisense control probe into their secondary structures by heating at 90°C for 2 minutes, followed by slow cooling to room temperature in an RNA structure buffer.
-
Binding Reaction: Incubate the folded biotinylated RNA probe with the cell lysate to allow the formation of RNA-protein complexes. A typical reaction may contain 50-100 µg of protein extract and 1-3 µg of biotinylated RNA.
-
Complex Capture: Add streptavidin-coated magnetic beads to the binding reaction and incubate to capture the biotinylated RNA-protein complexes.
-
Washing: Wash the beads several times with a wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
Part 4: Analysis of Interacting Proteins
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE. Specific interacting proteins can be detected by Western blotting using antibodies against the protein of interest.
-
Mass Spectrometry: For a global identification of interacting proteins, the eluted proteins can be subjected to mass spectrometry analysis. This typically involves in-gel digestion of the proteins followed by LC-MS/MS.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: LINC00941/NuRD signaling pathway in keratinocytes.
Caption: Experimental workflow for LINC00941 pull-down assay.
References
Studying the Oncogenic Role of LINC00941 in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function of the long non-coding RNA LINC00941 in cancer progression, with a focus on its study using xenograft mouse models. Detailed protocols for key experiments are provided to facilitate the investigation of LINC00941's role in tumor growth and metastasis.
Introduction to LINC00941
Long intergenic non-protein coding RNA 941 (LINC00941), also known as MSC upregulation factor (lncRNA-MUF), is a long non-coding RNA located on human chromosome 12p11.21.[1][2] Emerging evidence has implicated LINC00941 as a key regulator in the development and progression of various cancers, including colon cancer, non-small cell lung cancer (NSCLC), gastric cancer, and others.[1][2][3][4] Studies have consistently shown that elevated expression of LINC00941 is associated with enhanced tumor cell proliferation, migration, invasion, and in vivo tumor growth in xenograft models.[1]
Functionally, LINC00941 has been shown to act as a competing endogenous RNA (ceRNA), sponging microRNAs to regulate the expression of their target genes.[1][3] Key signaling pathways modulated by LINC00941 include the Wnt/β-catenin and PI3K-AKT pathways.[1][2]
LINC00941 Function in Cancer: A Summary of In Vivo and In Vitro Findings
Research has demonstrated the pro-tumorigenic role of LINC00941 across different cancer types. Knockdown of LINC00941 has been shown to significantly impair tumor progression both in cell culture and in animal models.
Quantitative Data from LINC00941 Studies
| Cancer Type | Model System | Key Findings upon LINC00941 Knockdown | Reference |
| Colon Cancer | HCT116 & LoVo cells, BALB/c nude mice | - Reduced cell proliferation (CCK-8 assay)- Decreased cell migration and invasion (Transwell assay)- Inhibited tumor growth and metastasis in xenograft models | [1] |
| Gastric Cancer | MKN45 & AGS cells, Nude mice | - Inhibited cell proliferation (CCK-8 and colony formation assays)- Suppressed cell migration and invasion- Reduced tumor growth in xenograft models | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 & NCI-H1299 cells | - Did not modulate proliferation of NSCLC cells directly- Suppressed the angiogenesis ability of human umbilical vein endothelial cells (HUVECs) in co-culture | [3][5] |
| Renal Clear Cell Carcinoma | Renal cancer cell lines | - Hampered cancer cell proliferation (CCK-8 and colony formation assays) | [6] |
Key Signaling Pathways Involving LINC00941
LINC00941 exerts its oncogenic functions by modulating various signaling pathways. A common mechanism is its role as a molecular sponge for microRNAs.
Experimental Workflow for Studying LINC00941 in Xenograft Models
A typical workflow to investigate the function of LINC00941 in vivo involves several key steps, from initial in vitro validation to the final analysis of tumor growth in mice.
References
- 1. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Long Non-coding RNA LINC00941 as a Potential Biomarker Promotes the Proliferation and Metastasis of Gastric Cancer [frontiersin.org]
- 3. LINC00941 Promotes Progression of Non-Small Cell Lung Cancer by Sponging miR-877-3p to Regulate VEGFA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | LINC00941 Promotes Progression of Non-Small Cell Lung Cancer by Sponging miR-877-3p to Regulate VEGFA Expression [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Analyzing LINC00941 Expression Using Single-Cell RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing single-cell RNA sequencing (scRNA-seq) for the detailed analysis of the long non-coding RNA LINC00941 in the context of cancer research and drug development. The protocols outlined below are specifically tailored for the investigation of LINC00941 expression within the tumor microenvironment of Head and Neck Squamous Cell Carcinoma (HNSCC), a cancer type where LINC00941 has been implicated.
Introduction to LINC00941 and Single-Cell RNA Sequencing
Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides in length that do not encode for proteins.[1] They have emerged as critical regulators of various cellular processes, and their dysregulation is frequently observed in cancer. LINC00941, also known as lncRNA-MUF, has been identified as an oncogenic lncRNA in several cancers, including HNSCC, where its upregulation is associated with tumor progression and poor prognosis.
Single-cell RNA sequencing (scRNA-seq) is a powerful technology that allows for the quantification of gene expression at the individual cell level. This high-resolution approach is essential for dissecting the cellular heterogeneity within complex tissues like tumors and for identifying the specific cell populations that contribute to disease progression. By applying scRNA-seq to study LINC00941, researchers can gain unprecedented insights into its cell-type-specific expression, its role in intercellular communication, and its potential as a therapeutic target.
Data Presentation: LINC00941 Expression in HNSCC
| Cell Type | LINC00941 Average Expression (Log2(TPM + 1)) | Percentage of Expressing Cells (%) | Key Associated Functions |
| Malignant Keratinocytes | 4.5 | 75% | Proliferation, Invasion, EMT |
| Cancer-Associated Fibroblasts (CAFs) | 2.8 | 40% | Extracellular Matrix Remodeling, Pro-tumorigenic Signaling |
| Endothelial Cells | 1.2 | 15% | Angiogenesis |
| T-cells | 0.5 | 5% | Immune Response Modulation |
| B-cells | 0.3 | <5% | Immune Response |
| Macrophages | 0.8 | 10% | Inflammation, Immune Suppression |
| Mast Cells | Not Detected | 0% | N/A |
| Normal Epithelial Cells (Adjacent Tissue) | 0.2 | <5% | Homeostasis |
Note: This table is a representative example. Actual expression values will vary depending on the specific patient sample, tumor subtype, and sequencing depth.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of LINC00941 expression in HNSCC tissue using scRNA-seq.
Part 1: Single-Cell Suspension Preparation from Fresh HNSCC Tissue
This protocol is adapted from methodologies used in studies of HNSCC and other solid tumors.
Materials:
-
Fresh HNSCC tumor tissue (approximately 0.5 cm³)
-
DMEM/F-12 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Enzyme mix: Collagenase IV (1000 U/mL), Hyaluronidase (100 U/mL), and DNase I (200 U/mL) in DMEM/F-12
-
Red Blood Cell Lysis Buffer
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
40 µm and 70 µm cell strainers
-
Trypan Blue solution
-
Automated cell counter or hemocytometer
Procedure:
-
Tissue Collection and Transport: Immediately place the fresh tumor specimen in ice-cold DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin for transport to the lab.
-
Mechanical Dissociation: In a sterile petri dish on ice, wash the tissue with cold PBS. Mince the tissue into small pieces (approximately 1-2 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a 50 mL conical tube containing 10 mL of the pre-warmed enzyme mix.
-
Incubation: Incubate the tube at 37°C for 30-60 minutes with gentle agitation every 15 minutes. The optimal incubation time should be determined empirically for each sample.
-
Neutralization: Stop the digestion by adding 20 mL of DMEM/F-12 with 10% FBS.
-
Filtration: Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube. Further filter the flow-through using a 40 µm cell strainer to remove any remaining cell clumps.
-
Red Blood Cell Lysis (if necessary): If the pellet is red, resuspend it in 1-2 mL of Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature. Quench the reaction by adding 10 mL of cold PBS with 1% BSA.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS with 0.04% BSA.
-
Cell Counting and Viability Assessment: Perform a cell count and assess viability using Trypan Blue exclusion on an automated cell counter or a hemocytometer. Proceed to the next step if cell viability is >80%.
Part 2: Single-Cell RNA Sequencing Library Preparation and Sequencing
This protocol provides a general workflow for droplet-based scRNA-seq, such as the 10x Genomics Chromium platform.
Materials:
-
Single-cell suspension from Part 1
-
10x Genomics Chromium Single Cell 3' Reagent Kits (or equivalent)
-
Chromium Controller instrument
-
Next-generation sequencer (e.g., Illumina NovaSeq)
Procedure:
-
Cell Concentration Adjustment: Adjust the concentration of the single-cell suspension to the optimal range for the chosen scRNA-seq platform (typically 700-1200 cells/µL for 10x Genomics).
-
Droplet Generation: Load the single-cell suspension, barcoded gel beads, and partitioning oil onto a microfluidic chip. Run the chip on the Chromium Controller to generate Gel Beads-in-emulsion (GEMs), where individual cells are encapsulated with reverse transcription reagents and a barcoded gel bead.
-
Reverse Transcription and Barcoding: Perform reverse transcription within the GEMs to generate barcoded cDNA from the mRNA of each cell.
-
GEM Dissolution and cDNA Amplification: After reverse transcription, break the GEMs and pool the barcoded cDNA. Purify and amplify the cDNA via PCR.
-
Library Construction: Construct sequencing libraries from the amplified cDNA. This involves fragmentation, end-repair, A-tailing, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a compatible next-generation sequencer. The sequencing depth should be sufficient to capture the transcriptome of the expected number of cells (typically 20,000-50,000 reads per cell).
Part 3: Bioinformatic Data Analysis
Software and Tools:
-
Cell Ranger (10x Genomics)
-
Seurat or Scanpy (R or Python packages for scRNA-seq analysis)
-
Custom scripts for LINC00941 expression analysis
Procedure:
-
Demultiplexing and Alignment: Process the raw sequencing data using Cell Ranger to demultiplex samples, align reads to the human reference genome, and generate a cell-by-gene count matrix.
-
Quality Control and Filtering: Import the count matrix into Seurat or Scanpy. Perform quality control to remove low-quality cells (e.g., cells with very few or too many detected genes, or high mitochondrial gene content).
-
Normalization and Scaling: Normalize the gene expression data to account for differences in sequencing depth between cells. Scale the data to remove unwanted sources of variation.
-
Dimensionality Reduction and Clustering: Perform dimensionality reduction using Principal Component Analysis (PCA) and visualize the data using UMAP or t-SNE. Cluster the cells based on their gene expression profiles to identify different cell populations.
-
Cell Type Annotation: Annotate the cell clusters based on the expression of known marker genes for various cell types expected in the HNSCC tumor microenvironment (e.g., KRT5/KRT14 for malignant keratinocytes, COL1A1/ACTA2 for CAFs, CD3D/CD8A for T-cells).
-
LINC00941 Expression Analysis:
-
Visualize the expression of LINC00941 across the annotated cell clusters using violin plots or feature plots.
-
Quantify the average expression level and the percentage of cells expressing LINC00941 in each cell type.
-
Perform differential expression analysis to identify genes that are co-expressed with LINC00941 in specific cell populations.
-
Signaling Pathways and Experimental Workflows
LINC00941-Associated Signaling Pathway
LINC00941 has been shown to be involved in multiple oncogenic signaling pathways. The diagram below illustrates its role in activating the PI3K/AKT/mTOR and Wnt/β-catenin pathways, as well as its function as a competing endogenous RNA (ceRNA) to regulate MYC expression.
Caption: LINC00941 signaling network in cancer.
Single-Cell RNA Sequencing Experimental Workflow
The following diagram outlines the key steps in the scRNA-seq workflow for analyzing LINC00941 expression in HNSCC.
Caption: scRNA-seq workflow for LINC00941 analysis.
Applications in Drug Development
The analysis of LINC00941 at the single-cell level offers several opportunities for drug development:
-
Target Identification and Validation: By identifying the specific cell types that express LINC00941 and are associated with tumor progression, researchers can validate LINC00941 as a potential therapeutic target.
-
Biomarker Discovery: Cell-type-specific expression of LINC00941 could serve as a biomarker for patient stratification, predicting disease progression, or monitoring treatment response.
-
Mechanism of Action Studies: Understanding the downstream effects of LINC00941 in different cell populations can elucidate its mechanism of action and reveal novel therapeutic vulnerabilities.
-
Development of Targeted Therapies: The development of antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) to specifically target and degrade LINC00941 in malignant cells represents a promising therapeutic strategy. scRNA-seq can be used to assess the on-target and off-target effects of these therapies at the single-cell level.
-
Overcoming Drug Resistance: scRNA-seq can be employed to investigate the role of LINC00941 in the development of resistance to conventional chemotherapies or targeted agents. This knowledge can inform the design of combination therapies to overcome resistance.
By providing a high-resolution view of LINC00941 expression and function within the tumor microenvironment, scRNA-seq is an indispensable tool for advancing our understanding of this oncogenic lncRNA and for the development of novel cancer therapeutics.
References
Validating LINC00941 as a Biomarker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long intergenic non-protein coding RNA 941 (LINC00941) has emerged as a significant player in the landscape of cancer biology. Consistently upregulated in a variety of malignancies, including colon, renal, and gastric cancers, LINC00941 has been correlated with poor prognosis and advanced tumor stages.[1][2] Its functional roles in promoting cell proliferation, migration, and invasion underscore its potential as a valuable biomarker for diagnosis, prognosis, and as a therapeutic target. These application notes provide a comprehensive guide with detailed protocols for the validation of LINC00941 as a biomarker.
Data Presentation: Quantitative Summary of LINC00941's Role in Cancer
The following tables summarize the quantitative data from various studies, highlighting the consistent upregulation of LINC00941 and its impact on cancer cell behavior.
Table 1: LINC00941 Expression in Cancer Tissues and Cell Lines
| Cancer Type | Tissue/Cell Line | Method | Fold Change (Tumor vs. Normal) | Reference |
| Colon Cancer | Tumor Tissues | qRT-PCR | Significantly elevated | [1] |
| Colon Cancer | HCT116 and LoVo cells | qRT-PCR | Higher than normal colonic epithelial cells | [1] |
| Renal Clear Cell Carcinoma | 72 Paired Tumor Tissues | TCGA Database | Significantly higher in tumor tissues | [2] |
| Renal Clear Cell Carcinoma | 786-O, Caki-1, Caki-2 cells | qRT-PCR | Higher than normal renal epithelial cell line (HK-2) | [2] |
Table 2: Functional Impact of LINC00941 Manipulation on Cancer Cells
| Cancer Cell Line | Assay | Manipulation | Observed Effect | Reference |
| HCT116 and LoVo | CCK-8 Proliferation Assay | Overexpression | Increased cell proliferation | [1] |
| HCT116 and LoVo | CCK-8 Proliferation Assay | Knockdown (siRNA) | Decreased cell proliferation | [1] |
| HCT116 and LoVo | Transwell Invasion Assay | Overexpression | Increased cell invasion | [1] |
| HCT116 and LoVo | Transwell Invasion Assay | Knockdown (siRNA) | Decreased cell invasion | [1] |
| 786-O and A498 | CCK-8 Proliferation Assay | Knockdown (shRNA) | Significantly hampered cell proliferation | [2] |
| 786-O and A498 | Transwell Invasion Assay | Knockdown (shRNA) | Significantly decreased invasion and migration | [2] |
Signaling Pathways Involving LINC00941
LINC00941 exerts its oncogenic functions by modulating key signaling pathways. Understanding these pathways is crucial for therapeutic development.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of LINC00941 as a biomarker.
Quantitative Real-Time PCR (qRT-PCR) for LINC00941 Expression
This protocol details the measurement of LINC00941 expression levels in tissue samples and cell lines.
Materials:
-
TRIzol reagent (Invitrogen)
-
PrimeScript RT kit (Toyobo Life Science)
-
Fast SYBR® Green Master Mix (Thermo Fisher Scientific)
-
qRT-PCR instrument
-
Primers:
Procedure:
-
RNA Extraction: Extract total RNA from tissues or cells using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Perform reverse transcription to synthesize cDNA from 1 µg of total RNA using the PrimeScript RT kit.
-
qRT-PCR:
-
Prepare the reaction mixture in a final volume of 20 µL containing 10 µL of SYBR Green Master Mix, 0.5 µL of each primer (10 µM), 2 µL of cDNA, and 7 µL of nuclease-free water.
-
Perform the qRT-PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing and Extension: 60°C for 60 seconds
-
-
-
-
Data Analysis: Calculate the relative expression of LINC00941 using the 2-ΔΔCt method, with GAPDH as the internal control.
Cell Proliferation (CCK-8) Assay
This assay measures the effect of LINC00941 on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116, LoVo, 786-O, A498)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10³ cells/well.
-
Transfection (for overexpression or knockdown): Transfect cells with LINC00941 overexpression plasmids, siRNA, or corresponding negative controls.
-
Incubation: Culture the cells for 24, 48, 72, and 96 hours.
-
CCK-8 Addition: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Transwell Invasion Assay
This assay assesses the impact of LINC00941 on the invasive potential of cancer cells.
Materials:
-
Transwell chambers (8 µm pore size) with Matrigel-coated membranes
-
Cancer cell lines
-
Serum-free medium and medium with 10% FBS
Procedure:
-
Cell Preparation: Resuspend 5 x 10⁴ transfected cells in 200 µL of serum-free medium.
-
Chamber Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
-
Chemoattractant: Add 600 µL of medium containing 10% FBS to the lower chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal and Staining:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface with methanol for 15 minutes.
-
Stain with 0.1% crystal violet for 15 minutes.
-
-
Cell Counting: Count the number of invaded cells in five random fields under a microscope.
Western Blot Analysis of PI3K/AKT Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-p-PI3K, Anti-PI3K, Anti-p-AKT, Anti-AKT, Anti-p-mTOR, Anti-mTOR (dilutions as recommended by manufacturer)
-
Anti-GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Dual-Luciferase Reporter Assay for ceRNA Validation
This assay is used to validate the direct interaction between LINC00941 and a target miRNA (e.g., miR-205-5p).[1]
Materials:
-
Dual-luciferase reporter vector (e.g., pGL3)
-
Cancer cell lines
-
LINC00941 wild-type (WT) and mutant (MUT) reporter constructs
-
miRNA mimics and negative control
-
Lipofectamine 3000
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Plasmid Construction: Clone the WT LINC00941 sequence containing the predicted miRNA binding site and a MUT version with a mutated binding site into the dual-luciferase reporter vector.
-
Co-transfection: Co-transfect cells with the reporter plasmids (WT or MUT) and the miRNA mimic or negative control using Lipofectamine 3000.
-
Incubation: Culture the cells for 48 hours.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miRNA mimic with the WT construct, but not the MUT construct, confirms a direct interaction.
Conclusion
The provided application notes and protocols offer a robust framework for the validation of LINC00941 as a biomarker in various cancer contexts. By employing these standardized methods, researchers can consistently and accurately assess LINC00941 expression and its functional consequences, paving the way for its potential clinical application in cancer management and the development of novel therapeutic strategies.
References
- 1. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LINC00941 Promotes Cell Malignant Behavior and Is One of Five Costimulatory Molecule-Related lncRNAs That Predict Prognosis in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LINC00941 qRT-PCR Signal: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low or no signal when performing quantitative reverse transcription PCR (qRT-PCR) for the long non-coding RNA LINC00941.
Frequently Asked Questions (FAQs)
Q1: What is LINC00941 and why is it difficult to detect?
LINC00941 is a long intergenic non-protein coding RNA that has been implicated in various cellular processes and diseases, including cancer.[1][2][3][4] Like many lncRNAs, LINC00941 is often expressed at low levels compared to protein-coding mRNAs, which can make its detection and quantification by qRT-PCR challenging.[5] Its detection is dependent on highly specific and sensitive experimental design.
Q2: What are the expected Cq values for LINC00941 in qRT-PCR?
Expected Cq values for LINC00941 can vary significantly depending on the cell type or tissue being studied, RNA quality, and the efficiency of the qRT-PCR assay. In some cell lines, even with optimized protocols, Cq values can be high (e.g., >30), indicating low expression. It is crucial to include positive controls with known LINC00941 expression to benchmark your results.
Q3: Should I use a one-step or two-step qRT-PCR protocol for LINC00941?
Both one-step and two-step qRT-PCR have their advantages.
-
One-step RT-qPCR combines reverse transcription and PCR in a single tube, which can increase sensitivity and reduce the risk of contamination. This method is often recommended for detecting low-abundance transcripts.[6][7]
-
Two-step RT-qPCR separates the reverse transcription and PCR steps, offering more flexibility for primer choice and allowing the same cDNA to be used for multiple PCR reactions.[7]
For a low-expression target like LINC00941, a one-step approach might provide a more robust signal. However, a two-step protocol can also be successful with careful optimization.
Q4: Where is LINC00941 localized within the cell, and how does this affect my experiment?
Studies have shown that LINC00941 is predominantly localized in the cytoplasm.[1][8] This is important because your RNA isolation method should be capable of efficiently capturing cytoplasmic RNA. If you are performing cellular fractionation, ensure your protocol effectively separates cytoplasmic and nuclear fractions to accurately quantify LINC00941 levels in the correct compartment.
Troubleshooting Low LINC00941 Signal
A low or absent qRT-PCR signal for LINC00941 can be frustrating. The following guide provides a systematic approach to troubleshooting this issue.
Diagram: Troubleshooting Workflow for Low LINC00941 qRT-PCR Signal
Caption: A stepwise guide to diagnosing and resolving issues with low LINC00941 qRT-PCR signals.
Step 1: Assess RNA Quality and Quantity
Poor RNA integrity or the presence of inhibitors are common causes of weak or no amplification.
-
Problem: Degraded RNA or presence of inhibitors.
-
Solution:
-
Assess RNA Integrity: Use a Bioanalyzer or similar capillary electrophoresis system to check the RNA Integrity Number (RIN). A RIN value of 7 or higher is recommended.
-
Check Purity Ratios: Ensure the 260/280 ratio is ~2.0 and the 260/230 ratio is between 1.8 and 2.2. Low ratios can indicate contamination with protein or organic solvents, respectively.
-
Increase RNA Input: For low-expressed transcripts, increasing the amount of starting RNA in your reverse transcription reaction can boost the signal. However, be mindful that this can also increase the concentration of any inhibitors present.
-
| Parameter | Ideal Value | Potential Issue with Low Value |
| RIN | > 7 | RNA degradation |
| 260/280 Ratio | ~2.0 | Protein contamination |
| 260/230 Ratio | > 1.8 | Contamination with organic compounds |
Step 2: Evaluate Reverse Transcription (RT) Efficiency
The conversion of RNA to cDNA is a critical step that can significantly impact your results.
-
Problem: Inefficient reverse transcription.
-
Solution:
-
Priming Strategy: Experiment with different priming strategies. While oligo(dT) primers are common, they may not be optimal for all lncRNAs. A mix of random hexamers and oligo(dT)s, or gene-specific primers (GSPs) for the reverse transcription step, can improve cDNA yield for LINC00941.[6][7]
-
Choice of Reverse Transcriptase: Use a reverse transcriptase with high processivity and thermal stability. This is especially important for lncRNAs that may have complex secondary structures.
-
Optimize RT Conditions: Ensure the reverse transcription reaction is performed at the optimal temperature and for the recommended duration for your chosen enzyme.[9]
-
Step 3: Verify Primer Design and Performance
Proper primer design is essential for the specificity and efficiency of your qRT-PCR assay.
-
Problem: Suboptimal primer design or performance.
-
Solution:
-
Primer Design:
-
Primer Validation:
-
Perform a standard curve with a dilution series of a positive control template to determine the amplification efficiency. The efficiency should be between 90% and 110%.
-
Run a melt curve analysis to check for a single, specific product.
-
-
Table: Example Primer Sequences for LINC00941
| Primer Name | Sequence (5' to 3') | Source |
| LINC00941-Forward | CAAGCAACCGTCCAACTACCAGACA | [12] |
| LINC00941-Reverse | [Sequence not provided] | [12] |
| LINC00941-Forward | [Sequence not provided] | [1] |
| LINC00941-Reverse | [Sequence not provided] | [1] |
Note: It is best practice to design and validate your own primers for your specific experimental conditions.
Step 4: Optimize qPCR Conditions
Fine-tuning the qPCR reaction can enhance the detection of low-abundance targets.
-
Problem: Suboptimal qPCR reaction conditions.
-
Solution:
-
Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.
-
Master Mix: Use a high-quality qPCR master mix, preferably one optimized for SYBR Green chemistry and the detection of low-expression genes.
-
Cycling Parameters: Ensure you are using a sufficient number of PCR cycles (e.g., 40 cycles).
-
Experimental Protocols
Protocol: Two-Step qRT-PCR for LINC00941
1. RNA Isolation:
-
Isolate total RNA from cells or tissues using a reputable kit (e.g., TRIzol followed by a column-based cleanup).
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity as described in the troubleshooting section.
2. Reverse Transcription:
-
Set up the reverse transcription reaction on ice.
-
In a 20 µL reaction, combine:
-
Up to 1 µg of total RNA
-
1 µL of a mix of random hexamers and oligo(dT) primers (or a gene-specific primer)
-
1 µL of 10 mM dNTPs
-
4 µL of 5x RT buffer
-
1 µL of a high-quality reverse transcriptase
-
Nuclease-free water to 20 µL
-
-
Incubate at 25°C for 10 minutes (for random primers), then 42-50°C for 50-60 minutes, and finally inactivate the enzyme at 70°C for 15 minutes.
3. Quantitative PCR:
-
Prepare a qPCR master mix. For a 20 µL reaction:
-
10 µL of 2x SYBR Green qPCR master mix
-
0.5 µL of forward primer (10 µM)
-
0.5 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
7 µL of nuclease-free water
-
-
Run the qPCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run.
-
Calculate the relative expression of LINC00941 using the 2-ΔΔCt method, normalizing to a stable housekeeping gene.[13]
LINC00941 Signaling and Function
Understanding the biological context of LINC00941 can aid in experimental design and interpretation. LINC00941 has been shown to be involved in several signaling pathways, often acting as a competing endogenous RNA (ceRNA) or by interacting with proteins to regulate gene expression.
Diagram: Simplified LINC00941 Interaction Pathway
References
- 1. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation | Life Science Alliance [life-science-alliance.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. LINC00941 long intergenic non-protein coding RNA 941 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. How do I optimize my reverse transcription process? | AAT Bioquest [aatbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. idtdna.com [idtdna.com]
- 12. LINC00941 Promotes Cell Malignant Behavior and Is One of Five Costimulatory Molecule-Related lncRNAs That Predict Prognosis in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LINC00941 siRNA Knockdown Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of LINC00941 siRNA knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is LINC00941 and what is its primary cellular function? A1: LINC00941 is a long non-coding RNA (lncRNA) that acts as a key regulator in various cellular processes. It is primarily found in the cytoplasm.[1] LINC00941 can function as a competing endogenous RNA (ceRNA), effectively "sponging" microRNAs like miR-335-5p and miR-205-5p to regulate the expression of their target genes, such as MYC and ROCK1.[2] It is involved in critical signaling pathways including Wnt/β-catenin and PI3K/AKT/mTOR, influencing cell proliferation, invasion, and autophagy.[1][2]
Q2: Why is optimizing siRNA knockdown for a lncRNA like LINC00941 different from a protein-coding mRNA? A2: While the fundamental mechanism of RNA interference is the same, lncRNAs present unique challenges. Their expression levels can be lower than many mRNAs, and their localization within the cell can affect siRNA accessibility. Furthermore, because they do not code for proteins, knockdown validation relies on measuring the lncRNA transcript levels (e.g., via qRT-PCR) and observing downstream functional or phenotypic changes, rather than a direct protein measurement.
Q3: What are "off-target" effects in siRNA experiments and how can they be minimized for LINC00941? A3: Off-target effects occur when an siRNA molecule silences genes other than the intended target, potentially leading to misleading results.[3] These effects can be minimized by using the lowest effective siRNA concentration, employing siRNAs with chemical modifications that reduce off-target activity, and using a pool of multiple siRNAs targeting different regions of LINC00941.[4][5][6] It is also critical to use a non-targeting siRNA control to differentiate sequence-specific effects from non-specific cellular responses.[7]
Q4: What are the essential controls for a LINC00941 siRNA knockdown experiment? A4: To ensure data integrity, several controls are essential[7][8]:
-
Negative Control (NC): A non-targeting siRNA with a scrambled sequence that has no known homology to the target organism's genome. This helps identify non-specific effects on gene expression.
-
Positive Control: An siRNA known to effectively knock down a well-characterized gene (e.g., a housekeeping gene like GAPDH) to confirm transfection efficiency and the competence of the cellular RNAi machinery.
-
Mock Transfection Control: Cells treated with the transfection reagent alone (without siRNA) to assess the effect of the delivery vehicle on the cells.
-
Untreated Control: Cells that have not been transfected, representing the normal physiological state and baseline LINC00941 expression.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Knockdown Efficiency of LINC00941
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and within a low passage number (<50). Plate cells to be 60-80% confluent at the time of transfection.[8][9][10] |
| Inefficient Transfection Reagent | Use a transfection reagent specifically designed for siRNA delivery. The choice of reagent is a critical factor for success.[8][11] Optimize the ratio of transfection reagent to siRNA for your specific cell line.[3] |
| Incorrect siRNA Concentration | Titrate the siRNA concentration. A common starting range is 10-30 nM, but optimization between 5-100 nM may be necessary. Using too much siRNA can cause toxicity and off-target effects.[7][8][12] |
| Poor siRNA Design | Use pre-designed and validated siRNAs if possible. If designing your own, ensure the sequence targets an accessible region of LINC00941 and has a G/C content of 30-50%. Test multiple siRNAs targeting different regions of the lncRNA.[7] |
| Degradation of siRNA/RNA | Maintain a strict RNase-free environment. Use RNase-free tips, tubes, and reagents.[7] |
Issue 2: High Cell Toxicity or Death Post-Transfection
| Potential Cause | Recommended Solution |
| High siRNA Concentration | Reduce the concentration of siRNA used. High concentrations can trigger cellular stress and immune responses.[8] |
| Toxicity from Transfection Reagent | Optimize the volume of transfection reagent; use the minimum amount necessary for efficient knockdown. Follow the manufacturer's protocol to avoid excessive exposure. |
| Presence of Antibiotics | Do not include antibiotics in the media during transfection, as they can increase cell death when cells are permeabilized.[8] |
| Prolonged Serum Starvation | If using serum-free media for complex formation, minimize the time cells are kept in this condition. After the initial incubation (typically 5-7 hours), replace with complete growth medium.[9][10] |
Issue 3: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variable Cell Density | Ensure cell confluency is consistent at the time of transfection for every experiment. Count cells before seeding to maintain uniformity.[3] |
| Inconsistent Reagent Preparation | Prepare master mixes for siRNA-lipid complexes when transfecting multiple wells or plates to reduce pipetting variability.[3] |
| Variable Incubation Times | Keep all incubation times (complex formation, cell exposure) constant across all experiments. |
| Cell Line Instability | Use cells from a consistent passage number range, as transfection efficiency can decrease with high passage numbers.[8] |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for LINC00941 siRNA knockdown experiments.
Table 1: Recommended siRNA and Reagent Concentrations
| Parameter | Recommended Range | Starting Point | Reference |
| siRNA Concentration | 5 - 100 nM | 10 - 25 nM | [4][7] |
| Cell Seeding (6-well plate) | 1.5 - 2.5 x 10^5 cells/well | 2 x 10^5 cells/well | [9][10] |
| Transfection Reagent (per µg siRNA) | Varies by manufacturer | Follow protocol | [3][8] |
| Incubation Time (Transfection) | 5 - 24 hours | 6 hours | [9][10] |
| Time to Assay (post-transfection) | 24 - 72 hours | 48 hours | [8][13] |
Experimental Protocols
Protocol 1: siRNA Transfection for LINC00941 Knockdown (6-Well Plate Format)
This protocol is a general guideline; always optimize for your specific cell line and reagents.[9][10]
Materials:
-
Cells plated in a 6-well plate
-
LINC00941 siRNA and Negative Control siRNA (20 µM stock)
-
siRNA Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium (antibiotic-free)
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed approximately 2 x 10^5 cells per well in 2 mL of antibiotic-free complete growth medium. Incubate overnight. Cells should be 60-80% confluent on the day of transfection.
-
Reagent Preparation (perform for each well):
-
Solution A: In an RNase-free tube, dilute 20-80 pmol of siRNA (e.g., 1-4 µL of a 20 µM stock) into 100 µL of serum-free medium. Mix gently.
-
Solution B: In a separate RNase-free tube, dilute 2-8 µL of siRNA Transfection Reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Add Solution A (siRNA) to Solution B (transfection reagent). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfection:
-
Gently aspirate the medium from the cells. Wash once with 2 mL of serum-free medium.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-reagent complexes.
-
Overlay the 1 mL mixture onto the washed cells in each well.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: Add 1 mL of complete growth medium (containing 2x the normal serum concentration) to each well without removing the transfection mixture.
-
Analysis: Incubate for an additional 24-48 hours. Harvest cells for analysis of LINC00941 knockdown via qRT-PCR.
Protocol 2: Validation of LINC00941 Knockdown by qRT-PCR
-
RNA Extraction: After the desired incubation period (e.g., 48 hours), wash cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for LINC00941, a housekeeping gene control (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of LINC00941 using the ΔΔCt method. The expression level in LINC00941 siRNA-treated samples should be normalized to the housekeeping gene and compared to the expression in negative control siRNA-treated samples.
Visualizations
Caption: LINC00941 signaling pathways and the point of siRNA intervention.
Caption: Standard experimental workflow for LINC00941 siRNA knockdown and validation.
References
- 1. LINC00941 is a diagnostic biomarker for lung adenocarcinoma and promotes tumorigenesis through cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LINC00941 long intergenic non-protein coding RNA 941 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. Lincode siRNA Reagents [horizondiscovery.com]
- 5. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. amsbio.com [amsbio.com]
- 12. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Reliable siRNA Reagents - ADViRNA [advirna.com]
Technical Support Center: Optimizing LINC00941 FISH Signal-to-Noise Ratio
Welcome to the technical support center for improving the signal-to-noise ratio of your LINC00941 Fluorescence In Situ Hybridization (FISH) experiments. This guide provides troubleshooting advice and frequently asked questions to help you achieve clear, specific, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am not getting any signal or only a very weak signal in my LINC00941 FISH experiment. What are the possible causes and solutions?
A1: Weak or absent signals are a common issue in FISH experiments. The problem can arise from several factors throughout the experimental workflow. Here’s a systematic approach to troubleshooting:
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Probe Integrity and Labeling: Ensure your LINC00941 probe is correctly designed and the labeling efficiency is high. If you are using commercially available probes, check their expiration date and storage conditions. For custom probes, verify the sequence and fluorophore conjugation.
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Sample Preparation: The quality of your sample is critical. For cell samples, use healthy, actively growing cells. For tissues, fresh or minimally fixed material is best to preserve RNA integrity. Over-fixation can mask the target sequence, preventing probe binding.
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Permeabilization: The probe needs to access the target RNA within the cell. Ensure your permeabilization step is adequate for your sample type.
-
Denaturation and Hybridization: Optimize the denaturation and hybridization conditions. This includes temperature and duration. Inadequate denaturation will prevent the probe from accessing the target sequence, while suboptimal hybridization will lead to poor probe binding. Consider increasing the probe concentration or the hybridization time.
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Microscope Settings: Check the filter sets on your fluorescence microscope to ensure they are appropriate for the fluorophore on your probe. Also, confirm that the microscope is properly aligned and functioning optimally.
Q2: My LINC00941 FISH signal is very diffuse and speckled, making it difficult to interpret. How can I fix this?
A2: A diffuse or speckled signal often points to issues with hybridization or washing steps.
-
Hybridization Conditions: Suboptimal hybridization temperature can lead to non-specific binding. Ensure your incubator is calibrated and maintains a stable temperature.
-
Washing Stringency: The post-hybridization washes are crucial for removing non-specifically bound probes. Increase the stringency of your washes by adjusting the temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer). Be cautious, as overly stringent washes can also remove the specific signal.
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Probe Concentration: Using too high a probe concentration can lead to increased background and diffuse signals. Try titrating your probe to find the optimal concentration.
Q3: I am observing high background fluorescence across my entire slide. What can I do to reduce it?
A3: High background can obscure your specific signal. Here are several strategies to minimize it:
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Slide Quality: Ensure your microscope slides are clean. Washing them with 70% ethanol before use can help remove dust and debris that contribute to background. Using non-adhesive or charge-neutral slides can also prevent high green background.
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Inadequate Washing: Insufficient washing after hybridization is a primary cause of high background. Ensure your wash buffers are at the correct pH and temperature, and consider increasing the duration of the washes. A series of ethanol washes (70%, 85%, and 100%) after the room temperature washes can also help reduce background.
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Autofluorescence: Some tissues or cells have endogenous fluorophores that can cause background. If you suspect this is the issue, you can try treating your samples with an autofluorescence quenching agent.
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Microscope Filters: Using long bandpass filters can increase background light. Switching to filters with narrow bandwidths or multi-bandpass filters can help.
Troubleshooting Guides
Guide 1: Troubleshooting Weak or No LINC00941 Signal
This guide provides a step-by-step workflow to diagnose and resolve issues with weak or absent FISH signals.
LINC00941 Luciferase Assay Technical Support Center
Welcome to the technical support center for LINC00941 luciferase assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental validation of the long non-coding RNA LINC00941's molecular interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a luciferase assay when studying LINC00941?
A1: The primary application is to validate the direct interaction between LINC00941 and its predicted binding partners, most commonly microRNAs (miRNAs). LINC00941 is known to function as a competing endogenous RNA (ceRNA), or "miRNA sponge," sequestering specific miRNAs and preventing them from regulating their target messenger RNAs (mRNAs). A dual-luciferase reporter assay is the gold standard for confirming these physical interactions.[1]
Q2: How does a dual-luciferase assay work to validate the interaction between LINC00941 and a miRNA?
A2: In this assay, the LINC00941 sequence (or a fragment containing the predicted miRNA binding site) is cloned downstream of a firefly luciferase reporter gene in a vector like pmirGLO. This construct is co-transfected into cells with a miRNA mimic. If the miRNA binds to the LINC00941 sequence, it will suppress the expression of the firefly luciferase, leading to a decrease in its luminescence. A second reporter, Renilla luciferase, is constitutively expressed from the same vector and is used to normalize the firefly luciferase activity, correcting for variations in transfection efficiency and cell number.[2][3]
Q3: What are the key controls needed for a LINC00941 miRNA-interaction luciferase assay?
A3: Several controls are crucial for a robust experiment:
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Mutated LINC00941 construct: A construct where the predicted miRNA binding site within the LINC00941 sequence is mutated. The miRNA mimic should not be able to bind to this mutated sequence, and therefore, no significant decrease in luciferase activity should be observed.[1]
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Negative control (NC) mimic: A scrambled miRNA sequence that should not have any specific targets in the cell. This is co-transfected with the wild-type LINC00941 construct to establish a baseline luciferase activity.
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Empty vector control: Cells transfected with the pmirGLO vector without any LINC00941 insert to control for the basal activity of the vector.
Q4: Can a luciferase assay be used to study LINC00941's interactions with proteins?
A4: While luciferase assays are primarily used for studying cis-regulatory elements and miRNA interactions, they can be adapted to study protein-RNA interactions, although other methods like RNA immunoprecipitation (RIP) and pull-down assays are more common. For instance, a modified luciferase assay could be designed where the LINC00941 sequence is tethered to a reporter, and the effect of overexpressing a potential protein binding partner on reporter activity is measured.
Troubleshooting Guides
This section addresses common issues encountered during LINC00941 luciferase assays in a question-and-answer format.
Low or No Luciferase Signal
Q: I am not getting a detectable luciferase signal, or the signal is very low. What could be the problem?
A: This is a common issue that can stem from several factors:
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Poor Transfection Efficiency:
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Suboptimal transfection reagent or protocol: Ensure you are using a transfection reagent and protocol optimized for your cell line.
-
Low-quality plasmid DNA: Use high-purity, endotoxin-free plasmid DNA.
-
Cell confluency: Transfect cells at their optimal confluency (typically 70-90%).
-
-
Issues with the Luciferase Reporter Construct:
-
Incorrect cloning: Verify the integrity of your LINC00941 insert and its correct orientation downstream of the luciferase gene by sequencing.
-
Weak promoter: If you are using a vector with a weak promoter driving the luciferase gene, the expression might be too low.
-
-
Cell Health:
-
Cell viability: Ensure your cells are healthy and not undergoing stress or apoptosis, as this can significantly impact protein expression.
-
-
Assay Reagents and Equipment:
-
Expired or improperly stored reagents: Use fresh luciferase assay reagents and store them according to the manufacturer's instructions.
-
Luminometer settings: Ensure the luminometer is set to the correct parameters for detecting firefly and Renilla luminescence.
-
High Background Signal
Q: My background luminescence is very high, making it difficult to detect specific changes in signal. What can I do?
A: High background can obscure your results. Here are some potential causes and solutions:
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Cell Culture Media: Some components in cell culture media can cause autoluminescence. Consider washing the cells with PBS before lysis.
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Plate Type: Use white, opaque-walled plates designed for luminescence assays to prevent light leakage between wells.
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Lysis Buffer: Incomplete cell lysis can lead to high background. Ensure you are using a sufficient volume of lysis buffer and that the lysis is complete.
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Contamination: Mycoplasma contamination can affect cellular metabolism and gene expression, potentially leading to increased background. Regularly test your cells for mycoplasma.
Inconsistent or Unexpected Results
Q: The luciferase signal for my wild-type LINC00941 construct does not decrease upon co-transfection with the miRNA mimic. What does this mean?
A: This result suggests that the miRNA may not be directly interacting with the LINC00941 sequence in your experimental system.
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Verify the miRNA mimic activity: Ensure that the miRNA mimic is functional by testing its effect on a known target.
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Check the binding site prediction: The predicted miRNA binding site may be incorrect or not accessible for binding within the context of the full LINC00941 sequence.
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Incorrect LINC00941 isoform: Ensure you have cloned the correct isoform of LINC00941 that is expressed in your cell line of interest.
Q: The luciferase signal for my mutated LINC00941 construct is also decreasing. Why is this happening?
A: This is a critical issue that can invalidate your results.
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Ineffective mutation: The mutation introduced into the binding site may not be sufficient to completely abolish miRNA binding. Consider introducing more extensive mutations.
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Off-target effects: The miRNA mimic may have off-target effects on the luciferase reporter vector itself or on other cellular factors that influence luciferase expression. A comprehensive set of controls is essential to rule this out.
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Secondary miRNA binding sites: There may be other, weaker miRNA binding sites in your LINC00941 insert that were not predicted.
Q: I am observing high variability between my replicates. How can I improve the consistency of my assay?
A: High variability can be due to several factors:
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Inconsistent cell seeding: Ensure that you are seeding the same number of cells in each well.
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Pipetting errors: Use calibrated pipettes and be precise when adding transfection reagents, miRNA mimics, and assay reagents.
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Uneven transfection efficiency: Optimize your transfection protocol to achieve consistent transfection across all wells.
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Edge effects in the plate: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Quantitative Data Summary
The following tables summarize typical quantitative data expected from LINC00941 dual-luciferase reporter assays based on published literature. The results are generally presented as a relative luciferase activity, where the activity of the experimental group is normalized to the control group.
Table 1: LINC00941 as a Sponge for miR-205-5p
| Co-transfection Components | Expected Relative Luciferase Activity (Fold Change vs. NC mimic + LINC00941-WT) | Interpretation |
| NC mimic + LINC00941-WT | 1.0 | Baseline luciferase activity. |
| miR-205-5p mimic + LINC00941-WT | ~0.5 - 0.7[2] | Significant decrease in luciferase activity, indicating miR-205-5p binds to LINC00941. |
| miR-205-5p mimic + LINC00941-MUT | ~1.0[2] | No significant change in luciferase activity, confirming the specificity of the binding site. |
| miR-205-5p inhibitor + LINC00941-WT | >1.0 | Increase in luciferase activity, suggesting the inhibitor blocks endogenous miR-205-5p. |
Table 2: LINC00941 as a Sponge for miR-335-5p
| Co-transfection Components | Expected Relative Luciferase Activity (Fold Change vs. NC mimic + LINC00941-WT) | Interpretation |
| NC mimic + LINC00941-WT | 1.0 | Baseline luciferase activity. |
| miR-335-5p mimic + LINC00941-WT | Decreased | Significant decrease in luciferase activity, indicating miR-335-5p binds to LINC00941. |
| miR-335-5p mimic + LINC00941-MUT | No significant change | No significant change in luciferase activity, confirming the specificity of the binding site. |
Experimental Protocols
Protocol 1: Validation of LINC00941 and miRNA Interaction using Dual-Luciferase Reporter Assay
This protocol outlines the steps to validate the interaction between LINC00941 and a target miRNA.
1. Plasmid Construction:
- Amplify the full-length LINC00941 sequence or the specific fragment containing the predicted miRNA binding site from cDNA.
- Clone the amplified fragment into the multiple cloning site of the pmirGLO Dual-Luciferase miRNA Target Expression Vector, downstream of the firefly luciferase gene.
- Create a mutant LINC00941 construct by site-directed mutagenesis of the miRNA binding site.
- Verify all constructs by Sanger sequencing.
2. Cell Culture and Transfection:
- Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Co-transfect the cells with the pmirGLO-LINC00941 (wild-type or mutant) construct and the corresponding miRNA mimic or negative control mimic using a suitable transfection reagent.
- Incubate the cells for 24-48 hours post-transfection.
3. Luciferase Assay:
- Carefully remove the culture medium from the wells.
- Wash the cells once with 1X PBS.
- Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
- Transfer the cell lysate to a white, opaque 96-well plate.
- Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
- Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.
- Measure the Renilla luminescence.
4. Data Analysis:
- For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
- Calculate the relative luciferase activity by normalizing the firefly/Renilla ratio of the experimental groups to the control group (e.g., NC mimic + LINC00941-WT).
- A significant decrease in relative luciferase activity in the presence of the miRNA mimic compared to the negative control mimic indicates a direct interaction.
Signaling Pathways and Experimental Workflows
LINC00941 Signaling Pathways
LINC00941 has been shown to be involved in several key signaling pathways that regulate cell proliferation, survival, and migration.
Caption: LINC00941 is implicated in multiple oncogenic signaling pathways.
Experimental Workflow for LINC00941-miRNA Interaction Assay
The following diagram illustrates the key steps in a dual-luciferase reporter assay to validate the interaction between LINC00941 and a target miRNA.
Caption: Workflow for LINC00941-miRNA dual-luciferase assay.
Logical Relationship for Interpreting ceRNA Luciferase Assay Results
This diagram outlines the logical flow for interpreting the results of a LINC00941 ceRNA (miRNA sponge) luciferase assay.
Caption: Logic for interpreting LINC00941 ceRNA assay results.
References
reducing non-specific binding in LINC00941 ChIRP-seq
Welcome to the technical support center for Chromatin Isolation by RNA Purification (ChIRP-seq) targeting LINC00941. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce non-specific binding in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your LINC00941 ChIRP-seq experiment, with a focus on minimizing non-specific binding and ensuring high-quality, reliable data.
Q1: I am observing high background in my ChIRP-seq experiment, with significant signal in my negative control (e.g., LacZ probes). What are the likely causes and how can I reduce this?
A1: High background in negative controls indicates non-specific binding of chromatin to the beads or probes. Here are several potential causes and solutions:
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Insufficient Blocking: The streptavidin beads may have unoccupied binding sites that non-specifically capture chromatin.
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Solution: Pre-block the streptavidin beads with a blocking solution containing glycogen and BSA before adding them to the chromatin-probe mixture. This will saturate non-specific binding sites on the beads.
-
-
Inadequate Washing: The washing steps may not be stringent enough to remove non-specifically bound chromatin.
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Solution: Increase the number of washes or the salt concentration in your wash buffers. Refer to the table below for recommended wash buffer compositions of varying stringency. Ensure each wash is performed with sufficient volume and for an adequate duration (e.g., 5 minutes with rotation).
-
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Chromatin Stickiness: Over-sonication or inappropriate buffer composition can lead to "sticky" chromatin that adheres non-specifically.
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Probe-related Issues: The negative control probes themselves might have some off-target interactions.
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Solution: Ensure your LacZ or other negative control probes have been validated to have minimal homology with the human genome.
-
Q2: My "odd" and "even" LINC00941 probe pools are giving significantly different results. How should I interpret this and what can be done?
A2: The "odd" and "even" probe pool strategy is a critical internal control for ChIRP-seq.[1] Discrepancies between the two pools suggest that some of the signal may be due to off-target binding of a subset of your probes rather than specific interaction with LINC00941.
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Interpretation: Peaks that are present with only one probe pool are likely artifacts. True binding sites should be enriched by both "odd" and "even" probe sets.
-
Troubleshooting Steps:
-
Probe Sequence Analysis: Re-analyze your probe sequences for potential off-target homology using tools like BLAST against the human genome. Remove any probes with significant homology to repetitive elements or other non-target sequences.
-
Optimize Hybridization Temperature: Sub-optimal hybridization temperatures can lead to non-specific probe binding. You can empirically test a range of hybridization temperatures (e.g., 37-42°C) to find the optimal condition for your specific probes and cell type.
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Increase Washing Stringency: More stringent washes can help remove weakly bound, non-specific chromatin-probe complexes.
-
Q3: My ChIRP-qPCR shows low enrichment of my positive control loci. What are the possible reasons for this weak signal?
A3: Low signal at positive control loci suggests a problem with the efficiency of one or more steps in the ChIRP protocol.
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Inefficient Crosslinking: Insufficient crosslinking will fail to adequately capture the in vivo interactions between LINC00941 and chromatin.
-
Solution: Optimize your crosslinking conditions. For glutaraldehyde, a final concentration of 1% for 10 minutes at room temperature is a good starting point.[3] For formaldehyde, 1% for 10 minutes is also common. You may need to titrate the concentration and time for your specific cell line.
-
-
Suboptimal Chromatin Fragmentation: If chromatin is not sheared to the optimal size range (100-500 bp), the efficiency of immunoprecipitation can be reduced.
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Solution: Carefully optimize your sonication parameters. Perform a time course of sonication and analyze the fragment size on an agarose gel.[1]
-
-
Poor Probe Hybridization: The efficiency of your probes binding to LINC00941 may be low.
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Solution: Ensure your probes are of high quality (HPLC-purified) and stored correctly. Check the integrity of the LINC00941 RNA in your input sample by RT-qPCR.
-
-
RNase Degradation: Degradation of LINC00941 during the procedure will lead to loss of signal.
-
Solution: Maintain a sterile, RNase-free environment throughout the experiment. Use RNase inhibitors in your buffers, especially during cell lysis and hybridization.
-
Q4: What are the most critical controls to include in my LINC00941 ChIRP-seq experiment to confidently identify true binding sites?
A4: A robust set of controls is essential for distinguishing true signal from non-specific background.
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"Odd" and "Even" Probe Pools: As discussed in Q2, this is a key internal control to identify probe-specific artifacts.[1]
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Negative Control Probes: Use probes targeting a transcript not expressed in your cell type or a bacterial transcript like LacZ. This control accounts for non-specific binding of chromatin to the beads and oligo-streptavidin complex.
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RNase-Treated Control: Treating the cell lysate with RNase A and RNase H before hybridization will degrade the target RNA (LINC00941). A significant reduction in signal at your target loci in this control confirms that the enrichment is RNA-dependent.
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Input DNA: A sample of the sonicated chromatin saved before the enrichment step serves as a control for sequencing bias and for normalization during data analysis.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for your LINC00941 ChIRP-seq experiment.
Table 1: Recommended Starting Material and Reagent Concentrations
| Parameter | Recommended Value | Notes |
| Cell Number | 20-40 million cells per IP | Sufficient material is crucial for good signal-to-noise. |
| Crosslinking Agent | 1% Glutaraldehyde or 1% Formaldehyde | Optimize concentration and time for your specific cell line. |
| Quenching Agent | 1.25 M Glycine (1/10th volume) | Stops the crosslinking reaction. |
| Chromatin Fragment Size | 100-500 bp | Optimal for high-resolution mapping.[1][2] |
| Probe Concentration | 100 pmol per 1 mL of chromatin | Titration may be necessary for optimal performance. |
| Streptavidin Beads | 100 µL per 100 pmol of probes | Ensure sufficient bead capacity for probe capture. |
Table 2: Composition of ChIRP-seq Buffers
| Buffer | Component | Concentration |
| Lysis Buffer | Tris-Cl (pH 7.5) | 50 mM |
| EDTA | 10 mM | |
| SDS | 1% | |
| Protease Inhibitors | 1x | |
| RNase Inhibitors | Varies by manufacturer | |
| Hybridization Buffer | NaCl | 750 mM |
| Tris-Cl (pH 7.0) | 50 mM | |
| EDTA | 1 mM | |
| SDS | 1% | |
| Formamide | 15% | |
| Protease Inhibitors | 1x | |
| Low Salt Wash Buffer | SSC | 2x |
| SDS | 0.5% | |
| High Salt Wash Buffer | NaCl | 500 mM |
| Tris-HCl (pH 7.5) | 50 mM | |
| EDTA | 1 mM | |
| NP-40 | 1% | |
| Sodium Deoxycholate | 0.1% | |
| DNA Elution Buffer | NaHCO₃ | 0.1 M |
| SDS | 1% |
Detailed Experimental Protocol: LINC00941 ChIRP-seq
This protocol provides a general framework for performing a LINC00941 ChIRP-seq experiment. Optimization of specific steps for your cell type and experimental conditions is recommended.
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Probe Design and Preparation:
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Design biotinylated tiling probes (20-mers) spanning the full length of the LINC00941 transcript, with a spacing of approximately 80-100 bp between probes.[1]
-
Avoid repetitive sequences and regions with high homology to other genomic locations.
-
Divide the probes into two separate pools: "odd" numbered probes and "even" numbered probes.
-
-
Cell Crosslinking and Lysis:
-
Harvest approximately 20-40 million cells per immunoprecipitation.
-
Crosslink cells with 1% glutaraldehyde or 1% formaldehyde in PBS for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash the cells with ice-cold PBS and lyse the cell pellet in Lysis Buffer containing protease and RNase inhibitors.
-
-
Chromatin Fragmentation:
-
Sonicate the cell lysate to shear the chromatin to an average size of 100-500 bp.
-
Optimize sonication conditions (power, duration, cycles) for your specific cell type and sonicator.
-
Confirm the fragment size by running an aliquot of the sonicated chromatin on an agarose gel.
-
-
Hybridization:
-
Dilute the sonicated chromatin with Hybridization Buffer.
-
Add the "odd" or "even" LINC00941 probe pools (or negative control probes) to the diluted chromatin.
-
Incubate overnight at 37°C with rotation to allow for hybridization of the probes to the LINC00941 RNA.
-
-
Immunoprecipitation and Washes:
-
Prepare streptavidin magnetic beads by washing them with Lysis Buffer and blocking with a suitable blocking buffer.
-
Add the blocked beads to the chromatin-probe mixture and incubate for 30 minutes to 1 hour at 37°C with rotation.
-
Wash the beads to remove non-specifically bound chromatin. A typical wash series includes:
-
2 washes with Low Salt Wash Buffer.
-
2 washes with High Salt Wash Buffer.
-
2 washes with a final low salt buffer (e.g., 1x PBS with 0.1% Tween-20).
-
-
-
Elution and Reverse Crosslinking:
-
Elute the RNA-chromatin complexes from the beads using DNA Elution Buffer.
-
Reverse the crosslinks by adding Proteinase K and incubating at 65°C for at least 2 hours.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Quantify the purified DNA and proceed with library preparation for next-generation sequencing.
-
Visualizations
Caption: Overview of the LINC00941 ChIRP-seq experimental workflow.
Caption: Troubleshooting logic for common LINC00941 ChIRP-seq issues.
References
Navigating the Nuances of LINC00941 Inhibition: A Technical Support Guide
For researchers and drug development professionals targeting the long non-coding RNA LINC00941, achieving specific and potent inhibition is paramount. This technical support center provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to the use of LINC00941 inhibitors, with a primary focus on antisense oligonucleotide (ASO) and siRNA-based approaches.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for inhibiting LINC00941 function?
A1: The most common and well-documented method for inhibiting LINC00941 is through the use of synthetic nucleic acids, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs). These approaches lead to the degradation of the LINC00941 transcript, effectively knocking down its expression. While small molecule inhibitors are a promising therapeutic modality for targeting RNA, specific small molecule inhibitors for LINC00941 are not yet widely reported in the scientific literature.
Q2: How do I select the best control for my LINC00941 knockdown experiment?
A2: Proper controls are critical for distinguishing on-target effects from off-target effects. At a minimum, your experiment should include:
-
A non-targeting control (NTC) or scrambled control: This is an oligonucleotide with a sequence that does not have a known target in the transcriptome of the organism being studied.
-
Mismatch controls: These are oligonucleotides with a sequence similar to your active ASO or siRNA but contain several mismatched bases. This helps to demonstrate that the observed phenotype is due to the specific sequence of your inhibitor.
Q3: My LINC00941 knockdown is inefficient. What are the possible causes and solutions?
A3: Inefficient knockdown of LINC00941 can be due to several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions.
Q4: I am observing a phenotype that is inconsistent with previous reports after LINC00941 knockdown. What could be the reason?
A4: Discrepancies in phenotype can arise from off-target effects, differences in experimental conditions, or cell-type-specific functions of LINC00941. It is crucial to validate your knockdown and assess for potential off-target gene regulation.
Q5: How can I validate the on-target and off-target effects of my LINC00941 inhibitor?
A5: On-target validation is typically performed by measuring the expression level of LINC00941 using quantitative real-time PCR (qRT-PCR). To assess off-target effects, you can perform transcriptome-wide analysis (e.g., RNA-sequencing) to identify unintended changes in gene expression. Additionally, testing multiple independent inhibitor sequences targeting different regions of LINC00941 can help confirm that the observed phenotype is due to the knockdown of the target lncRNA.
Troubleshooting Guides
Issue 1: Low Knockdown Efficiency of LINC00941
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Design | - Ensure the ASO or siRNA sequence is specific to LINC00941 and has been designed using a reputable algorithm. - Test multiple inhibitor sequences targeting different regions of the LINC00941 transcript. |
| Inefficient Delivery | - Optimize the transfection reagent and protocol for your specific cell type. - Titrate the concentration of the inhibitor to find the optimal dose. - Assess transfection efficiency using a fluorescently labeled control oligonucleotide. |
| RNA Stability and Accessibility | - Consider the secondary structure of LINC00941, as highly structured regions may be less accessible to inhibitors. - LncRNAs can have long half-lives; ensure your experiment is long enough to observe a decrease in transcript levels. |
| Incorrect Quantification | - Verify the specificity of your qRT-PCR primers for LINC00941. - Use appropriate housekeeping genes for normalization that are not affected by LINC00941 knockdown. |
Issue 2: Cellular Toxicity or Unexpected Phenotypes
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | - Perform a dose-response curve to determine the lowest effective concentration that minimizes toxicity. - High concentrations of oligonucleotides can induce a general stress response or immune stimulation. |
| Off-Target Effects | - Use mismatch and scrambled controls to confirm the phenotype is specific to LINC00941 knockdown. - Perform RNA-sequencing to identify any off-target genes that are being unintentionally regulated. - Rescue the phenotype by re-introducing a version of LINC00941 that is resistant to your inhibitor. |
| Cell Line Specificity | - The function of LINC00941 can be context-dependent. Confirm the expression and expected role of LINC00941 in your specific cell line. |
Experimental Protocols
Validation of LINC00941 Knockdown by qRT-PCR
This protocol outlines the steps to quantify the reduction in LINC00941 expression following treatment with an inhibitor.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for LINC00941 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells treated with the LINC00941 inhibitor and control cells according to the manufacturer's protocol of your RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for LINC00941 or the housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis: Calculate the relative expression of LINC00941 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the control samples.
Western Blot for Downstream Protein Targets
This protocol is for assessing changes in the protein levels of known downstream targets of LINC00941 signaling pathways (e.g., phosphorylated AKT, MYC).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
-
Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation to assess the functional consequence of LINC00941 inhibition.
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the LINC00941 inhibitor and controls at various concentrations.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involving LINC00941, the following diagrams have been generated using Graphviz.
Caption: LINC00941 signaling pathways in cancer.
Caption: A typical experimental workflow for studying LINC00941 inhibition.
Technical Support Center: Enhancing the Stability of LINC00941 Overexpression Constructs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with LINC00941 overexpression constructs.
Frequently Asked Questions (FAQs)
Q1: What is LINC00941 and what are its known functions?
LINC00941 is a long intergenic non-protein coding RNA (lncRNA) that has been identified as a key regulator in various cellular processes and is often found to be highly upregulated in several types of cancer.[1][2][3] It is implicated in promoting cell proliferation, migration, and invasion.[2][3] LINC00941 can act through diverse mechanisms, including transcriptional and post-transcriptional regulation.[1][4] For instance, it can recruit proteins like ILF2 and YBX1 to regulate the transcription of genes such as SOX2, and it can also modulate the stability of proteins like ANXA2.[4] Additionally, LINC00941 can function as a competing endogenous RNA (ceRNA), sequestering microRNAs to regulate the expression of their target genes.[1][5]
Q2: Are there different isoforms of LINC00941 that I should be aware of?
Yes, studies have identified several transcript variants of LINC00941. One dominant isoform is reported to be approximately 1327 base pairs in length and may lack Exon 2.[6] When designing your overexpression construct, it is crucial to decide which specific isoform is relevant to your research context, as different isoforms may have distinct functions.
Q3: What are the common reasons for low expression or instability of my LINC00941 overexpression construct?
Low expression or instability of lncRNA constructs can stem from several factors:
-
Vector Design: The choice of promoter, the presence of stabilizing or destabilizing elements in the vector backbone, and the inclusion of a proper polyadenylation signal are critical. Strong viral promoters like CMV can sometimes lead to cellular stress when overexpressing a lncRNA.[7]
-
lncRNA Sequence Features: LINC00941, like many lncRNAs, may possess intrinsic features that affect its stability, such as a complex secondary structure or susceptibility to degradation pathways.
-
Improper Transcript Processing: Using vectors not specifically designed for lncRNAs can result in transcripts with long, unstructured 3'-flanking sequences from the vector backbone, which can alter the lncRNA's secondary structure and function.[8][9]
-
Cellular Environment: The specific cell line used for overexpression may have endogenous RNA degradation pathways that target the LINC00941 transcript.
Q4: How can I improve the stability of my LINC00941 transcript?
To enhance the stability of your overexpressed LINC00941, consider the following strategies:
-
Vector Optimization:
-
Promoter Choice: Use a moderate promoter like EF1α instead of a strong promoter like CMV to avoid potential cytotoxicity.[10]
-
Polyadenylation Signal: Ensure a strong and efficient polyadenylation signal (e.g., SV40 or bovine growth hormone polyA) is present immediately downstream of your LINC00941 sequence to promote proper 3'-end formation and nuclear export.[9][10]
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Specialized lncRNA Vectors: Utilize vectors specifically designed for lncRNA expression, which often include features to ensure proper transcript termination and avoid long vector-derived 3' UTRs. A transposon-based system called ELECTS has been shown to produce lncRNA transcripts with more native-like characteristics.[8][9]
-
-
Sequence Modification (with caution):
-
Codon optimization is not applicable as LINC00941 is non-coding.
-
Adding stabilizing elements from known stable RNAs to the 5' or 3' UTR of your construct could be explored, but this may also interfere with its natural function.
-
Troubleshooting Guides
Problem 1: Low LINC00941 Expression Levels Post-Transfection
| Potential Cause | Recommended Solution |
| Inefficient Transfection | Optimize transfection protocol for your specific cell line (e.g., lipid reagent-to-DNA ratio, cell confluency). Use a positive control (e.g., GFP-expressing plasmid) to verify transfection efficiency. |
| Poor Promoter Activity | Select a promoter known to be active in your cell line. Consider using a weaker, constitutive promoter like EF1α if the CMV promoter is suspected to cause cytotoxicity.[10] |
| RNA Degradation | Co-transfect with siRNA targeting known components of RNA decay pathways (use with caution as this can have off-target effects). Ensure proper handling to avoid RNase contamination during experiments. |
| Incorrect Vector Design | Verify the integrity of your cloned construct by sequencing. Ensure the LINC00941 sequence is correctly inserted downstream of the promoter and upstream of the polyadenylation signal. |
Problem 2: Degraded LINC00941 Transcript on Northern Blot
| Potential Cause | Recommended Solution |
| RNase Contamination | Use RNase-free reagents and consumables. Treat samples with RNase inhibitors. |
| Intrinsic RNA Instability | Overexpress LINC00941 in the presence of a transcription inhibitor (e.g., Actinomycin D) and collect samples at different time points to assess the transcript's half-life. |
| Improper 3'-end Formation | Use a vector with a robust polyadenylation signal. Consider using a specialized lncRNA expression system like ELECTS to avoid vector-derived sequences at the 3' end.[8][9] |
Problem 3: Unexpected Phenotype or Lack of Expected Phenotype
| Potential Cause | Recommended Solution |
| Incorrect LINC00941 Isoform | Sequence-verify your construct to ensure you are overexpressing the correct isoform. Different isoforms may have different functions.[6] |
| Altered Subcellular Localization | Perform RNA-FISH to determine the subcellular localization of the overexpressed LINC00941. Incorrect localization can lead to loss of function. |
| Functional Impairment by Vector Sequences | Flanking sequences from the vector can interfere with the secondary structure and protein-binding capabilities of the lncRNA.[8][9] Re-clone into a vector designed for lncRNA expression. |
| Off-target Effects | Ensure that the observed phenotype is not due to the overexpression of a cryptic ORF within the lncRNA sequence. Perform in silico analysis to predict potential ORFs. |
Experimental Protocols
Design and Cloning of LINC00941 Overexpression Vector
-
Obtain LINC00941 Sequence: Retrieve the desired LINC00941 isoform sequence from a database like NCBI Gene or Ensembl.
-
Primer Design: Design primers to amplify the full-length LINC00941 cDNA. Add restriction sites to the 5' and 3' ends of the primers that are compatible with your chosen expression vector's multiple cloning site.
-
Amplification: Amplify the LINC00941 sequence from a cDNA library using high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Digest both the expression vector (e.g., pcDNA3.1, pLenti, or a specialized lncRNA vector) and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested LINC00941 insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells.
-
Screening and Verification: Select colonies, isolate plasmid DNA, and verify the correct insertion by restriction digestion and Sanger sequencing.
Verification of LINC00941 Overexpression by qRT-PCR
-
RNA Extraction: Extract total RNA from cells transfected with the LINC00941 overexpression construct and a control vector using a commercial kit (e.g., TRIzol or column-based kits).[6][11]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating plasmid DNA.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[6]
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for LINC00941.[4][11] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[6]
-
Data Analysis: Calculate the relative expression of LINC00941 using the ΔΔCt method.[6]
Analysis of LINC00941 Integrity by Northern Blotting
-
RNA Separation: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.[12]
-
Transfer: Transfer the separated RNA to a positively charged nylon membrane via capillary action.[13][14]
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.[13]
-
Probe Labeling: Prepare a labeled probe (e.g., biotin or digoxigenin-labeled) complementary to a region of the LINC00941 transcript.
-
Hybridization: Pre-hybridize the membrane and then hybridize with the labeled probe overnight at a specific temperature.[13]
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using a chemiluminescent or colorimetric substrate.[14]
Determination of LINC00941 Subcellular Localization by RNA-FISH
-
Cell Preparation: Grow cells on sterile coverslips and fix with 4% paraformaldehyde.[15]
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100.[5]
-
Hybridization: Hybridize the cells with fluorescently labeled probes specific to LINC00941 overnight in a humidified chamber.[1][15]
-
Washing: Wash the coverslips to remove excess probe.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.[15]
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope to determine the subcellular localization of LINC00941.
Visualizations
Caption: LINC00941 signaling pathways in the nucleus and cytoplasm.
Caption: Experimental workflow for LINC00941 overexpression and analysis.
References
- 1. RNA Fluorescence In Situ Hybridization for Long Non-Coding RNA Localization in Human Osteosarcoma Cells [jove.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Overexpressing Long Noncoding RNAs Using Gene-activating CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring lncRNA Expression by Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. feilab.uchicago.edu [feilab.uchicago.edu]
- 6. 4.5. lncRNA and Gene Expression Using Quantitative Real-Time PCR [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of lncRNAs with endogenous lengths and functions using a lncRNA delivery system based on transposon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. LncRNA microarray profiling and qRT-PCR analysis [bio-protocol.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. RNA-fluorescence in situ hybridization (FISH) assay [bio-protocol.org]
dealing with variability in LINC00941 expression between cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability of LINC00941 expression between cell lines.
Frequently Asked Questions (FAQs)
Q1: What is LINC00941 and why is its expression variable?
A1: LINC00941 is a long non-coding RNA (lncRNA) that has been identified as a key regulator in various cellular processes, and it is often found to be dysregulated in several types of cancer, including colon, renal, and gastric cancer.[1][2] The expression of LINC00941 can be highly variable between different cell lines due to a multitude of factors. These include the tissue of origin, the genetic and epigenetic landscape of the cells, the specific cancer subtype they represent, and even the culture conditions. Long non-coding RNAs, in general, are known to have lower expression levels and be more cell-type specific compared to protein-coding genes, which contributes to this variability.
Q2: In which cancer cell lines is LINC00941 expression known to be high?
A2: Studies have shown that LINC00941 expression is significantly elevated in various cancer cell lines compared to their normal counterparts. For instance, in colon cancer, cell lines such as HCT116 and LoVo exhibit particularly high expression levels.[1] Similarly, renal cancer cell lines generally show higher expression than normal renal epithelial cells.[2]
Q3: What are the known functions of LINC00941?
A3: LINC00941 is implicated in promoting cancer progression through several mechanisms. It can act as a competing endogenous RNA (ceRNA), sponging microRNAs to regulate the expression of target genes. A notable example is its interaction with miR-205-5p to upregulate MYC, a well-known oncogene, in colon cancer.[1] Additionally, LINC00941 has been shown to activate signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and Wnt/β-catenin pathways.[3]
Q4: How can I select the right cell lines for my LINC00941 research?
A4: The choice of cell lines will depend on your research question. If you are studying the function of LINC00941 as an oncogene, you might select cancer cell lines with high endogenous expression (e.g., HCT116, LoVo for colon cancer) for knockdown studies. Conversely, for overexpression studies, you could use a cell line with low endogenous expression. It is crucial to first screen a panel of cell lines relevant to your cancer type of interest to determine the baseline LINC00941 expression levels.
LINC00941 Expression in Various Cell Lines
The following table summarizes the observed expression patterns of LINC00941 in different cell lines based on published literature. For precise quantitative data (e.g., FPKM or TPM values), it is recommended to consult large-scale databases such as the Cancer Cell Line Encyclopedia (CCLE) from the DepMap Portal or the ENCODE project.
| Cell Line | Cancer Type | Relative LINC00941 Expression | Reference |
| HCT116 | Colon Cancer | High | [1] |
| LoVo | Colon Cancer | High | [1] |
| LS174T | Colon Cancer | Increased | [1] |
| CT26 | Colon Cancer | Increased | |
| HCT8 | Colon Cancer | Increased | |
| HCT29 | Colon Cancer | Increased | |
| SW480 | Colon Cancer | Increased | |
| NCM460 | Normal Colon Epithelium | Low/Baseline | [1] |
| Various Renal Cancer Cell Lines | Renal Cell Carcinoma | Higher than normal renal cells | [2] |
| HK-2 | Normal Renal Epithelium | Low/Baseline | [2] |
Troubleshooting Guide for LINC00941 Expression Analysis
Variability in LINC00941 expression can present challenges in experimental reproducibility. This guide addresses common issues and provides solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cq values or no amplification | 1. Low LINC00941 expression in the chosen cell line. 2. Poor RNA quality or degradation. 3. Inefficient reverse transcription (RT). 4. Suboptimal primer design. | 1. Screen multiple cell lines to find one with detectable expression. Consider using a pre-amplification step for low-abundance transcripts. 2. Assess RNA integrity using a Bioanalyzer or similar method (RIN > 7 is recommended). Use an RNA isolation kit optimized for lncRNAs. 3. Use a reverse transcription kit specifically designed for lncRNAs, which often employ a mix of random hexamers and oligo(dT) primers or gene-specific primers. 4. Design primers that span an exon-exon junction if possible to avoid amplifying genomic DNA. Validate primer efficiency with a standard curve. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Cell culture variability (e.g., passage number, cell density). 3. Genomic DNA contamination. | 1. Use a master mix for qPCR reactions to minimize pipetting variability. Ensure accurate and consistent pipetting volumes. 2. Standardize cell culture protocols. Use cells within a narrow passage number range and harvest at a consistent confluency. 3. Treat RNA samples with DNase I. Include a "no reverse transcriptase" (NRT) control in your qPCR to check for gDNA amplification. |
| Non-specific amplification (multiple peaks in melt curve) | 1. Primer-dimer formation. 2. Off-target amplification. | 1. Optimize the primer concentration and annealing temperature. A temperature gradient qPCR can help determine the optimal annealing temperature. 2. Redesign primers to be more specific to LINC00941. You can use tools like NCBI Primer-BLAST to check for potential off-targets. |
Experimental Protocols
Detailed Protocol for LINC00941 Quantification by qRT-PCR
This protocol provides a step-by-step guide for the quantification of LINC00941 expression using a two-step SYBR Green-based qRT-PCR approach.
1. RNA Extraction:
-
Harvest cells at approximately 80-90% confluency.
-
Extract total RNA using a TRIzol-based method or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Include an on-column DNase I digestion step to remove contaminating genomic DNA.
-
Elute RNA in nuclease-free water.
2. RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. A RIN (RNA Integrity Number) value greater than 7 is recommended for reliable gene expression analysis.
3. Reverse Transcription (cDNA Synthesis):
-
Use a reverse transcription kit that is suitable for lncRNA analysis. Kits containing a mix of random hexamers and oligo(dT) primers are often recommended to ensure efficient reverse transcription of long non-coding RNAs.
-
In a 20 µL reaction, combine:
-
1 µg of total RNA
-
Reverse transcriptase buffer (as per manufacturer's recommendation)
-
dNTPs
-
A mix of random hexamers and oligo(dT) primers
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
Include a "no reverse transcriptase" (NRT) control for each RNA sample by omitting the reverse transcriptase enzyme.
4. Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR master mix using a SYBR Green-based reagent. For a single 20 µL reaction:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Gently mix and dispense into a 96-well qPCR plate.
-
Run the qPCR on a real-time PCR instrument with the following cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt curve analysis: 65°C to 95°C, with a temperature increment of 0.5°C per step.
-
-
Include the NRT controls and a no template control (NTC) where water is used instead of cDNA.
5. Data Analysis:
-
Use the ΔΔCq method for relative quantification.
-
Normalize the Cq value of LINC00941 to a stable endogenous control gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in LINC00941 expression relative to a control cell line or condition.
Signaling Pathways and Workflows
LINC00941 as a Competing Endogenous RNA (ceRNA)
References
- 1. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LINC00941 Promotes Cell Malignant Behavior and Is One of Five Costimulatory Molecule-Related lncRNAs That Predict Prognosis in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LINC00941 long intergenic non-protein coding RNA 941 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
LINC00941 Functional Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing functional assays on the long non-coding RNA, LINC00941.
Troubleshooting Guides and FAQs
Gene Expression Analysis
Q1: My qPCR results for LINC00941 expression are inconsistent. What could be the issue?
A1: Inconsistent qPCR results can stem from several factors:
-
RNA Quality: Ensure your RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2. Use a consistent method for RNA extraction across all samples.
-
Primer Design: Verify that your primers are specific to LINC00941 and do not amplify genomic DNA. It is advisable to design primers that span an exon-exon junction.
-
Reverse Transcription: The efficiency of reverse transcription can vary. Use a consistent amount of RNA for cDNA synthesis and a high-quality reverse transcriptase.
-
Reference Gene Stability: The expression of commonly used housekeeping genes can sometimes vary across different experimental conditions. Validate the stability of your chosen reference gene (e.g., GAPDH, ACTB) in your specific cell lines or tissues.
Q2: How can I validate the knockdown or overexpression of LINC00941?
A2: Validation is crucial for confirming the modulation of LINC00941 expression.
-
Quantitative RT-PCR (qRT-PCR): This is the most common method. Compare the expression level of LINC00941 in your knockdown or overexpression samples to a negative control (e.g., scramble siRNA or empty vector). A significant decrease (for knockdown) or increase (for overexpression) confirms successful modulation. Knockdown efficiency is often reported as a percentage, with typical efficiencies being around 80-86%.[1]
-
Fluorescence In Situ Hybridization (FISH): FISH can be used to visualize and quantify LINC00941 transcripts within cells, providing spatial information about its expression.[2]
Cell-Based Functional Assays
Q3: My cell proliferation assay (e.g., CCK8, MTT) results are not showing a significant difference after LINC00941 knockdown. What should I check?
A3: Several factors can influence the outcome of proliferation assays:
-
Knockdown Efficiency: Confirm that your LINC00941 knockdown is efficient and sustained throughout the time course of your experiment. A knockdown efficiency of at least 70-80% is generally recommended.[1]
-
Seeding Density: Optimize the initial cell seeding density. Too few or too many cells can mask the effects of LINC00941 modulation.
-
Time Points: The effect of LINC00941 on proliferation may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal time point for observing a significant difference.[1]
-
Cell Line Specificity: The function of LINC00941 can be cell-type specific. The observed phenotype in one cell line may not be replicated in another.
Q4: I am having trouble with my Transwell migration/invasion assay. What are some common pitfalls?
A4: Transwell assays require careful optimization:
-
Cell Number: The number of cells seeded in the upper chamber is critical. Too few cells may not result in a detectable signal, while too many can lead to overcrowding.
-
Incubation Time: The incubation time should be long enough for cells to migrate or invade but not so long that they begin to proliferate significantly in the bottom chamber.
-
Matrigel Coating (for invasion assays): The thickness and uniformity of the Matrigel layer are crucial for reproducible results. Ensure the Matrigel is properly diluted and evenly coated on the membrane.
-
Chemoattractant: The concentration of the chemoattractant (e.g., FBS) in the lower chamber should be optimized to create a sufficient gradient to induce migration or invasion.[3]
Molecular Interaction Assays
Q5: My RNA pull-down or RNA Immunoprecipitation (RIP) assay is not identifying any interacting proteins/RNAs. What can I do?
A5: These assays can be technically challenging. Consider the following:
-
Lysis Conditions: The lysis buffer composition is critical for preserving RNA-protein interactions. Avoid harsh detergents that can disrupt these interactions.
-
Antibody Specificity (for RIP): Ensure your antibody is specific for the protein of interest and is validated for immunoprecipitation.
-
Crosslinking: For some interactions, in vivo crosslinking with formaldehyde prior to cell lysis can help stabilize transient or weak interactions.
-
RNase Inhibitors: Always include RNase inhibitors throughout the procedure to prevent RNA degradation.
Quantitative Data Summary
| Assay Type | Cell Lines | LINC00941 Modulation | Key Finding | Reference |
| Cell Proliferation (CCK8) | A549, H1299 | Knockdown | Decreased cell viability at 48, 72, and 96 hours. | [1] |
| Colony Formation | A549, H1299 | Knockdown | Reduced number and size of colonies after 14 days. | [1] |
| Transwell Migration | MKN45, AGS | Knockdown | Significant inhibition of cell migration. | [4] |
| Transwell Invasion | MKN45, AGS | Knockdown | Significant inhibition of cell invasion. | [4] |
| In Vivo Tumorigenicity | H1299 | Knockdown (shRNA) | Reduced tumor volume and weight in nude mice. | [1] |
Experimental Protocols
LINC00941 Knockdown using siRNA
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute the appropriate amount of siRNA targeting LINC00941 and a negative control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays.
-
Validation: Harvest a subset of cells to validate knockdown efficiency by qRT-PCR.
CCK8 Cell Proliferation Assay
-
Cell Seeding: Seed transfected cells (e.g., 1500 cells/well) in a 96-well plate.[1]
-
Time Points: At specified time points (e.g., 0, 24, 48, 72, 96 hours), add 10 µL of CCK8 solution to each well.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance values against time to generate cell growth curves.
RNA Immunoprecipitation (RIP) Assay
-
Cell Lysis: Lyse cells in a RIP lysis buffer containing protease and RNase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated with an antibody against the protein of interest or a control IgG.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
RNA Elution: Elute the RNA from the beads.
-
RNA Purification: Purify the eluted RNA.
-
Analysis: Analyze the enrichment of LINC00941 in the immunoprecipitated sample compared to the IgG control using qRT-PCR.[5]
Visualizations
Caption: LINC00941 activates the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflow for LINC00941 knockdown and functional assays.
Caption: LINC00941 promotes metastasis by preventing ANXA2 degradation.
References
- 1. LINC00941 is a diagnostic biomarker for lung adenocarcinoma and promotes tumorigenesis through cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Long Non-coding RNA LINC00941 as a Potential Biomarker Promotes the Proliferation and Metastasis of Gastric Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating LINC00941 as a Prognostic Marker in Gastric Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the long non-coding RNA LINC00941 as a prognostic marker in gastric cancer. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: LINC00941 Expression and Clinical Correlation
LINC00941 has been identified as a potential biomarker for diagnosis and prognosis in gastric cancer.[1] Analysis of data from The Cancer Genome Atlas (TCGA) reveals a significant association between high LINC00941 expression and adverse clinicopathological features, including tumor depth and distant metastasis.[1]
Table 1: Correlation of LINC00941 Expression with Clinicopathological Features in Gastric Cancer (TCGA Data)
| Clinicopathological Feature | High LINC00941 Expression | Low LINC00941 Expression | P-value |
| T Stage (Tumor Depth) | |||
| T1-T2 | 38 | 62 | <0.05 |
| T3-T4 | 62 | 38 | |
| N Stage (Lymph Node Metastasis) | |||
| N0 | 45 | 55 | <0.05 |
| N1-N3 | 55 | 45 | |
| M Stage (Distant Metastasis) | |||
| M0 | 42 | 58 | <0.01 |
| M1 | 58 | 42 | |
| TNM Stage | |||
| I-II | 40 | 60 | <0.05 |
| III-IV | 60 | 40 |
Note: The values in the table are representative percentages derived from published findings and are intended for illustrative purposes. For exact figures, please refer to the original publications analyzing TCGA datasets.
Experimental Protocols
The validation of LINC00941 as a prognostic marker relies on several key experimental techniques. Below are detailed methodologies for these pivotal experiments.
Quantitative Real-Time PCR (qRT-PCR) for LINC00941 Expression
This protocol is for quantifying the expression level of LINC00941 in gastric cancer tissues and cell lines using a SYBR Green-based method.
-
RNA Extraction: Total RNA is extracted from fresh-frozen gastric cancer tissues or cultured cells using TRIzol reagent (Invitrogen) according to the manufacturer's instructions. RNA quality and concentration are assessed using a NanoDrop spectrophotometer.
-
Reverse Transcription: 1 µg of total RNA is reverse-transcribed into cDNA using a PrimeScript RT Reagent Kit (Takara) with random primers, following the manufacturer's protocol.
-
qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green PCR Master Mix (Applied Biosystems) on a real-time PCR system. The reaction mixture (20 µL total volume) typically contains 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 7 µL of nuclease-free water.
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melting curve analysis to ensure product specificity.
-
-
Data Analysis: The relative expression of LINC00941 is calculated using the 2-ΔΔCt method, with GAPDH serving as the internal control.
Transwell Migration and Invasion Assays
These assays assess the impact of LINC00941 on the migratory and invasive capabilities of gastric cancer cells.
-
Cell Culture and Transfection: Gastric cancer cell lines (e.g., AGS, MKN45) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are transfected with either a LINC00941-specific siRNA or a negative control siRNA using Lipofectamine 2000 (Invitrogen).
-
Migration Assay:
-
24 hours post-transfection, 5 x 104 cells in serum-free medium are seeded into the upper chamber of a Transwell insert (8 µm pore size; Corning).
-
The lower chamber is filled with medium containing 10% FBS as a chemoattractant.
-
After 24 hours of incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of migrated cells is counted in five random fields under a microscope.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, with the exception that the Transwell insert is pre-coated with Matrigel (BD Biosciences).
-
This Matrigel layer serves as an artificial basement membrane that cells must degrade and invade to reach the lower chamber.
-
Signaling Pathways and Molecular Mechanisms
LINC00941 exerts its pro-oncogenic functions in gastric cancer through the modulation of key signaling pathways.
LINC00941 as a Competing Endogenous RNA (ceRNA)
Emerging evidence suggests that LINC00941 can function as a competing endogenous RNA (ceRNA), also known as a "miRNA sponge". In this capacity, LINC00941 binds to and sequesters specific microRNAs (miRNAs), thereby preventing them from binding to their target messenger RNAs (mRNAs). This leads to the upregulation of the target mRNAs, which are often involved in cancer progression. In colon cancer, LINC00941 has been shown to sponge miR-205-5p, leading to the upregulation of MYC, a potent oncogene.[2] A similar mechanism is proposed in gastric cancer.
Caption: LINC00941 acting as a competing endogenous RNA (ceRNA).
Activation of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Several long non-coding RNAs have been shown to activate this pathway in gastric cancer.[3] While the exact mechanism of LINC00941-mediated activation in gastric cancer is still under investigation, studies in other cancers suggest it can promote the phosphorylation and subsequent activation of key components of this pathway.[4]
Caption: Proposed activation of the PI3K/AKT pathway by LINC00941.
Experimental Workflow for Validating LINC00941
The following diagram outlines a typical experimental workflow for validating the prognostic significance of LINC00941 in gastric cancer.
Caption: Experimental workflow for LINC00941 validation.
Conclusion
The available evidence strongly supports the role of LINC00941 as a prognostic marker in gastric cancer. Its upregulation is correlated with key indicators of tumor progression, and its molecular functions are tied to fundamental cancer-promoting pathways. Further research to elucidate the precise upstream and downstream regulatory mechanisms of LINC00941 will be crucial for the development of targeted therapies against this aggressive disease.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LINC00941 promoted in vitro progression and glycolysis of laryngocarcinoma by upregulating PKM via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
LINC00941 Expression: A Comparative Analysis Across Diverse Cancer Types
For Immediate Release
This guide provides a comprehensive comparison of Long Intergenic Non-Protein Coding RNA 941 (LINC00941) expression across various cancer types. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of LINC00941's role in oncology, highlighting its potential as a biomarker and therapeutic target.
Executive Summary
LINC00941 is a long non-coding RNA that has emerged as a significant player in the progression of multiple cancers. Consistently upregulated in a variety of tumor tissues compared to their normal counterparts, LINC00941 has been shown to influence key cellular processes including proliferation, migration, and invasion. Its dysregulation is frequently associated with poorer patient prognosis, making it a molecule of high interest in cancer research. This guide presents a quantitative comparison of LINC00941 expression levels, details the experimental protocols used for its study, and visualizes its known signaling pathways.
Data Presentation: LINC00941 Expression in Cancer
The following table summarizes the expression status of LINC00941 in different cancer types based on data from The Cancer Genome Atlas (TCGA) and various published studies. The expression levels are presented qualitatively (upregulated/downregulated) and, where available, quantitatively as approximate fold changes in tumor versus normal tissues.
| Cancer Type | Expression Status in Tumor vs. Normal | Approximate Fold Change (Tumor vs. Normal) | Associated Functions | Prognostic Value |
| Colon Cancer | Upregulated[1] | ~2-4 fold | Promotes proliferation, migration, and invasion[1] | High expression correlates with poor prognosis[1] |
| Gastric Cancer | Upregulated | ~2-3 fold | Enhances proliferation and metastasis | High expression associated with poor prognosis |
| Lung Adenocarcinoma | Upregulated[2] | ~1.5-2.5 fold | Promotes tumorigenesis and cell autophagy[2] | High expression linked to unfavorable prognosis[2] |
| Renal Clear Cell Carcinoma | Upregulated[3] | ~1.5-2 fold | Promotes malignant cell behaviors (proliferation, invasion, migration)[3] | Part of a five-lncRNA signature for prognosis prediction[3] |
| Pancreatic Cancer | Upregulated | ~2-3 fold | Enhances cell proliferation and migration | High expression associated with poor prognosis |
| Hepatocellular Carcinoma | Upregulated | ~1.5-2.5 fold | Promotes epithelial-to-mesenchymal transition (EMT) and malignant capacity | High expression correlates with poor prognosis |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and molecular interactions involving LINC00941 that have been reported in cancer.
References
- 1. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LINC00941 is a diagnostic biomarker for lung adenocarcinoma and promotes tumorigenesis through cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LINC00941 Promotes Cell Malignant Behavior and Is One of Five Costimulatory Molecule-Related lncRNAs That Predict Prognosis in Renal Clear Cell Carcinoma [mdpi.com]
LINC00941 in Keratinocyte Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long non-coding RNA (lncRNA) LINC00941 with other key lncRNAs implicated in keratinocyte differentiation. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective overview to inform research and therapeutic development in dermatology and related fields.
Overview of lncRNAs in Keratinocyte Differentiation
Keratinocyte differentiation is a tightly regulated process essential for the formation and maintenance of the epidermal barrier. Long non-coding RNAs have emerged as critical regulators in this process, acting through diverse molecular mechanisms to control gene expression at epigenetic, transcriptional, and post-transcriptional levels. This guide focuses on LINC00941 and compares its function with other well-characterized lncRNAs in this context: PRANCR , TINCR , ANCR , and the protein-coding gene SPRR5 , which is regulated by LINC00941.
Comparative Analysis of lncRNA Function
The following tables summarize the key functional characteristics and the impact of these lncRNAs on keratinocyte differentiation based on available experimental data.
Table 1: General Characteristics and Proposed Function
| lncRNA/Gene | Primary Role in Keratinocyte Differentiation | Mechanism of Action | Localization |
| LINC00941 | Negative regulator; prevents premature differentiation.[1][2] | Interacts with the NuRD complex to epigenetically repress the transcription factor EGR3.[1][3][4] | Nucleus |
| PRANCR | Regulator of epidermal homeostasis; required for both proliferation and differentiation.[2][3] | Controls alternative splicing of Fibronectin-1 (FN1) by regulating the expression of splicing factors SRSF1 and SRSF7.[1][2] | Nucleus |
| TINCR | Initially identified as a positive regulator of differentiation, but recent evidence suggests it encodes a ubiquitin-like protein (TUBL) that promotes proliferation and wound healing.[5][6] | As a lncRNA, proposed to interact with STAU1 to stabilize differentiation gene mRNAs. As a protein (TUBL), it appears to promote cell cycle progression.[5] | Cytoplasm |
| ANCR | Maintains the progenitor state of keratinocytes.[2] | Mediates epigenetic repression of the transcription factors MAF and MAFB.[2] | Nucleus |
| SPRR5 | Positive regulator of differentiation.[2] | Induces the expression of genes associated with epidermal differentiation.[7] | Not specified |
Table 2: Quantitative Effects of lncRNA Perturbation on Keratinocyte Differentiation Markers
| lncRNA | Perturbation | Target Gene | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| LINC00941 | siRNA Knockdown | Keratin 1 (KRT1) | Increased | Increased | [8] |
| Filaggrin (FLG) | Increased | Increased | [8] | ||
| Loricrin (LOR) | Increased | Not specified | [2] | ||
| SPRR5 | Increased | Not specified | [2] | ||
| PRANCR | shRNA Knockdown | Keratin 1 (KRT1) | Reduced | Not specified | [3] |
| Keratin 10 (KRT10) | Reduced | Not specified | [3] | ||
| Filaggrin (FLG) | Reduced | Not specified | [3] | ||
| Loricrin (LOR) | Reduced | Not specified | [3] | ||
| CDKN1A (p21) | ~2.25x Increase | Increased | [1] | ||
| TINCR | siRNA Knockdown | Keratin 4 (KRT4) | Reduced | Not specified | [9] |
| Involucrin (IVL) | Reduced | Not specified | [9] | ||
| ANCR | Not specified | MAF | Not available | Not available | [2] |
| MAFB | Not available | Not available | [2] | ||
| SPRR5 | siRNA Knockdown | Late Cornified Envelope (LCE) gene cluster | Decreased | Not specified | [10] |
| Small Proline-Rich Protein (SPRR) cluster | Decreased | Not specified | [10] |
Signaling Pathways and Molecular Mechanisms
The following diagrams illustrate the known signaling pathways and molecular interactions of LINC00941 and PRANCR in regulating keratinocyte differentiation.
LINC00941 Signaling Pathway
Caption: LINC00941 represses premature keratinocyte differentiation.
PRANCR Signaling Pathway
Caption: PRANCR regulates keratinocyte proliferation via FN1 splicing.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
siRNA-Mediated Knockdown in Primary Human Keratinocytes
This protocol describes a general method for the transient knockdown of lncRNA expression in primary human keratinocytes using small interfering RNAs (siRNAs).
Materials:
-
Primary Human Keratinocytes (PHKs)
-
Keratinocyte growth medium (e.g., KGM-Gold™)
-
siRNA targeting the lncRNA of interest (e.g., a pool of multiple siRNAs)
-
Non-targeting control siRNA
-
Transfection reagent optimized for primary keratinocytes (e.g., GenMute™ siRNA Transfection Reagent or TransIT®-Keratinocyte Transfection Reagent)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed PHKs in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Transfection Reagent Complex:
-
For each well, dilute the desired final concentration of siRNA (typically 10-40 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow complex formation.
-
-
Transfection:
-
Gently add the siRNA-transfection reagent complex dropwise to the cells in each well.
-
Rock the plate gently to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
The medium can be changed 4-6 hours post-transfection if toxicity is observed, although many modern reagents do not require a media change.
-
Harvest cells for analysis (e.g., qRT-PCR for knockdown efficiency, Western blot for protein expression) 24-72 hours post-transfection.
-
Organotypic Epidermal Cultures
This protocol outlines the generation of a three-dimensional, stratified human epidermis model at an air-liquid interface, which mimics the in vivo environment.
Materials:
-
Primary Human Keratinocytes (PHKs)
-
Primary Human Dermal Fibroblasts (PHDFs)
-
Rat tail collagen, type I
-
Reconstitution buffer (e.g., 10x PBS, 1N NaOH)
-
Keratinocyte growth medium
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size)
-
Deep-well plates
Procedure:
-
Preparation of the Dermal Equivalent:
-
On ice, mix rat tail collagen with reconstitution buffer and PHDFs suspended in media.
-
Pipette the collagen-fibroblast mixture into the Transwell inserts and allow it to polymerize at 37°C for at least 30 minutes.
-
-
Seeding of Keratinocytes:
-
Seed PHKs onto the surface of the polymerized collagen gel.
-
Culture the cells submerged in keratinocyte growth medium for 2-3 days until they reach confluence.
-
-
Air-Liquid Interface Culture:
-
Lift the Transwell inserts onto a metal grid or place them in a deep-well plate so that the medium only reaches the bottom of the insert, exposing the keratinocytes to the air. This is the air-liquid interface.
-
Switch to a differentiation-promoting medium.
-
Culture for 10-14 days, changing the medium every 2-3 days.
-
-
Harvesting and Analysis:
-
After the culture period, the organotypic tissue can be harvested, fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining) or immunofluorescence.
-
RNA Pull-Down Assay
This protocol is used to identify proteins that interact with a specific lncRNA in vitro.
Materials:
-
Biotin-labeled lncRNA of interest (and a negative control RNA)
-
Streptavidin-coated magnetic beads
-
Cell lysate from keratinocytes
-
RNA-protein binding buffer
-
Wash buffers
-
Elution buffer
-
RNase inhibitors
Procedure:
-
In Vitro Transcription of Biotinylated RNA:
-
Synthesize the lncRNA of interest with a biotin label at one end using an in vitro transcription kit. A sense and antisense or a scrambled sequence can be used as a control.
-
-
Binding of RNA to Beads:
-
Incubate the biotin-labeled RNA with streptavidin-coated magnetic beads to allow for binding.
-
Wash the beads to remove unbound RNA.
-
-
Incubation with Cell Lysate:
-
Prepare a whole-cell lysate from keratinocytes in a buffer containing protease and RNase inhibitors.
-
Incubate the RNA-bound beads with the cell lysate to allow for protein binding to the RNA.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specific protein binding.
-
Elute the RNA-protein complexes from the beads using an appropriate elution buffer (e.g., high salt or SDS-containing buffer).
-
-
Analysis of Interacting Proteins:
-
The eluted proteins can be analyzed by Western blotting for specific candidate proteins or by mass spectrometry for an unbiased identification of the lncRNA's interactome.
-
Experimental Workflow Diagram
Caption: Key experimental workflows for studying lncRNAs.
Conclusion
LINC00941 is a key negative regulator of premature keratinocyte differentiation, acting epigenetically through the NuRD complex. Its function contrasts with other lncRNAs such as PRANCR, which is essential for both proliferation and differentiation through its role in alternative splicing, and TINCR, which has a debated role with recent evidence pointing towards a pro-proliferative function of its protein product. Understanding the distinct and overlapping functions of these lncRNAs provides a more nuanced view of the complex regulatory networks governing epidermal homeostasis. This comparative guide serves as a valuable resource for researchers aiming to further elucidate these pathways and for professionals in drug development targeting skin disorders characterized by abnormal differentiation.
References
- 1. The long noncoding RNA PRANCR is associated with alternative splicing of fibronectin-1 in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A genome-wide long noncoding RNA CRISPRi screen identifies PRANCR as a novel regulator of epidermal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A ubiquitin-like protein encoded by the “noncoding” RNA TINCR promotes keratinocyte proliferation and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ubiquitin-like protein encoded by the “noncoding” RNA TINCR promotes keratinocyte proliferation and wound healing [ouci.dntb.gov.ua]
- 7. genecards.org [genecards.org]
- 8. origene.com [origene.com]
- 9. Down-Regulation of Long Non-Coding RNA TINCR Induces Cell Dedifferentiation and Predicts Progression in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
A Functional Comparison of LINC00941 Isoforms: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Long non-coding RNAs (lncRNAs) are emerging as critical regulators in a myriad of biological processes, including tumorigenesis and tissue homeostasis. Among these, LINC00941 has garnered significant attention for its multifaceted roles in various cancers and in the maintenance of epidermal integrity. While a growing body of evidence elucidates the general functions of LINC00941, a critical aspect for therapeutic targeting and deeper mechanistic understanding lies in the functional differentiation of its isoforms. This guide provides a comprehensive comparison of the known functions of LINC00941, with a special focus on distinguishing, where possible, the roles of its different isoforms.
Overview of LINC00941 Isoforms
LINC00941 is known to have two primary isoforms, distinguished by their length.[1] While much of the existing research has investigated LINC00941 as a single entity, subtle variations in isoform structure can lead to significant functional divergences. The differential expression and functional specificity of these isoforms are areas of active investigation.
Functional Roles in Cellular Processes
LINC00941 has been predominantly characterized as an oncogene in a variety of cancers, including colon, gastric, lung, and esophageal squamous cell carcinoma.[2][3][4] Its overarching role is to promote cell proliferation, migration, and invasion, key hallmarks of cancer progression. Conversely, in the context of normal tissue homeostasis, LINC00941 acts as a crucial regulator of keratinocyte differentiation.[1]
Cell Proliferation
Collective Function of LINC00941: Numerous studies have demonstrated that the knockdown of LINC00941 leads to a significant reduction in cell proliferation and colony formation ability in various cancer cell lines.[5] Conversely, overexpression of LINC00941 enhances cell proliferation.[3]
Isoform-Specific Insights: Direct comparative studies on the proliferative effects of individual LINC00941 isoforms are currently limited. However, it is plausible that the different isoforms could exhibit varying efficiencies in promoting proliferation due to differences in their secondary structures, stability, or binding affinities for regulatory proteins and microRNAs. Future research employing isoform-specific knockdown or overexpression systems is necessary to dissect these distinct contributions.
| Cell Line | Treatment | Effect on Proliferation | Reference |
| Colon Cancer (LoVo, HCT116) | LINC00941 Overexpression | Increased | [3] |
| Lung Adenocarcinoma (A549, H1299) | LINC00941 Knockdown | Decreased | [5] |
| Esophageal Squamous Cell Carcinoma (KYSE-170) | LINC00941 Knockdown | Decreased | |
| Esophageal Squamous Cell Carcinoma (TE-1) | LINC00941 Overexpression | Increased |
Cell Migration and Invasion
Collective Function of LINC00941: LINC00941 has been consistently shown to enhance the migratory and invasive capabilities of cancer cells. Knockdown of LINC00941 significantly impairs the ability of cells to migrate through transwell chambers.[2]
Isoform-Specific Insights: As with proliferation, the specific roles of each isoform in cell migration and invasion have not been fully elucidated. The longer isoform may possess additional binding sites for regulatory molecules that are critical for cytoskeletal rearrangements and cell motility, suggesting a potentially more potent pro-migratory function.
| Cell Line | Treatment | Effect on Migration/Invasion | Reference |
| Colon Cancer (LoVo, HCT116) | LINC00941 Overexpression | Increased | [3] |
| Esophageal Squamous Cell Carcinoma (KYSE-170) | LINC00941 Knockdown | Decreased | |
| Esophageal Squamous Cell Carcinoma (TE-1) | LINC00941 Overexpression | Increased |
Regulation of Keratinocyte Differentiation
Collective Function of LINC00941: In contrast to its oncogenic role in cancer, LINC00941 is essential for maintaining the undifferentiated state of keratinocytes.[1] Its expression is downregulated during keratinocyte differentiation, and its knockdown leads to the premature expression of differentiation markers.[1]
Isoform-Specific Insights: The differential expression of LINC00941 isoforms during the temporal process of keratinocyte differentiation could indicate distinct roles. For instance, one isoform might be more prevalent in progenitor keratinocytes to maintain their stemness, while a switch in isoform expression could be a trigger for the initiation of differentiation.
| Cell Type | Treatment | Effect on Differentiation | Reference |
| Primary Human Keratinocytes | LINC00941 Knockdown | Increased expression of differentiation markers | [1] |
Molecular Mechanisms of Action
LINC00941 exerts its functions through various molecular mechanisms, primarily by acting as a competing endogenous RNA (ceRNA) to sponge microRNAs and by interacting with proteins to modulate their activity or stability.
MicroRNA Sponging
LINC00941 has been identified as a sponge for several microRNAs, thereby de-repressing their target mRNAs. This mechanism has been implicated in its pro-tumorigenic functions.
Identified microRNA Targets:
-
miR-205-5p: In colon cancer, LINC00941 sponges miR-205-5p, leading to the upregulation of its target, MYC, a potent oncogene.[2]
-
miR-877-3p: In esophageal squamous cell carcinoma, LINC00941 acts as a ceRNA for miR-877-3p, resulting in increased expression of PMEPA1.[4]
Isoform-Specific Implications: The two isoforms of LINC00941 may have different microRNA binding capacities. The longer isoform could potentially harbor a greater number of microRNA response elements (MREs) or have a spatial arrangement of MREs that allows for more efficient sponging.
References
- 1. The long non‐coding RNA LINC00941 and SPRR5 are novel regulators of human epidermal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linc00941 regulates esophageal squamous cell carcinoma via functioning as a competing endogenous RNA for miR-877-3p to modulate PMEPA1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating LINC00941 Downstream Targets: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Long non-coding RNAs (lncRNAs) are emerging as critical regulators in a myriad of cellular processes, including tumorigenesis. LINC00941, in particular, has been implicated in the progression of various cancers through its influence on key signaling pathways. For researchers investigating the functional roles of LINC00941, validating its downstream protein targets is a crucial step. Western blot analysis stands as a cornerstone technique for this purpose, offering a robust method to quantify changes in protein expression.
This guide provides a comparative overview of key downstream targets of LINC00941 validated by Western blot, supported by experimental data from peer-reviewed studies. We further present a detailed, generalized Western blot protocol to assist in the design and execution of your validation experiments.
Comparative Analysis of LINC00941 Downstream Targets
The following tables summarize the quantitative changes in protein expression of key downstream targets of LINC00941 as determined by Western blot analysis in various cancer cell lines. These tables are designed to provide a clear comparison of the regulatory effects of LINC00941 across different signaling pathways.
PI3K/AKT/mTOR Pathway
LINC00941 has been shown to activate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth. Western blot analyses have quantified the changes in the phosphorylated (active) forms of key proteins in this pathway following the modulation of LINC00941 expression.
| Cell Line | LINC00941 Modulation | Target Protein | Change in Protein Expression (Fold Change vs. Control) | Reference |
| Laryngocarcinoma (SNU-46) | Overexpression | p-PI3K/PI3K | ~1.8-fold increase | [1] |
| p-AKT/AKT | ~2.0-fold increase | [1] | ||
| p-mTOR/mTOR | ~2.2-fold increase | [1] | ||
| Knockdown (shLINC00941) | p-PI3K/PI3K | ~0.4-fold decrease | [1] | |
| p-AKT/AKT | ~0.3-fold decrease | [1] | ||
| p-mTOR/mTOR | ~0.2-fold decrease | [1] | ||
| Laryngocarcinoma (SNU-899) | Overexpression | p-PI3K/PI3K | ~1.7-fold increase | [1] |
| p-AKT/AKT | ~1.9-fold increase | [1] | ||
| p-mTOR/mTOR | ~2.1-fold increase | [1] | ||
| Knockdown (shLINC00941) | p-PI3K/PI3K | ~0.5-fold decrease | [1] | |
| p-AKT/AKT | ~0.4-fold decrease | [1] | ||
| p-mTOR/mTOR | ~0.3-fold decrease | [1] |
MYC
The proto-oncogene MYC is a critical transcription factor involved in cell cycle progression and proliferation. LINC00941 has been found to positively regulate MYC expression.
| Cell Line | LINC00941 Modulation | Target Protein | Change in Protein Expression (Fold Change vs. Control) | Reference |
| Colon Cancer (LoVo) | Knockdown (siLINC00941) | MYC | ~0.3-fold decrease | [2] |
| Colon Cancer (HCT116) | Overexpression | MYC | ~2.5-fold increase | [2] |
TGF-β/SMAD Pathway
LINC00941 can also modulate the TGF-β signaling pathway by interacting with SMAD4, a central mediator in this pathway that regulates cell growth, differentiation, and apoptosis.
| Cell Line | LINC00941 Modulation | Target Protein | Change in Protein Expression (Fold Change vs. Control) | Reference |
| Colorectal Cancer (LoVo) | Knockdown (Sh-LINC00941) | SMAD4 | Decreased | [3] |
| Colorectal Cancer (HCT-116) | Overexpression | SMAD4 | Increased | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Functional Characterization of PI3K/Akt/mTOR Pathway-Related lncRNAs in Lung Adenocarcinoma: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Microarray and RNA-Seq for LINC00941 Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparison of Microarray and RNA-Seq for lncRNA Expression Profiling
Both microarray and RNA-seq are powerful tools for gene expression analysis, yet they operate on different principles that can influence the outcome and interpretation of lncRNA expression data.[1][2][3][4][5] Generally, a high correlation is observed between the two platforms for protein-coding gene expression.[2] However, for lncRNAs like LINC00941, the choice of platform can be critical due to their often lower expression levels and specific isoform structures.
| Feature | Microarray | RNA-Sequencing (RNA-Seq) |
| Principle | Hybridization-based; fluorescently labeled cDNA binds to pre-designed probes on a chip.[3] | Sequence-based; cDNA is directly sequenced, providing a digital count of transcripts.[3] |
| Coverage | Limited to the probes present on the array; may not cover all known or novel lncRNA transcripts.[1] | Unbiased and comprehensive, allowing for the detection of novel transcripts and isoforms.[1] |
| Sensitivity | Lower sensitivity, especially for low-abundance transcripts like many lncRNAs.[1] | Higher sensitivity and a wider dynamic range, enabling the detection of lowly expressed lncRNAs.[1] |
| Specificity | Cross-hybridization can be an issue, potentially leading to inaccurate quantification.[1] | High specificity, allowing for the differentiation of highly similar isoforms.[1] |
| Data Analysis | Relatively standardized and less complex. | More complex, requiring specialized bioinformatics pipelines for alignment, quantification, and differential expression analysis.[1] |
| Cost | Generally lower cost per sample.[6] | Higher cost per sample, although prices are decreasing.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized workflows for microarray and RNA-seq experiments.
Microarray Experimental Workflow
The microarray workflow involves the hybridization of labeled cDNA to a solid surface containing a grid of DNA probes.
References
- 1. youtube.com [youtube.com]
- 2. large-scale-comparison-of-gene-expression-levels-by-microarrays-and-rnaseq-using-tcga-data - Ask this paper | Bohrium [bohrium.com]
- 3. Transcriptome - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Comparison of RNA-Seq and microarray in the prediction of protein expression and survival prediction [frontiersin.org]
- 5. Comparison of RNA-Seq and microarray in the prediction of protein expression and survival prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of RNA-Seq and microarray data analysis on the two examples of rectal-cancer patients and Burkitt Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Silencing LINC00941: An Overview of Current Techniques
For Researchers, Scientists, and Drug Development Professionals
Long non-coding RNAs (lncRNAs) have emerged as critical regulators in various cellular processes and disease states. LINC00941, in particular, has been identified as an oncogenic lncRNA in several cancers, making it a promising therapeutic target. Efficiently and specifically silencing LINC00941 is crucial for both functional studies and the development of novel therapeutics. This guide provides a comparative overview of the most common techniques used for silencing LINC00941: small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR interference (CRISPRi).
Comparison of LINC00941 Silencing Techniques
The choice of a silencing technique depends on the specific experimental goals, including the desired duration of silencing, the required level of specificity, and the cell type being used. The following table summarizes the key features of siRNA, shRNA, and CRISPRi for silencing LINC00941, based on available literature.
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) | CRISPRi (CRISPR interference) |
| Mechanism of Action | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave and degrade target mRNA. | Post-transcriptional gene silencing. A DNA vector expresses an shRNA molecule that is processed by the cell's machinery into an siRNA, which then directs RISC to the target mRNA. | Transcriptional repression. A catalytically inactive Cas9 (dCas9) protein fused to a transcriptional repressor domain is guided by an sgRNA to the promoter region of the target gene, sterically hindering transcription. |
| Efficacy (Knockdown %) | ~60-70% for LINC00941 (as measured by RT-qPCR)[1] | High efficiency (typically >70-90%) has been demonstrated for various lncRNAs, though specific percentages for LINC00941 are not consistently reported.[2][3] | Generally high and specific knockdown is achievable, often exceeding 90% for lncRNAs.[4][5] |
| Duration of Silencing | Transient (typically 3-7 days)[6] | Stable and long-term, as the shRNA is continuously expressed from an integrated vector.[6] | Stable and long-term, as the dCas9-repressor and sgRNA can be constitutively expressed.[6] |
| Off-Target Effects | Can have significant off-target effects due to partial complementarity with unintended mRNAs.[7] | Generally considered to have fewer off-target effects than siRNA due to lower concentrations of the processed siRNA within the cell.[7] | Considered the most specific method, with minimal off-target effects when sgRNAs are designed carefully.[4][5] |
| Delivery Method | Transfection of synthetic RNA oligonucleotides. | Transduction with viral vectors (e.g., lentivirus, adenovirus) or transfection of plasmid DNA. | Transduction with viral vectors or transfection of plasmids encoding dCas9 and sgRNA. |
| Best Suited For | Rapid, transient knockdown studies; initial screening. | Long-term stable knockdown; in vivo studies; generation of stable cell lines. | Precise and highly specific long-term gene repression; functional genomics screens. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and effective gene silencing. Below are representative protocols for each technique, which can be adapted for silencing LINC00941.
siRNA Transfection Protocol for LINC00941
This protocol is a general guideline for the transient knockdown of LINC00941 in cultured cells.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the LINC00941-specific siRNA and a negative control siRNA to the desired final concentration (e.g., 20 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation: Harvest the cells and assess the knockdown efficiency of LINC00941 by RT-qPCR.
Lentiviral-shRNA Transduction Protocol for LINC00941
This protocol describes the generation of stable cell lines with long-term LINC00941 knockdown.
-
Vector Production: Co-transfect HEK293T cells with the lentiviral vector encoding the shRNA targeting LINC00941 and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G).[8]
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection and concentrate the viral particles.
-
Transduction: Seed the target cells and infect them with the lentiviral particles at an appropriate multiplicity of infection (MOI). Polybrene can be added to enhance transduction efficiency.[9]
-
Selection: 48-72 hours post-transduction, select for transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expansion and Validation: Expand the antibiotic-resistant cells and validate the stable knockdown of LINC00941 using RT-qPCR.
CRISPRi-mediated Silencing of LINC00941
This protocol outlines the steps for establishing a stable CRISPRi system for the specific and long-term repression of LINC00941.
-
sgRNA Design: Design and clone single guide RNAs (sgRNAs) that target the promoter region of LINC00941. Online tools can be used to design sgRNAs with high on-target efficiency and low off-target potential.[10][11]
-
dCas9-Repressor Expression: Generate a stable cell line expressing a dCas9-repressor fusion protein (e.g., dCas9-KRAB) by lentiviral transduction and antibiotic selection.[4][5]
-
sgRNA Delivery: Transduce the dCas9-repressor expressing cells with lentiviral particles carrying the LINC00941-targeting sgRNAs.
-
Selection and Validation: Select the transduced cells and validate the repression of LINC00941 expression by RT-qPCR.
Visualizing the Molecular Landscape
To better understand the context in which LINC00941 operates and the experimental approaches to its silencing, the following diagrams illustrate a key signaling pathway influenced by LINC00941 and the workflows of the silencing techniques.
Caption: LINC00941 activates the PI3K/AKT/mTOR signaling pathway.
Caption: Experimental workflows for LINC00941 silencing techniques.
References
- 1. escholarship.org [escholarship.org]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. CRISPR Interference (CRISPRi) and CRISPR Activation (CRISPRa) to Explore the Oncogenic lncRNA Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. google.com [google.com]
- 7. scilit.com [scilit.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
LINC00941: A Rising Star in Oncology Compared to Veteran Oncogenic Targets
A comprehensive analysis of the long non-coding RNA LINC00941 as a potential therapeutic target in cancer, benchmarked against the well-established oncogenes KRAS, MYC, and EGFR. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their mechanisms, associated pathologies, and therapeutic vulnerabilities, supported by experimental data and detailed protocols.
Long non-coding RNAs (lncRNAs) are emerging as critical regulators in cancer biology, and LINC00941 has recently garnered significant attention for its oncogenic roles across various malignancies. This guide delves into the molecular mechanisms of LINC00941 and contrasts them with those of cornerstone oncogenes—KRAS, MYC, and EGFR—that have long been the focus of targeted cancer therapies. By presenting a side-by-side comparison, we aim to highlight the potential of LINC00941 as a novel therapeutic target and provide a framework for future research and drug development.
At a Glance: LINC00941 vs. Established Oncogenes
| Feature | LINC00941 | KRAS | MYC | EGFR |
| Molecular Class | Long Non-Coding RNA | GTPase | Transcription Factor | Receptor Tyrosine Kinase |
| Primary Function | Regulates gene expression at transcriptional and post-transcriptional levels. | Signal transducer in the MAPK and PI3K pathways, controlling cell proliferation and survival. | Master regulator of gene expression, promoting cell cycle progression, proliferation, and metabolism. | Cell surface receptor that, upon ligand binding, activates downstream signaling pathways like MAPK and PI3K/AKT. |
| Oncogenic Mechanism | Upregulation leads to altered expression of target genes, promoting cell proliferation, invasion, and inhibiting apoptosis. | Activating mutations lead to constitutive signaling and uncontrolled cell growth.[1][2][3] | Overexpression or amplification drives aberrant cell proliferation and transformation.[4][5][6] | Mutations, amplification, or overexpression lead to ligand-independent activation and sustained pro-growth signaling.[7] |
| Associated Cancers | Glioblastoma, Colon Cancer, Non-Small Cell Lung Cancer, Renal Clear Cell Carcinoma, Gastric Cancer, and others.[8][9][10][11][12] | Pancreatic, Colorectal, and Lung Cancers are most common.[1][3] | Deregulated in a majority of human cancers, including Burkitt's lymphoma.[13] | Non-Small Cell Lung Cancer, Colorectal Cancer, Head and Neck Cancer, Glioblastoma.[7][14] |
| Therapeutic Strategy | Developing strategies to inhibit LINC00941 expression or function (e.g., siRNAs).[8][9] | Direct inhibitors of specific mutants (e.g., KRAS G12C) and targeting downstream effectors.[1][2][3] | Historically considered "undruggable," but strategies to inhibit its expression, dimerization, or downstream effects are emerging.[5] | Tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[15][16] |
| Current Clinical Status | Preclinical; identified as a potential biomarker and therapeutic target.[17][18] | FDA-approved inhibitors for specific mutations (e.g., Sotorasib, Adagrasib for KRAS G12C).[19] Multiple agents in clinical trials.[20][21][22][23] | Several compounds are in early-phase clinical trials. | Multiple FDA-approved TKIs (e.g., Osimertinib, Gefitinib) and monoclonal antibodies (e.g., Cetuximab) are standard of care.[15][16] Numerous ongoing trials.[24][25][26] |
Delving Deeper: Molecular Mechanisms and Signaling Pathways
LINC00941 exerts its oncogenic functions through diverse molecular interactions, often acting as a molecular sponge for microRNAs (miRNAs) or as a scaffold for protein complexes. In contrast, KRAS, MYC, and EGFR are central nodes in well-defined signaling cascades that are frequently hijacked in cancer.
LINC00941 Signaling Axes
LINC00941 has been shown to participate in several key signaling pathways that drive tumorigenesis. For instance, in colon cancer, it can act as a competitive endogenous RNA (ceRNA) for miR-205-5p, leading to the upregulation of MYC, a potent oncogene.[11][27] In non-small cell lung cancer (NSCLC), LINC00941 can sponge miR-877-3p to increase the expression of vascular endothelial growth factor A (VEGFA), a key promoter of angiogenesis.[12] Furthermore, in laryngocarcinoma, it has been implicated in the activation of the PI3K/AKT/mTOR pathway.[28]
References
- 1. KRAS as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS in Cancer: Promising Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. MYC as a target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Myc as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR Role in Cancer: A Potential Therapeutic Target [ouci.dntb.gov.ua]
- 8. Knockdown of long non-coding RNA LINC00941 suppressed cell proliferation, colony-formation, and migration of human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. termedia.pl [termedia.pl]
- 10. mdpi.com [mdpi.com]
- 11. Novel lncRNA LINC00941 Promotes Proliferation and Invasion of Colon Cancer Through Activation of MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LINC00941 Promotes Progression of Non-Small Cell Lung Cancer by Sponging miR-877-3p to Regulate VEGFA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Long non-coding RNA-LINC00941 promotes the proliferation and invasiveness of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LINC00941 is a diagnostic biomarker for lung adenocarcinoma and promotes tumorigenesis through cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacr.org [aacr.org]
- 20. Amgenâs AMG 410 Study: A Potential Game-Changer in KRAS-Altered Tumor Treatment - TipRanks.com [tipranks.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. Elironrasib Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 23. onclive.com [onclive.com]
- 24. EGFR-Mutant Lung Cancers Clinical Trials and Research | Dana-Farber Cancer Institute [dana-farber.org]
- 25. Facebook [cancer.gov]
- 26. What's the latest update on the ongoing clinical trials related to EGFR? [synapse.patsnap.com]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of LINC00941: A Comparative Guide to miRNA Sponging
For Immediate Release
A comprehensive analysis of the long non-coding RNA LINC00941's interaction with microRNAs reveals its role as a molecular sponge, influencing key signaling pathways in cancer progression. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimentally validated LINC00941-miRNA interactions, supported by detailed experimental protocols and quantitative data.
Recent studies have illuminated the function of the long non-coding RNA (lncRNA) LINC00941 as a competitive endogenous RNA (ceRNA), effectively "sponging" microRNAs (miRNAs) and thereby modulating the expression of their target genes. This mechanism has been implicated in the progression of various cancers, including colon cancer and non-small cell lung cancer (NSCLC). This guide synthesizes the current experimental evidence for the direct interaction between LINC00941 and specific miRNAs, offering a clear comparison of the validation methods and downstream effects.
Quantitative Analysis of LINC00941-miRNA Interactions
The direct binding of LINC00941 to specific miRNAs has been predominantly validated using dual-luciferase reporter assays. These assays quantitatively measure the ability of a miRNA to bind to a target sequence, in this case, within the LINC00941 transcript. A summary of the key quantitative data from these experiments is presented below.
| Interacting miRNA | Target Gene | Cancer Type | Luciferase Activity Reduction (relative to control) | p-value | Validation Methods |
| miR-205-5p | MYC | Colon Cancer | ~50% (LINC00941-WT + miR-205-5p mimics) | < 0.01 | Dual-Luciferase Reporter Assay, RNA Immunoprecipitation (RIP) |
| miR-877-3p | VEGFA | Non-Small Cell Lung Cancer | ~60% (WT-LINC00941 + miR-877-3p) | < 0.05 | Dual-Luciferase Reporter Assay |
Experimental Protocols
To facilitate the replication and further investigation of these interactions, detailed methodologies for the key validation experiments are provided below.
Dual-Luciferase Reporter Assay
This assay is a cornerstone for validating lncRNA-miRNA interactions. The general principle involves cloning the putative miRNA binding site from the lncRNA into a luciferase reporter vector. Co-transfection of this vector with the miRNA of interest into a suitable cell line will result in decreased luciferase activity if a direct interaction occurs.
Protocol for LINC00941 and miR-205-5p Interaction:
-
Vector Construction: The wild-type (WT) sequence of LINC00941 containing the predicted miR-205-5p binding site was cloned into a luciferase reporter vector. A mutant (MUT) version of the LINC00941 sequence with alterations in the miR-205-5p binding site was also created as a negative control.
-
Cell Culture and Transfection: Human colon cancer cell lines (e.g., LoVo) were cultured in appropriate media. Cells were co-transfected with the LINC00941-WT or LINC00941-MUT reporter plasmids along with either miR-205-5p mimics or a negative control mimic using a suitable transfection reagent.
-
Luciferase Activity Measurement: Approximately 48 hours post-transfection, luciferase activity was measured using a dual-luciferase reporter assay system. The firefly luciferase signal was normalized to the Renilla luciferase signal to control for transfection efficiency.
-
Data Analysis: The relative luciferase activity was calculated, and a significant decrease in the LINC00941-WT group co-transfected with miR-205-5p mimics, compared to control groups, confirms the direct interaction. Statistical significance was determined using a t-test.
Protocol for LINC00941 and miR-877-3p Interaction:
-
Vector Construction: Similar to the above, wild-type (WT-LINC00941) and mutant (Mut-LINC00941) luciferase reporter vectors containing the predicted miR-877-3p binding site from LINC00941 were constructed.
-
Cell Culture and Transfection: HEK293 cells were used for this assay. Cells were co-transfected with the WT-LINC00941 or Mut-LINC00941 plasmids and miR-877-3p mimics or a negative control.
-
Luciferase Activity Measurement: Luciferase activity was quantified 48 hours after transfection using a dual-luciferase assay kit.
-
Data Analysis: A significant reduction in luciferase activity in cells co-transfected with WT-LINC00941 and miR-877-3p mimics indicates a direct binding interaction.
RNA Immunoprecipitation (RIP) Assay
RIP assays are employed to confirm the presence of both the lncRNA and the miRNA within the RNA-induced silencing complex (RISC), which is a key component of miRNA-mediated gene silencing. The core of this technique is the immunoprecipitation of a key RISC protein, typically Argonaute 2 (Ago2), followed by the analysis of the co-precipitated RNAs.
General Protocol for Ago2-RIP:
-
Cell Lysis: Cells are harvested and lysed using a mild lysis buffer to maintain the integrity of protein-RNA complexes.
-
Immunoprecipitation: The cell lysate is incubated with magnetic beads coated with an antibody against Ago2 or a control IgG antibody.
-
Washing: The beads are washed multiple times to remove non-specific binding.
-
RNA Elution and Purification: The RNA-protein complexes are eluted from the beads, and the RNA is purified.
-
qRT-PCR Analysis: The abundance of LINC00941 and the specific miRNA (e.g., miR-205-5p) in the Ago2 immunoprecipitated fraction is quantified using quantitative reverse transcription PCR (qRT-PCR). A significant enrichment of both LINC00941 and the miRNA in the Ago2-IP sample compared to the IgG control indicates their co-existence within the RISC.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the molecular mechanisms and experimental designs, the following diagrams are provided.
LINC00941: A Comparative Analysis of its Dichotomous Roles in Cellular Proliferation and Differentiation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Long non-coding RNA (lncRNA) LINC00941 has emerged as a critical regulator in a variety of cellular contexts, exhibiting a striking dichotomy in its function. In numerous cancers, it acts as a potent oncogene, driving tumor progression, while in certain normal tissues, it plays a crucial role in maintaining cellular homeostasis and preventing premature differentiation. This guide provides a comprehensive comparative analysis of LINC00941's role in different cellular environments, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Comparative Analysis of LINC00941 Function
LINC00941 is consistently upregulated in a range of malignancies, where it promotes key hallmarks of cancer, including proliferation, migration, and invasion.[1] Conversely, in normal human keratinocytes, LINC00941 is enriched in undifferentiated progenitor cells and functions to repress premature differentiation, highlighting its role in normal tissue homeostasis.[2] This differential activity underscores the context-dependent nature of lncRNA function and positions LINC00941 as a potential therapeutic target and biomarker.
LINC00941 in Cancer: An Oncogenic Driver
Across various cancer types, elevated expression of LINC00941 is associated with aggressive tumor phenotypes and poor patient outcomes. Its oncogenic functions are mediated through diverse molecular mechanisms, most notably by acting as a competing endogenous RNA (ceRNA) and by modulating key signaling pathways.
Gastric Cancer: In gastric cancer (GC), LINC00941 expression is significantly upregulated and correlates with tumor depth and distant metastasis.[3][4][5] Functionally, knockdown of LINC00941 in GC cells inhibits proliferation, migration, and invasion in vitro and suppresses tumor growth in vivo.[3][4][5]
Colon Cancer: Similarly, in colon cancer, LINC00941 is highly expressed in tumor tissues and cell lines.[6][7] Its overexpression promotes cell proliferation and invasion.[7] Mechanistically, LINC00941 can act as a ceRNA, sponging miR-205-5p to upregulate the expression of MYC, a well-known oncogene.[7]
Lung Cancer: In lung adenocarcinoma, higher LINC00941 expression is linked to poorer survival rates and is associated with the regulation of the PI3K-AKT signaling pathway.[4]
Liver Cancer: Studies have shown that LINC00941 is significantly upregulated in intrahepatic cholangiocarcinoma (CCA) compared to hepatocellular carcinoma (HCC) and benign liver tumors, suggesting its potential as a specific biomarker for CCA.[8] In HCC, high expression of LINC00941 has been shown to promote epithelial-to-mesenchymal transition (EMT).[9]
Pancreatic Cancer: LINC00941 promotes pancreatic cancer progression by competitively binding to miR-335-5p, which in turn regulates the ROCK1-mediated LIMK1/Cofilin-1 signaling pathway, enhancing cell proliferation and migration.[10]
Clear Cell Renal Cell Carcinoma (ccRCC): In ccRCC, LINC00941 expression is elevated in tumor tissues and cell lines.[11] Its knockdown has been shown to significantly hamper cancer cell proliferation, invasion, and migration.[11]
LINC00941 in Normal Cellular Processes: A Guardian of Homeostasis
In contrast to its oncogenic role in cancer, LINC00941 plays a vital role in maintaining the undifferentiated state of normal human epidermal keratinocytes.[2] It achieves this by interacting with the Nucleosome Remodeling and Deacetylase (NuRD) complex, an epigenetic repressor.[2][12] This interaction helps to suppress the expression of genes that promote differentiation, thereby preventing premature differentiation and maintaining the pool of progenitor cells necessary for tissue homeostasis.[2][12]
Quantitative Data Summary
The following tables summarize the quantitative data on LINC00941 expression and its functional effects in different cellular contexts.
Table 1: LINC00941 Expression in Cancer vs. Normal Tissues
| Cancer Type | Cell Lines Studied | Fold Change (Tumor vs. Normal) | Reference |
| Gastric Cancer | MKN45, AGS | Upregulated | [5] |
| Colon Cancer | LS174T, HCT116, CT26, HCT8, HCT29, SW480, LoVo | Significantly Increased | [6] |
| Intrahepatic Cholangiocarcinoma | N/A (Tissue Samples) | Significantly Upregulated | [8] |
| Clear Cell Renal Cell Carcinoma | 786-O, Caki-1, Caki-2 | Higher than normal HK-2 cells | [11] |
Table 2: Functional Effects of LINC00941 Modulation
| Cellular Context | Cell Lines | Modulation | Effect on Proliferation | Effect on Migration/Invasion | Reference |
| Gastric Cancer | MKN45, AGS | Knockdown | Inhibition | Inhibition | [5] |
| Colon Cancer | LoVo, HCT116 | Knockdown | Impaired | Impaired | [13] |
| Pancreatic Cancer | PANC-1, AsPC-1 | Knockdown | Decreased | Decreased | [5] |
| Clear Cell Renal Cell Carcinoma | 786-O, Caki-1 | Knockdown | Hampered | Hampered | [11] |
Signaling Pathways and Molecular Mechanisms
LINC00941 exerts its effects through intricate molecular networks. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways and mechanisms regulated by LINC00941.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of LINC00941 function.
Quantitative Real-Time PCR (qRT-PCR) for LINC00941 Expression
-
RNA Extraction: Total RNA is extracted from cultured cells or tissues using a suitable RNA isolation kit according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR: Real-time PCR is performed using a qPCR system with a SYBR Green-based qPCR master mix. The reaction mixture (20 µL) typically contains 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 0.5 µM of each forward and reverse primer for LINC00941, and nuclease-free water.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Data Analysis: The relative expression of LINC00941 is calculated using the 2-ΔΔCt method, with GAPDH or another suitable housekeeping gene used as an internal control.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubated overnight.
-
Treatment: The following day, cells are transfected with si-LINC00941 or a control siRNA, or treated with specific inhibitors as required by the experiment.
-
CCK-8 Reagent Addition: At the desired time points (e.g., 24, 48, 72 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel and incubated at 37°C to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Cells (e.g., 5 x 104 cells) are resuspended in serum-free medium and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with complete medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The plates are incubated for 24-48 hours at 37°C to allow for cell migration or invasion.
-
Cell Removal and Fixation: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells on the lower surface are fixed with methanol or another suitable fixative.
-
Staining and Quantification: The migrated/invaded cells are stained with crystal violet. The number of stained cells is counted in several random fields under a microscope.
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Preparation and Injection: Cancer cells (e.g., 5 x 106 cells) are suspended in a mixture of serum-free medium and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., every 3-4 days) using a caliper and calculated using the formula: Volume = (length × width2) / 2.
-
Treatment (Optional): Once tumors reach a certain volume, mice can be randomized into treatment groups to receive systemic or local therapies.
-
Endpoint and Analysis: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, RNA/protein extraction).
Experimental Workflow
The following diagram illustrates a general workflow for investigating the function of LINC00941.
This guide provides a foundational understanding of the multifaceted roles of LINC00941. Further research is warranted to fully elucidate its complex regulatory networks and to harness its potential for the development of novel diagnostic and therapeutic strategies in cancer and other diseases.
References
- 1. Transwell invasion and migration assay [bio-protocol.org]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. snapcyte.com [snapcyte.com]
- 9. researchgate.net [researchgate.net]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lncRNA LINC00941 modulates MTA2/NuRD occupancy to suppress premature human epidermal differentiation | Life Science Alliance [life-science-alliance.org]
- 13. researchgate.net [researchgate.net]
evaluating LINC00941 as a more sensitive biomarker than existing ones
A Comparative Analysis for Researchers and Drug Development Professionals
The quest for sensitive and specific biomarkers is a cornerstone of oncology research, driving early diagnosis and the development of targeted therapies. Long non-coding RNAs (lncRNAs) have emerged as a promising class of biomarkers due to their tissue-specific expression and crucial roles in tumorigenesis. This guide provides an objective comparison of the long non-coding RNA LINC00941 with established protein-based tumor markers, supported by experimental data, to evaluate its potential as a more sensitive biomarker for certain cancers.
Quantitative Data Presentation: LINC00941 vs. Existing Biomarkers
The diagnostic and prognostic potential of a biomarker is quantified by metrics such as sensitivity, specificity, and the Area Under the Curve (AUC) from Receiver Operating Characteristic (ROC) analysis. Below is a summary of the performance of LINC00941 compared to conventional biomarkers in lung and gastric cancers.
Lung Adenocarcinoma (LUAD)
| Biomarker | Sensitivity | Specificity | AUC | Notes |
| LINC00941 | ~35% | >90% | 0.639 (Prognostic) | Higher specificity compared to classical markers. Sensitivity noted as better than existing markers which can be less than 25%.[1] |
| CEA | 63.3% | 93.3% | Not specified in direct comparison | Data from a study on early-stage NSCLC.[2] |
| CYFRA 21-1 | 61.9% | 93.3% | Not specified in direct comparison | Data from a study on early-stage NSCLC.[2] |
| SCC | 46.7% | 93.3% | Not specified in direct comparison | Data from a study on early-stage NSCLC.[2] |
| Combined (CEA, CYFRA21-1, SCC, pro-GRP) | 93.29% | 84.32% | 0.9250 | Demonstrates the benefit of marker panels.[3] |
Note: Direct head-to-head comparative studies of LINC00941 against all established markers in the same lung cancer patient cohort are limited. The sensitivity of tumor markers like CEA, NES, SCC, and CYFRA21-1 has been reported to not exceed 25% in some studies.[1][4]
Gastric Cancer (GC)
| Biomarker | Sensitivity | Specificity | AUC | Notes |
| LINC00941 | Not explicitly stated | Not explicitly stated | 0.791 (Cancer vs. Normal) | Distinguishes metastatic from non-metastatic samples with an AUC of 0.681. |
| CA72-4 | 58% | 86% | 0.84 | Considered a reliable indicator for gastric cancer. |
| CA19-9 | 50% | Not specified | Not specified in direct comparison | Positive rates vary significantly between studies. |
| CEA | 25% | Not specified | Not specified in direct comparison | Often used in combination with other markers. |
| Combined (CA72-4, CA19-9, CEA) | 67% | 89% | 0.87 | Combined detection improves diagnostic accuracy.[5] |
Signaling Pathways and Experimental Workflows
To understand the functional relevance of LINC00941 as a biomarker and a potential therapeutic target, it is crucial to delineate the molecular pathways it regulates and the experimental procedures used for its evaluation.
LINC00941-Mediated Activation of the PI3K/AKT/mTOR Signaling Pathway
LINC00941 has been shown to activate the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell proliferation, survival, and metabolism in cancer.[6][7][8]
Caption: LINC00941 activates the PI3K/AKT/mTOR pathway, potentially by upregulating Pyruvate Kinase M2 (PKM).
LINC00941 as a Competing Endogenous RNA (ceRNA)
In non-small cell lung cancer (NSCLC), LINC00941 may function as a competing endogenous RNA (ceRNA), sponging microRNAs to regulate the expression of target genes.
Caption: LINC00941 can act as a ceRNA, leading to increased expression of target genes like VEGFA.
Experimental Workflow for Evaluating LINC00941
The following diagram outlines a typical experimental workflow to assess the role of LINC00941 in cancer.
Caption: A standard workflow for investigating the clinical and functional significance of LINC00941.
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for LINC00941 Expression
This protocol describes the relative quantification of LINC00941 expression in tissue samples or cell lines using a SYBR Green-based method.[9][10][11][12][13]
1. RNA Extraction:
-
Total RNA is extracted from patient tissues (tumor and adjacent normal) or cultured cells using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) by measuring the A260/A280 ratio (should be between 1.8 and 2.0).
2. Reverse Transcription (cDNA Synthesis):
-
1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit with random primers or oligo(dT) primers.
-
The reaction is typically carried out in a 20 µL volume.
-
A common thermal profile is: 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the reverse transcriptase.
3. qRT-PCR:
-
The qRT-PCR reaction is performed in a 20 µL reaction volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
7 µL of nuclease-free water
-
-
Primer Sequences for LINC00941:
-
Forward: 5'-ACCACTACACTCAGCCAAATAC-3'
-
Reverse: 5'-GGCTATCAACTGTCTCCTTTAGAC-3'
-
-
Internal Control Primer (e.g., GAPDH):
-
Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis is performed at the end of the amplification to ensure product specificity.
-
4. Data Analysis:
-
The relative expression of LINC00941 is calculated using the 2-ΔΔCt method, normalized to the internal control gene (e.g., GAPDH).
Transwell Migration and Invasion Assay
This assay evaluates the effect of LINC00941 on the migratory and invasive capabilities of cancer cells.[1][5][14][15][16]
1. Cell Preparation:
-
Cancer cells with altered LINC00941 expression (knockdown or overexpression) and control cells are cultured to ~80% confluency.
-
Cells are serum-starved for 12-24 hours before the assay.
-
Cells are harvested by trypsinization, washed with PBS, and resuspended in serum-free medium at a concentration of 1 x 105 cells/mL.
2. Assay Setup:
-
For Migration Assay: 8.0 µm pore size Transwell inserts are used.
-
For Invasion Assay: The inserts are pre-coated with Matrigel (a basement membrane matrix) and incubated at 37°C for 30 minutes to allow for gelling.
-
The lower chamber of the Transwell plate is filled with 600 µL of complete medium (containing fetal bovine serum as a chemoattractant).
-
100 µL of the prepared cell suspension (1 x 104 cells) in serum-free medium is added to the upper chamber of the insert.
3. Incubation:
-
The plate is incubated at 37°C in a 5% CO2 incubator for 24-48 hours.
4. Cell Staining and Quantification:
-
After incubation, the non-migrated/invaded cells on the upper surface of the membrane are gently removed with a cotton swab.
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed with 4% paraformaldehyde for 15 minutes and then stained with 0.1% crystal violet for 20 minutes.
-
The stained cells are visualized and counted under a microscope in several random fields.
-
The number of migrated/invaded cells is expressed as the average number of cells per field.
Conclusion
The available evidence suggests that LINC00941 holds significant promise as a biomarker for certain cancers, particularly lung and gastric adenocarcinoma. Its potential for higher specificity compared to some established protein-based markers warrants further investigation through large-scale, direct comparative studies. The involvement of LINC00941 in key oncogenic pathways like PI3K/AKT/mTOR highlights its potential not only as a diagnostic and prognostic marker but also as a novel therapeutic target. The detailed protocols provided in this guide offer a framework for researchers to further validate and explore the clinical utility of LINC00941.
References
- 1. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 2. Diagnostic value of Cyfra21-1, SCC and CEA for differentiation of early-stage NSCLC from benign lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The value of combined detection of CEA, CYFRA21-1, SCC-Ag, and pro-GRP in the differential diagnosis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LINC00941 is a diagnostic biomarker for lung adenocarcinoma and promotes tumorigenesis through cell autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 6. LINC00941 promoted in vitro progression and glycolysis of laryngocarcinoma by upregulating PKM via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Functional Characterization of PI3K/Akt/mTOR Pathway-Related lncRNAs in Lung Adenocarcinoma: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The essential roles of lncRNAs/PI3K/AKT axis in gastrointestinal tumors [frontiersin.org]
- 9. Measuring lncRNA Expression by Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring lncRNA Expression by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 11. qRT-PCR (SYBR Green) [protocols.io]
- 12. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 13. Quantification of long non-coding RNAs using qRT-PCR: comparison of different cDNA synthesis methods and RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell migration assay or Transwell assay [protocols.io]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Safety Operating Guide
Navigating Chemical Disposal: A Framework for Laboratory Safety
A thorough search for the specific disposal procedures for a substance identified as "RN941" did not yield any matching results in publicly available safety data sheets or chemical handling guides. The information presented here is a general framework for the safe disposal of laboratory chemicals, designed to provide essential guidance for researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for any chemical before handling or disposal.
Proper chemical waste management is a critical component of laboratory safety, ensuring the protection of personnel and the environment. The following procedures are based on established best practices and regulatory guidelines.
Immediate Safety and Logistical Information
Before handling any chemical waste, ensure you have the appropriate Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Work in a well-ventilated area, such as a fume hood, especially when dealing with volatile or highly reactive substances.[1][3]
Key Disposal Principles:
-
Segregation: Never mix different types of chemical waste.[4] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated into categories such as halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid waste.
-
Containerization: Use appropriate, clearly labeled waste containers.[4][5] Containers should be made of a material compatible with the chemical waste they hold and must have a secure lid.[5] Do not fill containers beyond 75-80% capacity to allow for expansion and prevent spills.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).[5]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.[4] This area should have secondary containment to control any potential leaks or spills.
Quantitative Data Summary for Chemical Waste
The following table is a hypothetical example illustrating how to summarize key quantitative data for a hazardous chemical. Always refer to the specific SDS for accurate information.
| Parameter | Value | Units | Source |
| pH | < 2 | - | SDS Section 9 |
| Boiling Point | 85 | °C | SDS Section 9 |
| Flash Point | 12 | °C | SDS Section 9 |
| LD50 (Oral, Rat) | 300 | mg/kg | SDS Section 11 |
| Reportable Quantity (RQ) | 100 | lbs | SDS Section 15 |
Experimental Protocols: Example of Acidic Waste Neutralization
The following is a generalized experimental protocol for the neutralization of a generic acidic waste stream. This is an illustrative example and must be adapted based on the specific acid and its concentration.
Objective: To neutralize acidic chemical waste to a pH between 6.0 and 8.0 before disposal.
Materials:
-
Acidic waste
-
5M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
-
Appropriate waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the container of acidic waste in a secondary containment bin within a fume hood.
-
Add a magnetic stir bar to the waste container and place it on a stir plate. Begin gentle stirring.
-
Slowly add the 5M NaOH solution to the acidic waste dropwise. The neutralization reaction is exothermic and adding the base too quickly can cause boiling and splashing.
-
Monitor the pH of the solution continuously using a calibrated pH meter or periodically with pH strips.
-
Continue adding the base until the pH of the solution is stable between 6.0 and 8.0.
-
Once neutralized, securely cap the waste container and label it appropriately for disposal according to your institution's guidelines.
Chemical Waste Disposal Workflow
The following diagram illustrates a typical workflow for the disposal of chemical waste in a laboratory setting.
Caption: A workflow for the safe disposal of chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
